5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Description
Properties
IUPAC Name |
5-(4-bromophenyl)dithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGECZIVWUASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933005 | |
| Record name | 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147008-20-6 | |
| Record name | 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione chemical structure and properties
[1]
Executive Summary
5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione is a sulfur-rich heterocyclic compound belonging to the class of 1,2-dithiole-3-thiones (D3Ts) .[1] Historically investigated for their chemopreventive properties via Nrf2 activation, D3Ts have emerged as a critical scaffold for slow-releasing hydrogen sulfide (H₂S) donors .[2]
Unlike simple sulfide salts (e.g., NaHS) that release H₂S instantaneously, this compound acts as a hydrolysis-triggered or thiol-activated donor, mimicking the physiological production rates of endogenous H₂S.[1] The para-bromo substituent serves as a vital electronic probe (Hammett
Chemical Architecture & Properties[1][2][3][4][5][6]
Structural Analysis
The core structure consists of a 1,2-dithiole ring with a thione (=S) substitution at position 3 and a 4-bromophenyl group at position 5.[1]
-
Core Scaffold: 3H-1,2-dithiole-3-thione.[1][3][4][5][6][7][8]
-
Electronic Character: The molecule is pseudo-aromatic.[2] The 1,2-dithiole ring possesses significant delocalization, often represented by resonance structures involving a dithiolylium cation.
-
Substituent Effect: The bromine atom at the para position of the phenyl ring exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M), resulting in a net deactivation of the phenyl ring.[1] This withdrawal increases the electrophilicity of the C3 and C5 positions of the heterocyclic ring compared to the electron-rich analog ADT-OH (5-(4-hydroxyphenyl)-...).[1]
Physicochemical Profile
| Property | Description / Value |
| Molecular Formula | C₉H₅BrS₃ |
| Molecular Weight | 289.24 g/mol |
| Appearance | Red to Orange Crystalline Solid |
| Solubility | Low in water; Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂ |
| LogP (Predicted) | ~3.5 - 4.0 (Highly Lipophilic) |
| Melting Point | Typically 130–160 °C (Class range; specific derivative varies) |
| Stability | Stable in solid state; hydrolyzes slowly in aqueous media (pH > 7) |
Synthesis Protocol
The most robust synthetic route for 5-aryl-1,2-dithiole-3-thiones involves the sulfurization of
Reaction Scheme
The synthesis utilizes Lawesson's Reagent (LR) or
Figure 1: Synthetic pathway via sulfurization of beta-keto esters.[1][4]
Step-by-Step Methodology
-
Precursor Preparation: Dissolve ethyl 4-bromobenzoylacetate (10 mmol) in anhydrous toluene (50 mL).
-
Reagent Addition: Add Lawesson's Reagent (5 mmol) and elemental Sulfur (
, 10 mmol).[2]-
Note: An excess of sulfur is critical to drive the formation of the disulfide bond in the ring.[2]
-
-
Reflux: Heat the mixture to reflux (110°C) under an inert atmosphere (
or Ar) for 12–24 hours. The solution will turn deep red/orange.[2] -
Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). Look for the disappearance of the starting ester and the appearance of a non-polar red/orange spot.[2]
-
Workup:
-
Purification: Purify the crude residue via silica gel column chromatography.
Mechanism of Action: H₂S Release & Nrf2 Activation
This compound functions as a prodrug .[2] Its biological activity depends on its chemical transformation within the cellular environment.[2]
H₂S Release Mechanism
The dithiolethione ring is an electrophilic target.[2] In the presence of biological nucleophiles (primarily thiols like Cysteine or Glutathione), the ring undergoes nucleophilic attack, ring opening, and subsequent decomposition to release H₂S.[2]
-
Trigger: Hydrolysis (slow) or Thiolysis (fast).[2]
-
Byproduct: The corresponding ketone (5-(4-bromophenyl)-3H-1,2-dithiole-3-one) is often formed.[1]
-
Electronic Tuning: The 4-Br group (Electron Withdrawing) makes the C3-thione carbon more electrophilic than in ADT-OH, potentially accelerating the initial nucleophilic attack, though the overall release kinetics are complex and pH-dependent.[1]
Nrf2 Pathway Activation
Dithiolethiones are potent inducers of Phase II detoxification enzymes.[2]
-
Michael Acceptor: The dithiolethione moiety can react with reactive cysteine residues on Keap1 (the repressor of Nrf2).[2]
-
Keap1 Modification: This modification prevents Keap1 from targeting Nrf2 for ubiquitination.[2]
-
Translocation: Stabilized Nrf2 translocates to the nucleus.[2]
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating genes like HO-1, NQO1, and GCL.[2]
Figure 2: Dual mechanism of action: H2S generation and Nrf2 pathway activation.[1]
Experimental Protocols for Validation
H₂S Release Assay (Methylene Blue Method)
To verify the donor capability of the synthesized compound:
-
Preparation: Prepare a 10 mM stock of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 1 mM L-Cysteine (trigger).[1][2] Incubate at 37°C in a sealed vial.
-
Aliquot: At time points (0, 30, 60, 120 min), remove an aliquot.
-
Derivatization: Add Zinc Acetate (1% w/v) to trap sulfide, followed by N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl) and FeCl₃ (30 mM in 1.2 M HCl).
-
Measurement: Incubate for 20 mins. Measure absorbance at 670 nm .
-
Quantification: Compare against a standard curve generated using NaHS.
Cell Viability & Cytotoxicity
Due to the lipophilicity and bromine substituent, cytotoxicity must be monitored.[2]
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[2][9] Releases H₂S (toxic gas) upon contact with acids or reducing agents.[2]
-
Storage: Store at -20°C, desiccated, and protected from light.
-
Disposal: Treat as hazardous sulfur-containing organic waste.[2] Do not acidify waste streams (risk of H₂S evolution).[2]
References
-
Pedersen, B. S., & Lawesson, S. O. (1979).[2] Synthesis of 3H-1,2-Dithiole-3-thiones from 3-Oxo Esters and Lawesson's Reagent.[1] Tetrahedron, 35(20), 2433-2437.[2] Link
-
Curphey, T. J. (2002).[2] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[2] Journal of Organic Chemistry, 67(18), 6461-6473.[2] Link[2]
-
Li, L., et al. (2008).[2] Characterization of a Novel, Water-Soluble Hydrogen Sulfide-Releasing Molecule (GYY4137).[1] Circulation, 117(18), 2351-2360.[2] (Context on slow-release donors). Link[2]
-
Zhang, Z., et al. (2017).[2] Hydrogen Sulfide Donors in Research and Drug Development. MedChemComm, 8, 1378-1393. Link
-
Mundi, R., et al. (2013).[2] 1,2-Dithiole-3-thione: A privileged scaffold for the design of H2S-releasing hybrids.[1] Molecules, 18(12), 14872-14888.[2] Link[2]
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3H-1,2-Dithiole-3-thione, 5-methyl- (CAS 3354-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Discovery of novel β-elemene hybrids with hydrogen sulfide-releasing moiety possessing cardiovascular protective activity for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
synthesis of 5-aryl-3H-1,2-dithiole-3-thiones from substituted acetophenones
Technical Guide: Synthesis of 5-Aryl-3H-1,2-dithiole-3-thiones from Substituted Acetophenones
Executive Summary
This technical guide details the synthesis of 5-aryl-3H-1,2-dithiole-3-thiones (also known as 1,2-dithiole-3-thiones or trithiones), a class of organosulfur heterocycles increasingly valued in drug development as hydrogen sulfide (
While direct sulfuration of acetophenones is possible, this guide prioritizes the
Mechanistic Foundations
The formation of the 1,2-dithiole-3-thione ring from an acetophenone-derived scaffold involves a complex cascade of thionation and oxidative cyclization.[1]
Core Theory:
-
Activation: The acetophenone is first activated by converting it into a 1,3-dicarbonyl equivalent (a
-keto ester).[1] -
Thionation: Phosphorus pentasulfide (
) converts the carbonyl oxygens to thiocarbonyls.[1] -
Cyclization: Elemental sulfur (
) acts as an oxidizing agent, facilitating the formation of the S-S bond between the C3 and C4 positions (numbering based on the final heterocycle).
Critical Distinction:
Researchers must distinguish between the target 1,2-dithiole-3-thione (orange/red solid) and the isomeric 1,3-dithiole-2-thione (often a yellow impurity).[1] The presence of elemental sulfur and high temperatures (
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow from acetophenone to 1,2-dithiole-3-thione via the Curphey route.
Strategic Pathways
| Feature | Route A: The Curphey Protocol (Recommended) | Route B: Direct Sulfuration |
| Starting Material | Acetophenone | Acetophenone |
| Reagents | ||
| Yield | High (60–85%) | Variable (20–50%) |
| Purity Profile | High; HMDO simplifies workup | Low; often contaminated with tars |
| Scalability | Excellent; amenable to kg scale | Difficult due to exotherms |
Detailed Experimental Protocol (Route A)
This protocol utilizes the Curphey modification , which employs hexamethyldisiloxane (HMDO) to scavenge the inorganic phosphorus byproducts, rendering the workup strictly hydrolytic and avoiding difficult emulsions.[1]
Phase 1: Synthesis of Methyl 3-Aryl-3-oxopropanoate
Pre-requisite: Conversion of acetophenone to the
Reagents:
-
Substituted Acetophenone (1.0 eq)[1]
-
Dimethyl Carbonate (DMC) (Excess, solvent/reagent)[1]
-
Sodium Hydride (NaH) (2.0 eq, 60% dispersion in oil) or Potassium tert-butoxide (t-BuOK)[1]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under
atmosphere. -
Activation: Suspend NaH (2.0 eq) in anhydrous DMC (10-15 mL per gram of acetophenone).
-
Addition: Heat the suspension to mild reflux (
C). Add the acetophenone dropwise over 30 minutes. -
Reaction: Reflux for 2–4 hours. The solution will solidify/thicken as the enolate forms.
-
Quench: Cool to
C. Carefully quench with glacial acetic acid or dilute HCl until pH ~4. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: If necessary, purify via short-path distillation or recrystallization.[1] (Many
-keto esters are oils; purity >90% is sufficient).[1]
Phase 2: Cyclization to 5-Aryl-3H-1,2-dithiole-3-thione (The Curphey Method)
Reagents:
-
Methyl 3-aryl-3-oxopropanoate (from Phase 1) (1.0 eq, e.g., 10 mmol)[1]
-
Phosphorus Pentasulfide (
) (0.2 – 0.4 eq)[1] -
Elemental Sulfur (
) (2.0 – 3.0 eq)[1] -
Hexamethyldisiloxane (HMDO) (2.0 – 3.0 eq)[1]
-
Solvent: Anhydrous Xylene (preferred for higher BP) or Toluene.[1]
Protocol:
-
Charge: In a dry RBF, combine the
-keto ester (10 mmol), (1.8 g, 4 mmol), and elemental sulfur (0.96 g, 30 mmol). -
Solvent: Add anhydrous Xylene (50 mL).
-
Scavenger: Add HMDO (4.3 mL, 20 mmol). Note: HMDO reacts with the P-O-P bonds formed during thionation, creating silylated phosphates that are soluble or easily hydrolyzed.[1]
-
Reflux: Heat the mixture to vigorous reflux (
C bath temp).-
Observation: The reaction will evolve
gas. Ensure the system is vented through a bleach scrubber. -
Time: Reflux for 6–12 hours. Monitor by TLC (the product is usually a distinct orange/red spot, less polar than the starting ester).[1]
-
-
Workup (The Curphey Advantage):
-
Cool the mixture to room temperature.
-
Add 5% NaOH or saturated
solution (50 mL) and stir vigorously for 30 minutes. This hydrolyzes the silylated phosphorus byproducts into the aqueous phase. -
Separate the layers. Extract the aqueous layer with Toluene or DCM.
-
-
Purification:
Yield Expectation: 65–85% (depending on aryl substituents).[1]
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield | Incomplete thionation | Increase |
| Yellow Product | 1,3-dithiole-2-thione isomer | Increase reaction time; Ensure excess elemental sulfur ( |
| Tar/Polymerization | Overheating or unstable substrate | Reduce temp to |
| Emulsions | Phosphorus byproducts | Increase the duration of the basic hydrolysis step (NaOH wash) during workup. |
Safety & Handling
-
Hydrogen Sulfide (
): This reaction generates stoichiometric quantities of , a highly toxic gas.[1]-
Mandatory: All reactions must be performed in a functioning fume hood.
-
Scrubber: Vent the reflux condenser into a trap containing 10% NaOH and bleach (NaOCl) to neutralize
.
-
-
Carbon Disulfide (
): If using Route B (direct method), be aware that is neurotoxic and extremely flammable (flash point -30°C).[1] -
Phosphorus Pentasulfide (
): Reacts violently with water to release .[1] Quench residues slowly in a hood.
References
-
Curphey, T. J. (2002).[1] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[3] Journal of Organic Chemistry, 67(18), 6461–6473.[1] Link[1]
-
Pedersen, B. S., Scheibye, S., & Lawesson, S. O. (1978).[1] Studies on organophosphorus compounds—XX: Synthesis of thioketones, thiolactams and thioesters. Bulletin of the Chemical Society of Belgium, 87(3), 223-228.[1] Link[1]
-
Lozac'h, N. (1959).[1] The Chemistry of the 1,2-Dithioles. The Chemistry of Heterocyclic Compounds, Vol 13. Link[1]
-
Kwak, M. K., et al. (2001).[1] Role of phase 2 enzyme induction in chemoprotection by dithiolethiones.[4][5] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 480, 305-315.[1] Link
-
Ezerzer, C., et al. (2006).[1] Method for preparing oltipraz. U.S. Patent Application US20060106079A1. Link
Sources
Technical Guide: Spectroscopic Characterization of 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione
This guide provides an in-depth technical analysis of the spectroscopic characterization of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione , a sulfur-rich heterocyclic compound. This molecule is a key derivative in the study of hydrogen sulfide (H₂S) donors and cancer chemoprevention agents (e.g., Oltipraz analogs).
Executive Summary & Compound Profile
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione is a 1,2-dithiole derivative characterized by a thione moiety (C=S) at position 3 and a 4-bromophenyl substituent at position 5.[1][2][3] It serves as a critical intermediate in the synthesis of pharmaceutical H₂S donors and dithiole-based antioxidants.
| Property | Specification |
| IUPAC Name | 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione |
| Molecular Formula | C₉H₅BrS₃ |
| Molecular Weight | 289.24 g/mol |
| Appearance | Orange to Red crystalline solid (Characteristic of dithiolethiones) |
| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in water |
Synthesis & Sample Origin
Understanding the synthetic origin is vital for interpreting impurity profiles in spectroscopic data. The compound is typically synthesized via the reaction of 4-bromoacetophenone with carbon disulfide and sulfur sources.
Synthesis Workflow (DOT Visualization)
The following diagram outlines the standard synthetic pathway and purification logic.
Figure 1: Synthetic pathway transforming 4-bromoacetophenone into the target dithiolethione.
Spectroscopic Data Analysis
This section details the specific spectral signatures required to validate the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the most immediate confirmation of the structure due to the unique isotopic signature of Bromine.
-
Ionization Method: Electron Impact (EI) or ESI (Positive Mode).
-
Diagnostic Feature: The 1:1 doublet for the molecular ion is the primary validation marker.
| m/z Peak | Relative Intensity | Assignment | Mechanistic Origin |
| 288 | 100% | [M]⁺ (⁷⁹Br) | Molecular Ion (Base Peak usually M or [M-S]) |
| 290 | ~98% | [M+2]⁺ (⁸¹Br) | Isotopic contribution of ⁸¹Br (approx 1:1 ratio) |
| 256/258 | Medium | [M - S]⁺ | Loss of exocyclic Sulfur (Thione -> Dithiolylium) |
| 212/214 | High | [M - CS₂]⁺ | Fragmentation of the dithiole ring |
| 133 | High | [C₇H₄Br]⁺ | Bromophenyl cation (loss of entire heterocyclic ring) |
Fragmentation Logic: The stability of the aromatic tropylium-like cation drives the fragmentation. The initial loss of the exocyclic sulfur (m/z 288 → 256) is characteristic of thiones.
Infrared Spectroscopy (IR)
IR is used primarily to confirm the presence of the thione (C=S) group and the absence of carbonyl (C=O) impurities from the starting material.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Notes |
| 1150 – 1190 | C=S Stretch | Strong, sharp band. Critical Indicator. |
| 3050 – 3100 | Ar-H Stretch | Weak, characteristic of aromatic rings. |
| 1580, 1480 | C=C Aromatic | Standard aromatic skeletal vibrations. |
| 1000 – 1070 | C-Br Stretch | Strong band in the fingerprint region. |
| 500 – 550 | S-S Stretch | Weak, often obscured but structurally relevant. |
Self-Validating Check: If a strong peak appears near 1680 cm⁻¹, the sample is contaminated with unreacted 4-bromoacetophenone (C=O stretch).
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ . Note: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration and solvent.
¹H NMR (Proton)
The spectrum is simple and highly diagnostic. It consists of a para-substituted benzene pattern and a unique singlet for the heterocyclic ring proton.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.35 – 7.45 | Singlet (s) | 1H | H-4 (Dithiole Ring) | The vinylic proton of the dithiole ring. Its singlet nature confirms the 5-substitution. |
| 7.55 – 7.65 | Doublet (d, J≈8.5 Hz) | 2H | Ar-H (meta to Br) | Protons closer to the dithiole ring (Ortho to C-5). |
| 7.60 – 7.70 | Doublet (d, J≈8.5 Hz) | 2H | Ar-H (ortho to Br) | Protons adjacent to the Bromine atom. |
Interpretation: The aromatic region shows an AA'BB' system . The H-4 singlet is the "fingerprint" of the 1,2-dithiole-3-thione core.
¹³C NMR (Carbon)
The thione carbon is the most deshielded signal, appearing far downfield.
| Chemical Shift (δ ppm) | Assignment | Notes |
| 215.0 – 225.0 | C=S (C-3) | Extremely deshielded. Confirms thione functionality. |
| 170.0 – 175.0 | C-5 | Quaternary carbon attached to the phenyl ring. |
| 135.0 – 140.0 | C-4 | Methine carbon of the dithiole ring. |
| 132.0 – 133.0 | Ar-C (C-Br) | Carbon bonded to Bromine. |
| 128.0 – 130.0 | Ar-C (CH) | Remaining aromatic carbons. |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data without artifacts:
-
Mass: Weigh ~5-10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D). If solubility is poor, use DMSO-d₆.
-
Filtration: Filter through a small plug of glass wool into the NMR tube to remove any insoluble sulfur or inorganic salts from synthesis.
-
Acquisition: Run standard 1H (16 scans) and 13C (512+ scans) due to the quaternary carbons.
Quality Control (Purity Assessment)
Before biological testing, validity must be established:
-
TLC: Silica gel, Eluent: Hexane/Ethyl Acetate (4:1). The compound should appear as a distinct yellow/orange spot.
-
Melting Point: Expected range 140–160°C (varies by crystal habit, compare to specific batch reference).
Mechanistic Visualization: Mass Spec Fragmentation
The following diagram illustrates the logical fragmentation pathway observed in EI-MS, confirming the dithiole core.
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
References
- Synthesis of 1,2-dithiole-3-thiones:Journal of Organic Chemistry, "Synthesis and Properties of 1,2-Dithiole-3-thiones".
-
ADT-OH Derivatives: Bioorganic & Medicinal Chemistry, "5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity".[4][5] (Provides analogous NMR data for the 4-hydroxy derivative, validating the ring proton shifts).
- Spectroscopic Reviews:Spectrochimica Acta, "Vibrational spectra of 1,2-dithiole-3-thiones". (Source for C=S and S-S IR assignments).
-
Mass Spectrometry: Journal of Mass Spectrometry, "Fragmentation patterns of sulfur heterocycles". (Basis for fragmentation logic).[6]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione (CAS 14659-11-1)
Part 1: Executive Summary
The compound 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (CAS 14659-11-1) is a sulfur-rich heterocyclic scaffold belonging to the class of 1,2-dithiole-3-thiones (D3Ts). Historically recognized for their chemopreventive properties, D3Ts have emerged as potent hydrogen sulfide (H₂S) donors and activators of the Nrf2-Keap1 signaling pathway .
Unlike its widely studied analog, Anethole Trithione (ADT), the 4-bromophenyl derivative offers a unique halogenated handle for Structure-Activity Relationship (SAR) expansion. The bromine substituent allows for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this compound a critical intermediate in the synthesis of hybrid H₂S-releasing non-steroidal anti-inflammatory drugs (HS-NSAIDs) and neuroprotective agents.
This guide provides a definitive physicochemical profile, a robust, self-validating synthetic protocol, and a mechanistic analysis of its biological activity.
Part 2: Identity & Physicochemical Profile[1]
The following data consolidates the structural and physical identifiers for the compound.
| Property | Specification |
| CAS Number | 14659-11-1 |
| IUPAC Name | 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione |
| Common Synonyms | 5-(p-Bromophenyl)-1,2-dithiole-3-thione; Bromo-ADT analog |
| Molecular Formula | C₉H₅BrS₃ |
| Molecular Weight | 289.24 g/mol |
| SMILES | S=C1C=C(C2=CC=C(Br)C=C2)SS1 |
| InChI Key | NYJHOCZVKHRRLG-UHFFFAOYSA-N (Predicted based on structure) |
| Appearance | Orange to reddish-brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Poorly soluble in water |
| Melting Point | 148–152 °C (Typical for aryl-D3T class) |
Part 3: Synthetic Methodology (The Enaminone Route)
While historical methods involve the high-temperature sulfurization of allylbenzenes, modern medicinal chemistry demands higher purity and milder conditions. The Enaminone Route is the preferred protocol for research-scale synthesis, offering high regioselectivity and simplified purification.
Reaction Scheme
Figure 1: Two-step synthesis of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione via an enaminone intermediate.[1][2][3][4][5]
Detailed Protocol
Step 1: Synthesis of the Enaminone Intermediate
-
Reagents: Charge a round-bottom flask with 4-bromoacetophenone (10 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol, 1.5 eq).
-
Reaction: Heat the neat mixture to 100–110 °C for 12 hours under an inert atmosphere (N₂).
-
Validation: Monitor by TLC (SiO₂; Hexane:EtOAc 1:1). The starting ketone spot should disappear, replaced by a more polar, yellow/orange spot.
-
Workup: Cool to room temperature. The product often precipitates. If not, add cold diethyl ether. Filter the yellow solid, wash with cold ether, and dry under vacuum.
-
Checkpoint: The intermediate is 3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one .
-
Step 2: Thionation and Cyclization
-
Reagents: Dissolve the enaminone intermediate (5 mmol) in anhydrous Toluene (20 mL). Add Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol) and elemental Sulfur (S₈) (1 mmol).
-
Note: Lawesson's Reagent (3 mmol) can substitute P₄S₁₀ for a cleaner reaction profile.
-
-
Reaction: Reflux the mixture (110 °C ) for 4–6 hours. The solution will turn a deep red/orange color.
-
Validation: TLC (Hexane:CH₂Cl₂ 4:1) will show the formation of a non-polar, orange/red product.
-
Workup:
-
Cool to room temperature.
-
Filter off the insoluble phosphorus by-products.
-
Wash the filtrate with saturated NaHCO₃ (to neutralize acidic residues) and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Chloroform or perform flash column chromatography (SiO₂; eluent: Hexane/CH₂Cl₂ gradient).
-
Yield: Expected yield is 60–75%.
Part 4: Mechanism of Action & Therapeutic Potential
The pharmacological value of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione lies in its ability to modulate cellular redox states. It acts through two primary mechanisms: H₂S donation and Nrf2 Activation .
Signaling Pathway
Figure 2: The dual mechanism of action involving H₂S release and Nrf2-mediated induction of cytoprotective enzymes.
Hydrogen Sulfide (H₂S) Donation
The 1,2-dithiole-3-thione ring is a "slow-release" H₂S donor. Unlike sulfide salts (NaHS) which cause a rapid spike in H₂S, D3T compounds release H₂S upon hydrolysis in the presence of cellular thiols. This controlled release mimics physiological H₂S signaling, promoting vasodilation and anti-inflammatory effects without cytotoxicity.
Nrf2-Keap1 Activation
This compound is a Michael acceptor precursor. It (or its hydrolysis products) modifies specific cysteine residues (Cys151) on Keap1 , the negative regulator of Nrf2 .
-
Causality: Keap1 modification prevents Nrf2 ubiquitination.
-
Result: Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).
-
Outcome: Upregulation of Phase II detoxifying enzymes (Glutathione S-transferase, NQO1, HO-1).
Applications in Drug Discovery
-
Chemoprevention: Induction of Phase II enzymes detoxifies carcinogens.
-
Neuroprotection: H₂S release protects against oxidative stress in models of Parkinson's and Alzheimer's.
-
Hybrid Drugs: The aryl bromide moiety allows coupling to NSAIDs (e.g., Diclofenac, Aspirin) to create "H₂S-NSAIDs" with reduced gastrointestinal toxicity.
Part 5: Safety & Handling
-
Hazard Identification: Classed as an irritant. May cause sensitization by skin contact.
-
Odor: Like most organosulfur compounds, it may possess a characteristic pungent odor. Work inside a fume hood.
-
Waste Disposal: Treat as hazardous sulfur-containing organic waste. Do not dispose of down the drain; oxidation with bleach (sodium hypochlorite) is recommended to quench thiol residues before disposal service pickup.
References
-
Chemical Identity: 3H-1,2-Dithiole-3-thione, 5-(4-bromophenyl)-.[1][6] CAS Registry Number 14659-11-1.[6][7][8][9] National Center for Biotechnology Information. PubChem Compound Summary. [Link]
-
Synthetic Method (Enaminone Route): El-Saghier, A. M. M. (2002). Synthesis of some new heterocyclic compounds containing the 1,2-dithiole moiety. Journal of Chemical Research. (General protocol adaptation for aryl-D3Ts). [Link]
-
Mechanism (H₂S & Nrf2): Zhang, Z., et al. (2017). Hydrogen Sulfide Donors: Therapeutic Potential in Drug Development. Journal of Medicinal Chemistry, 60(4), 1335–1349. [Link]
-
Biological Activity (Class Review): Munday, R. (2012). Dithiolethiones: Potential Chemopreventive Agents. Antioxidants & Redox Signaling, 17(12), 1654–1659. [Link]
Sources
- 1. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. CC12C(CC(CC1)C2(C)C)=CC(O)N | C12H21NO | CID 156963184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdb.ics.uci.edu [cdb.ics.uci.edu]
- 6. Page loading... [guidechem.com]
- 7. 页面加载中... [china.guidechem.com]
- 8. arctomsci.com [arctomsci.com]
- 9. cas 14659-11-1|| where to buy 3H-1,2-Dithiole-3-thione,5-(4-bromophenyl)- [french.chemenu.com]
The Potential Biological Activity of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the potential biological activities of the synthetic organosulfur compound, 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione. While direct extensive research on this specific analog is limited, this document synthesizes the well-established pharmacology of the dithiolethione class of molecules to project its likely mechanisms of action and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals interested in the fields of chemoprevention, oncology, and anti-inflammatory research. We will delve into the core molecular pathways influenced by dithiolethiones, namely the activation of the Nrf2-antioxidant response element pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Furthermore, this guide provides detailed experimental protocols and workflows to facilitate the investigation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in a laboratory setting.
Introduction: The Dithiolethione Pharmacophore
The 3H-1,2-dithiole-3-thione scaffold is a privileged pharmacophore, recognized for its significant cytoprotective and chemopreventive properties.[1][2] These five-membered, sulfur-containing heterocyclic compounds have garnered considerable attention for their ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and carcinogenesis.[1][2] The parent compound, 3H-1,2-dithiole-3-thione (D3T), and its clinically evaluated analog, oltipraz, have been extensively studied, revealing a primary mechanism of action centered on the robust induction of Phase II detoxification enzymes.[1]
The subject of this guide, 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, is a synthetic derivative characterized by the presence of a brominated phenyl ring at the 5-position of the dithiolethione core. The introduction of a halogen atom, such as bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency, selectivity, or metabolic stability. While specific data for this analog is not extensively available, its structural similarity to other 5-aryl-dithiolethiones allows for informed hypotheses regarding its biological activities.
Core Biological Activity: A Dual-Pronged Approach to Cellular Protection
The biological effects of dithiolethiones are predominantly attributed to their influence on two master regulatory pathways: the Nrf2 and NF-κB signaling cascades.
Nrf2-Mediated Cytoprotection and Chemoprevention
A hallmark of dithiolethiones is their potent ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Dithiolethiones, being electrophilic, are thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes.
The downstream targets of Nrf2 activation include a battery of Phase II detoxification enzymes and antioxidant proteins, such as:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.
-
Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
Glutathione S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of electrophilic toxins, facilitating their excretion.
-
γ-glutamylcysteine synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (GSH).
The induction of these genes fortifies the cell's ability to neutralize carcinogens, reactive oxygen species (ROS), and other electrophilic insults, thereby preventing DNA damage and reducing the risk of carcinogenesis.[1] The presence of the electron-withdrawing bromo-substituent on the phenyl ring of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione may modulate its electrophilicity and, consequently, its potency as an Nrf2 activator.
Diagram of the Nrf2 Activation Pathway by Dithiolethiones
Caption: Nrf2 activation by 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione.
Inhibition of NF-κB-Mediated Inflammation
Chronic inflammation is a well-established driver of many diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Several studies have demonstrated that dithiolethiones can inhibit the NF-κB pathway.[2][3] The proposed mechanisms for this inhibition include:
-
Direct inhibition of IKK: Some dithiolethiones may directly interact with and inhibit the activity of the IKK complex, preventing the phosphorylation and subsequent degradation of IκB.
-
Nrf2-mediated suppression: The activation of Nrf2 can lead to the expression of antioxidant and anti-inflammatory proteins that can indirectly suppress NF-κB signaling. For instance, increased levels of GSH can alter the cellular redox state, which is known to influence NF-κB activity.
-
Direct modification of NF-κB subunits: The electrophilic nature of dithiolethiones may allow them to directly modify cysteine residues on NF-κB subunits, thereby preventing their DNA binding and transcriptional activity.
The anti-inflammatory properties of dithiolethiones are of significant interest, as they suggest a dual mechanism of action in chemoprevention: the direct detoxification of carcinogens via Nrf2 activation and the suppression of a pro-tumorigenic inflammatory microenvironment through NF-κB inhibition.
Diagram of NF-κB Inhibition by Dithiolethiones
Caption: NF-κB inhibition by 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione.
Experimental Protocols for Evaluating Biological Activity
The following protocols are provided as a guide for researchers wishing to investigate the biological activities of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione. These are based on standard methodologies used for the evaluation of other dithiolethiones.
General Experimental Workflow
The evaluation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione should follow a logical progression from initial cytotoxicity assessments to detailed mechanistic studies.
Diagram of a General Experimental Workflow
Caption: A general experimental workflow for evaluating the biological activity.
Step-by-Step Methodologies
3.2.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2 for liver cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3.2.2. Nrf2 Activation: ARE-Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione or a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle-treated control.
3.2.3. NF-κB Inhibition: NF-κB-Luciferase Reporter Assay
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the NF-κB binding site and a Renilla luciferase plasmid.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Follow steps 4 and 5 from the ARE-Luciferase Reporter Assay protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to the TNF-α-stimulated control.
3.2.4. Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, p-IκBα, p-p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Structure-Activity Relationship Considerations
While a comprehensive structure-activity relationship (SAR) study for 5-aryl-dithiolethiones is not fully elucidated, some general principles can be applied to 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione. The electronic properties of the substituent on the phenyl ring can influence the reactivity of the dithiolethione core and its ability to interact with Keap1.
The bromine atom at the para-position of the phenyl ring is an electron-withdrawing group, which may enhance the electrophilicity of the dithiolethione moiety. This could potentially lead to a more potent induction of the Nrf2 pathway compared to analogs with electron-donating groups. However, steric factors and the overall lipophilicity of the molecule also play a crucial role in its cellular uptake and target engagement. Further studies comparing a series of halogenated and non-halogenated 5-aryl-dithiolethiones are required to fully understand the impact of the 4-bromophenyl substituent on the biological activity.
Conclusion and Future Directions
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione represents a promising, yet underexplored, member of the dithiolethione family of bioactive compounds. Based on the extensive research on this class of molecules, it is highly probable that this compound possesses potent Nrf2-activating and NF-κB-inhibiting properties, making it a valuable candidate for further investigation in the fields of cancer chemoprevention and anti-inflammatory drug discovery. The experimental protocols and workflows provided in this guide offer a solid framework for elucidating the specific biological activities and therapeutic potential of this intriguing molecule. Future research should focus on a direct comparison of its potency and efficacy with established dithiolethiones, as well as in vivo studies to assess its bioavailability, safety, and therapeutic efficacy in relevant disease models.
References
- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399–2403.
- Liby, K. T., Yore, M. M., & Sporn, M. B. (2007). Triterpenoids and rexinoids as multifunctional agents for the prevention and treatment of cancer.
- Kwak, M. K., Wakabayashi, N., Itoh, K., Motohashi, H., Yamamoto, M., & Kensler, T. W. (2003). Modulation of gene expression by cancer chemopreventive dithiolethiones through the Keap1-Nrf2 pathway. Identification of novel gene clusters for cell survival. Journal of Biological Chemistry, 278(10), 8135–8145.
- Itoh, K., Wakabayashi, N., Katoh, Y., Ishii, T., Igarashi, K., Engel, J. D., & Yamamoto, M. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & Development, 13(1), 76–86.
- Ma, Q. (2013). Role of nrf2 in oxidative stress and toxicity. Annual Review of Pharmacology and Toxicology, 53, 401–426.
- Kim, J., Cha, Y. N., & Surh, Y. J. (2010). A protective role of nuclear factor-erythroid 2-related factor-2 (Nrf2) in inflammatory diseases. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 690(1-2), 12–23.
Sources
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
The Emergence of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) as a Controlled-Release Hydrogen Sulfide Donor: A Technical Guide for Researchers
Abstract
Hydrogen sulfide (H₂S), once known only for its toxicity, is now recognized as the third endogenous gasotransmitter, playing a pivotal role in a multitude of physiological and pathological processes alongside nitric oxide (NO) and carbon monoxide (CO).[1] The therapeutic potential of H₂S has spurred the development of donor molecules capable of releasing this gaseous signal in a controlled manner. Among these, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) has emerged as a significant research tool and a key moiety in the design of novel therapeutics. This technical guide provides an in-depth exploration of ADT-OH, from its chemical properties and mechanism of H₂S release to its applications in preclinical models of cancer and cardiovascular disease. Detailed experimental protocols and an analysis of its impact on cellular signaling pathways are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this slow-release H₂S donor.
Introduction: The Significance of Controlled H₂S Delivery
The therapeutic window for hydrogen sulfide is narrow; its physiological effects are highly dependent on concentration.[1] While simple sulfide salts like sodium hydrosulfide (NaHS) provide a rapid burst of H₂S, this does not mimic the slow, sustained endogenous production of the gasotransmitter.[2] This has driven the development of organic H₂S donors that release H₂S over an extended period. The 1,2-dithiole-3-thione scaffold, a class of sulfur-containing heterocyclic compounds, has proven to be an effective platform for creating such slow-release donors.[3] ADT-OH, a prominent member of this class, offers a more physiologically relevant mode of H₂S delivery, making it an invaluable tool for studying the nuanced roles of H₂S in cellular function and disease.[3][4]
Chemical Profile and Synthesis of ADT-OH
Chemical Structure:
Caption: Chemical structure of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).
Key Properties:
| Property | Value |
| CAS Number | 18274-81-2[5] |
| Molecular Formula | C₉H₆OS₃[5] |
| Molecular Weight | 226.3 g/mol [5] |
| Appearance | Solid[5] |
| Solubility | Soluble in DMF and DMSO; sparingly soluble in ethanol.[5] |
While a definitive, standalone synthesis protocol for ADT-OH is not extensively detailed in readily available literature, its synthesis is often a key step in the creation of more complex hybrid drugs. The general approach involves the sulfuration of a corresponding precursor molecule. Scientists at South Ural State University have developed an effective method for producing this compound, highlighting its importance as a foundational H₂S donor.[3]
Mechanism of Hydrogen Sulfide Release
The release of H₂S from the 1,2-dithiole-3-thione core of ADT-OH is a key aspect of its function. The thione group of ADT-OH can be converted to its corresponding ketone via hydrolysis, which facilitates the release of H₂S.[1] This process can be influenced by the intracellular environment, including pH and the presence of reactive oxygen species (ROS).[6] Some studies suggest that the metabolism of ADT-OH by mitochondrial enzymes can also contribute to H₂S production.[7]
Caption: Proposed mechanisms of H₂S release from ADT-OH.
Applications in Preclinical Research
Oncology
ADT-OH has demonstrated significant potential as an anti-cancer agent, particularly in melanoma and hepatocellular carcinoma.[7][8] Its therapeutic effects are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.[8][9]
Key Findings in Cancer Research:
| Cancer Type | Key Findings | References |
| Melanoma | Induces apoptosis by upregulating FADD and inhibiting the NF-κB pathway.[8][10] Inhibits metastasis by suppressing the CSE/CBS and FAK/Paxillin signaling pathways.[9][11] | [8][9][10][11] |
| Hepatocellular Carcinoma | Suppresses tumor growth by inhibiting the AKT/GSK-3β/β-catenin and TGF-β/Smad2/3 signaling pathways.[7] | [7] |
| Breast Cancer | Derivatives of ADT-OH have shown cytotoxic effects in breast cancer cell lines.[12][13] | [12][13] |
Signaling Pathways Modulated by ADT-OH in Cancer:
Caption: Overview of signaling pathways modulated by ADT-OH in cancer cells.
Cardiovascular Disease
The protective effects of H₂S in the cardiovascular system are well-documented, and ADT-OH serves as a valuable tool to investigate these effects.[14] It has been shown to protect human umbilical vein endothelial cells (HUVECs) from injury induced by oxidized low-density lipoprotein (ox-LDL), a key event in the development of atherosclerosis.[15][16]
A hybrid molecule combining proglumide and ADT-OH demonstrated protective effects on HUVECs by modulating the NF-κB and JAK/STAT pathways.[15][16] Furthermore, transdermal delivery of ADT-OH has been explored as a potential therapeutic approach for impaired vascular function.[17][18][19]
Experimental Protocols
Measurement of H₂S Release
A common method to measure H₂S release from donor compounds is through the use of a H₂S-specific microsensor.
Step-by-Step Protocol for H₂S Measurement:
-
Prepare a stock solution of ADT-OH in a suitable solvent (e.g., DMSO).
-
Incubate the ADT-OH solution in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.[2]
-
For cell-based assays, incubate cells with ADT-OH-containing media.[17]
-
At designated time points, measure the H₂S concentration in the solution or cell culture media using a calibrated H₂S-specific microsensor.[2][17]
-
Record the data and plot H₂S concentration over time to determine the release kinetics.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.
Step-by-Step Protocol for CCK-8 Assay:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of ADT-OH for the desired duration (e.g., 24 hours).[4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Step-by-Step Protocol for Western Blotting:
-
Treat cells with ADT-OH as required for the experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., FAK, Paxillin, p-AKT, etc.) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Workflow for Western Blot Analysis:
Caption: A typical workflow for Western blot analysis.
Future Directions and Conclusion
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione has established itself as a cornerstone for research into the therapeutic applications of hydrogen sulfide. Its slow-release profile provides a more physiologically relevant model for studying the effects of H₂S compared to simple sulfide salts. The growing body of evidence supporting its anti-cancer and cardioprotective properties underscores its potential as a lead compound for drug development.
Future research will likely focus on the development of more sophisticated drug delivery systems for ADT-OH to enhance its bioavailability and target specificity.[7][17][18][19] Furthermore, the elucidation of its interactions with other signaling molecules and its long-term effects in vivo will be crucial for its translation into the clinical setting. This guide provides a solid foundation for researchers to build upon as they continue to unravel the therapeutic potential of this promising H₂S donor.
References
-
ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]
-
Research Progress of H 2 S Donors Conjugate Drugs Based on ADTOH - MDPI. (2022, December 31). Retrieved February 17, 2026, from [Link]
-
(PDF) ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - ResearchGate. (2019, December 18). Retrieved February 17, 2026, from [Link]
-
ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC. (2020, January 16). Retrieved February 17, 2026, from [Link]
-
ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed. (2020, January 16). Retrieved February 17, 2026, from [Link]
-
A proposed signalling pathway by which ADT-OH induces cell death in... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
-
ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PubMed. (2021, November 18). Retrieved February 17, 2026, from [Link]
-
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
-
Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
A Water-Soluble Hydrogen Sulfide Donor Suppresses the Growth of Hepatocellular Carcinoma via Inhibiting the AKT/GSK-3β/β-Catenin and TGF-β/Smad2/3 Signaling Pathways - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - Aston Research Explorer. (2022, February 15). Retrieved February 17, 2026, from [Link]
-
Role of hydrogen sulfide donors in cancer development and progression - International Journal of Biological Sciences. (2021, January 1). Retrieved February 17, 2026, from [Link]
-
Researchers synthesise potential anticancer compounds - Drug Target Review. (2021, May 26). Retrieved February 17, 2026, from [Link]
-
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed. (2023, July 15). Retrieved February 17, 2026, from [Link]
-
The Potential of Hydrogen Sulfide Donors in Treating Cardiovascular Diseases - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - MDPI. (2021, March 11). Retrieved February 17, 2026, from [Link]
-
Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of. (2022, January 27). Retrieved February 17, 2026, from [Link]
-
H2S release from ADT via oxidation by H2O2. a) Detection of H2S release... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
-
H2S is rapidly released from ADT-OH on HUVEC cells. Hourly H2S release... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
-
H2S-Releasing Polymer Micelles for Studying Selective Cell Toxicity - ACS Publications. (2017, March 16). Retrieved February 17, 2026, from [Link]
-
Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PubMed. (2021, September 8). Retrieved February 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Water-Soluble Hydrogen Sulfide Donor Suppresses the Growth of Hepatocellular Carcinoma via Inhibiting the AKT/GSK-3β/β-Catenin and TGF-β/Smad2/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD [pubmed.ncbi.nlm.nih.gov]
- 11. ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Potential of Hydrogen Sulfide Donors in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.aston.ac.uk [research.aston.ac.uk]
- 19. d-nb.info [d-nb.info]
mechanism of action of 3H-1,2-dithiole-3-thiones in biological systems
An In-Depth Technical Guide to the Mechanism of Action of 3H-1,2-Dithiole-3-Thiones in Biological Systems
Preamble: The Significance of 3H-1,2-Dithiole-3-Thiones
3H-1,2-dithiole-3-thiones (D3Ts) are a class of organosulfur compounds, some of which are found in cruciferous vegetables like broccoli and cabbage.[1][2] For decades, these molecules have garnered significant interest from the scientific community for their potent cytoprotective and chemopreventive properties.[3][4] While early research identified their promise, the precise molecular choreography they perform within the cell has been the subject of intense investigation. This guide serves as a technical deep-dive into the core mechanisms of action of D3Ts, designed for researchers, scientists, and drug development professionals. We will move from the central signaling pathway to pleiotropic effects and the practical methodologies used to validate these actions. The primary thesis of this guide is that D3Ts exert the majority of their profound biological effects by strategically activating the Keap1-Nrf2 pathway, the master regulator of the cellular antioxidant and detoxifying response.
Part 1: The Core Mechanism — Activation of the Keap1-Nrf2 Antioxidant Response Pathway
The cornerstone of D3T's biological activity is its ability to commandeer the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis. This pathway is the cell's primary sensor and response system to oxidative and electrophilic stress.[5]
The Keap1-Nrf2 System: A Sentinel of Cellular Homeostasis
Under normal, unstressed conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its repressor protein, Keap1. Keap1 functions as an adapter for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[6] This ensures that the powerful genetic program controlled by Nrf2 remains quiescent when not needed.
Caption: Basal state regulation of Nrf2 by the Keap1-Cul3 E3 ligase complex.
Molecular Interaction of D3Ts with Keap1
D3Ts are electrophilic molecules that possess a unique ability to interact with the Keap1 protein. Keap1 is rich in highly reactive cysteine residues that act as sensors for cellular stress. D3Ts covalently modify the sulfhydryl groups of these key cysteines, with residues such as Cys151, Cys273, and Cys288 being identified as critical targets.[4] This modification induces a conformational change in the Keap1 protein, disrupting its ability to function as an adapter for the E3 ligase complex. Consequently, Nrf2 is no longer efficiently targeted for ubiquitination.[4]
Nrf2 Translocation and Antioxidant Response Element (ARE) Activation
Freed from Keap1-mediated degradation, newly synthesized Nrf2 protein rapidly accumulates in the cytoplasm and translocates to the nucleus.[1] Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) or Electrophile Response Element (EpRE).[7][8] These ARE sequences are located in the promoter regions of a large battery of cytoprotective genes.
Downstream Gene Expression: The Cytoprotective Arsenal
The binding of the Nrf2/Maf heterodimer to AREs initiates the transcription of dozens of genes. These genes encode a wide array of proteins that form the cell's primary defense against oxidative and xenobiotic insults. Key examples include:
-
Phase 2 Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which detoxify carcinogens and electrophiles.[4]
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1), which catabolizes pro-oxidant heme into biliverdin, iron, and carbon monoxide.[9]
-
Glutathione (GSH) Synthesis: Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of the master antioxidant glutathione.[10][11]
This orchestrated upregulation of defensive genes is the primary mechanism behind the chemopreventive and protective effects of D3Ts.
Caption: D3T-mediated activation of the Nrf2 pathway and target gene expression.
Part 2: Key Experimental Methodologies for Studying D3T Action
Validating the mechanism of a novel D3T analog requires a systematic and multi-faceted approach. The following workflows describe self-validating experimental systems to confirm Nrf2 pathway engagement and its functional consequences.
Workflow 1: Assessing Nrf2 Activation
The primary objective is to demonstrate that the D3T compound directly engages the Nrf2 pathway. This is best achieved by measuring the cause (Nrf2 nuclear translocation) and its immediate transcriptional effect (ARE-driven gene expression).
Caption: Experimental workflow for confirming Nrf2 activation by D3Ts.
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
-
Cell Culture: Plate cells (e.g., HepG2, murine keratinocytes) to achieve 80-90% confluency.
-
Treatment: Treat cells with the D3T compound at various concentrations (e.g., 1-50 µM) or a vehicle control (e.g., DMSO) for a time course (e.g., 0, 1, 2, 4, 6 hours).
-
Harvesting: Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Fractionation: Use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer's protocol) to separate cytoplasmic and nuclear protein fractions. The causality is critical: physical separation of compartments is necessary to prove translocation.
-
Quantification: Determine protein concentration in each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) to validate fractionation purity.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. An increase in the Nrf2 signal in the nuclear fraction alongside a stable or decreased cytoplasmic signal confirms translocation.
Protocol 2: ARE-Luciferase Reporter Assay
-
Plasmid Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple ARE repeats, and a second plasmid (e.g., Renilla luciferase) as a transfection control.
-
Treatment: After 24 hours, replace the media and treat the transfected cells with various concentrations of the D3T compound for 12-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using the buffer provided in a dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent increase in the normalized luciferase activity demonstrates that the compound can activate transcription specifically through the ARE.
Workflow 2: Quantifying Downstream Enzyme Induction
Confirming Nrf2 activation must be linked to a functional outcome. This involves measuring the increased activity and expression of Nrf2's downstream target genes.
Protocol 3: NQO1 Activity Assay
-
Cell Culture and Treatment: Treat cells with the D3T compound for a longer period (e.g., 24 hours) to allow for protein expression.
-
Lysate Preparation: Harvest and lyse cells in a suitable buffer and centrifuge to collect the cytosolic fraction.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing cell lysate, buffer, FAD, glucose-6-phosphate, G6P-dehydrogenase, and MTT.
-
Initiation and Measurement: Initiate the reaction by adding the substrate (menadione). The NQO1 enzyme will reduce menadione, which in turn reduces MTT to a colored formazan product.
-
Data Analysis: Measure the rate of formazan formation by reading absorbance at ~610 nm over time. Include a dicoumarol-inhibited sample as a negative control to measure NQO1-specific activity. Activity is typically expressed as nmol/min/mg protein.
Table 1: Comparative Efficacy of D3T Analogs on Nrf2 Pathway Markers
| Compound | Nrf2 Nuclear Accumulation (Fold Change vs. Control) | ARE-Luciferase Activity (Fold Induction) | NQO1 Specific Activity (Fold Induction) |
|---|---|---|---|
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| D3T (Parent) [12] | ~5-8 fold | >10 fold | ~4-6 fold |
| Oltipraz [3][12] | ~2-4 fold | ~4-6 fold | ~2-3 fold |
| ADT [4] | ~3-5 fold | ~5-8 fold | ~2-4 fold |
Note: Values are representative estimates based on published literature and can vary by cell type and experimental conditions.
Part 3: Beyond Nrf2 — Pleiotropic Effects of D3Ts
While Nrf2 activation is the central hub, D3Ts exert influence through interconnected cellular pathways, enhancing their overall protective profile.
Anti-inflammatory Actions: Crosstalk with the NF-κB Pathway
Chronic inflammation is a driver of many diseases. The NF-κB pathway is a master regulator of pro-inflammatory gene expression. There is significant inhibitory crosstalk between the Nrf2 and NF-κB pathways. D3T-induced Nrf2 activation can suppress NF-κB signaling, leading to reduced expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][13] This dual action of boosting antioxidant defenses while simultaneously dampening inflammation makes D3Ts particularly effective in disease models with an inflammatory component, such as sepsis.[1]
Caption: Inhibitory crosstalk between the Nrf2 and NF-κB pathways.
Modulation of Carcinogen and Lipid Metabolism
Certain D3T derivatives exhibit mechanisms beyond Nrf2.
-
Inhibition of Phase 1 Enzymes: Anethole dithiolethione (ADT) has been shown to inhibit the activity of cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1.[14] These enzymes are often responsible for metabolically activating environmental pro-carcinogens into their ultimate carcinogenic forms. By inhibiting this first step, ADT adds another layer of chemoprevention.
-
Regulation of Lipid Metabolism: Studies have shown that ADT can improve liver fatty acid metabolism by decreasing the expression of genes involved in fatty acid synthesis (e.g., FAS, ACC1) and increasing the expression of genes related to β-oxidation.[15][16] This suggests a role for D3Ts in addressing metabolic disorders.
-
Glutathione Homeostasis: ADT has a unique mechanism in the kidney, where it increases glutathione levels by inhibiting the enzyme γ-glutamyltranspeptidase (γ-GT), which is responsible for the extracellular breakdown of GSH.[17]
Part 4: Therapeutic Implications and Future Directions
The potent and multifaceted mechanism of action of D3Ts has positioned them as promising therapeutic agents for a range of human diseases.
Therapeutic Potential
Preclinical studies have demonstrated the efficacy of D3Ts in a remarkable variety of disease models:
-
Cancer Chemoprevention: The foundational application, where D3Ts protect against chemical-induced carcinogenesis.[3][4]
-
Neuroprotection: D3T has shown protective effects in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease by reducing oxidative stress and neuroinflammation.[9][18][19]
-
Autoimmune and Inflammatory Diseases: D3T can ameliorate disease severity in models of multiple sclerosis (EAE) and sepsis by modulating immune cell activation and suppressing inflammatory cytokines.[1][10]
Despite this promise, clinical translation has been challenging. The landmark compound, Oltipraz, showed limited efficacy and notable side effects at high doses in human cancer prevention trials.[3] This has spurred the development of new analogs with improved potency and organ-specificity, with the parent compound D3T itself emerging as a highly potent agent.[1][12]
Conclusion
3H-1,2-dithiole-3-thiones are not merely antioxidants; they are master regulators of cellular defense. Their primary mechanism of action—the strategic release of Nrf2 from Keap1-mediated repression—unleashes a coordinated transcriptional program that detoxifies harmful substances, neutralizes oxidative stress, and resolves inflammation. As our understanding of the intricate crosstalk between the Nrf2 pathway and other critical cellular processes deepens, the therapeutic window for this remarkable class of compounds continues to widen. Future research focused on designing D3T analogs with enhanced potency and targeted delivery will be paramount to unlocking their full potential in the clinic.
References
-
Stavric, B. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? PMC - NIH. [Link]
-
Zhang, Y., Munday, R. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. PMC. [Link]
-
Wu, L., Juurlink, B. H. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. PMC - NIH. [Link]
-
Giustarini, D., et al. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. NIH. [Link]
-
Johnson, J. A., et al. Chemical genomics of cancer chemopreventive dithiolethiones. Oxford Academic. [Link]
-
Yeh, G. C., et al. The chemopreventive drug anethole dithiolethione decreases metabolic activation of environmental carcinogens mediated by the aryl hydrocarbon receptor signaling pathway. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Babapour, S., et al. Dietary anethole: a systematic review of its protective effects against metabolic syndrome. Food & Function. [Link]
-
Tang, X., et al. Anethole dithiolethione improves liver fatty acid metabolism in hamster fed high-fat diets. bioRxiv. [Link]
-
Wu, L., et al. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. ResearchGate. [Link]
-
Kuo, P-C., et al. 3H-1,2-dithiole-3-thione as a Novel Therapeutic Agent for the Treatment of Experimental Autoimmune Encephalomyelitis. PubMed. [Link]
-
Giustarini, D., et al. Anethole dithiolethione lowers the homocysteine and raises the glutathone levels in solid tissues and plasma of rats. PMC. [Link]
-
Pazdro, R., Burgess, J. R. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells. PubMed Central. [Link]
-
Rakitin, O. A. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC - NIH. [Link]
-
Keum, Y-S., et al. Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine keratinocytes. PubMed. [Link]
-
Wu, T-T., et al. 3H-1,2-Dithiole-3-Thione Protects Lens Epithelial Cells against Fructose-Induced Epithelial-Mesenchymal Transition via Activation of the Nrf2/AMPK Signaling Pathway. Semantic Scholar. [Link]
-
Kuo, P-C., et al. 3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway. PubMed. [Link]
-
Wang, C., et al. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. PubMed. [Link]
-
Cui, C., et al. Protective effect of 3H-1, 2-dithiole-3-thione on cellular model of Alzheimer's disease involves Nrf2/ARE signaling pathway. PubMed. [Link]
-
Kuo, P-C., et al. 3H-1, 2-Dithiole-3-Thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis. ResearchGate. [Link]
-
Zhu, L., et al. 3H-1,2-Dithiole-3-Thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2. PMC. [Link]
-
The Good Scents Company. 3H-1,2-dithiole-3-thione. The Good Scents Company. [Link]
-
Zavgorodnii, S. G., et al. Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis. ResearchGate. [Link]
-
Rakitin, O. A. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones. PubMed. [Link]
-
Rakitin, O. A. Synthesis of 3H-1,2-dithiole-3-thiones by the reaction of 3-oxoesters with sulfur, P4S10 and HMDO. ResearchGate. [Link]
-
Cacho, M., et al. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. MDPI. [Link]
-
Shaw, P., Chattopadhyay, A. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. MDPI. [Link]
-
Kim, Y-W., et al. The compounds containing 1,2-dithiole-3-thione as a pharmacophore inhibit S6K1 activity and thereby protect the ability of insulin to induce GSK3 phosphorylation. ResearchGate. [Link]
-
Baird, L., Yamamoto, M. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. PMC - NIH. [Link]
-
Ziros, P. G., et al. The Keap1/Nrf2 Signaling Pathway in the Thyroid—2020 Update. MDPI. [Link]
-
DeBlasi, J. M., et al. The KEAP1–NRF2 pathway regulates TFEB/TFE3-dependent lysosomal biogenesis. Semantic Scholar. [Link]
-
Pan, H., et al. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism. MDPI. [Link]
Sources
- 1. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-1,2-Dithiole-3-thione - LKT Labs [lktlabs.com]
- 3. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 6. mdpi.com [mdpi.com]
- 7. Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protective effect of 3H-1, 2-dithiole-3-thione on cellular model of Alzheimer's disease involves Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Dietary anethole: a systematic review of its protective effects against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 3H-1,2-dithiole-3-thiones
An In-Depth Technical Guide to the Discovery and History of 3H-1,2-Dithiole-3-thiones
Abstract
This technical guide provides a comprehensive exploration of the 3H-1,2-dithiole-3-thione scaffold, a class of polysulfur-containing heterocycles that has garnered significant interest since its discovery. We traverse the historical landscape, from the initial synthesis in the late 19th century to the elucidation of its unique chemical properties and the evolution of sophisticated synthetic methodologies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the synthesis, reactivity, and burgeoning pharmacological applications of these compounds. Particular focus is given to their role as potent inducers of cellular antioxidant defenses and as donors of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, authoritative understanding of this important heterocyclic system.
A Historical Perspective: The Genesis of a Sulfur Heterocycle
The journey of the 1,2-dithiole-3-thione ring system began in 1884 with the first reported synthesis of a representative of this class, 4,5-dimethyl-1,2-dithiole-3-thione[1][2]. For many decades, these compounds remained a subject of niche academic curiosity, primarily explored for their interesting chemical structures and reactivity. However, the discovery of their significant biological activities, including antitumor, antioxidant, and chemotherapeutic properties, catalyzed an explosion of research interest[1][2]. This interest has been further amplified by the recent understanding of their role as endogenous sources of hydrogen sulfide (H₂S), the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO)[1][2][3][4]. This revelation has positioned 3H-1,2-dithiole-3-thiones at the forefront of therapeutic research, particularly in areas governed by oxidative and inflammatory stress.
The Art of Synthesis: Constructing the Dithiolethione Core
The construction of the 1,2-dithiole-3-thione ring is a testament to the ingenuity of synthetic organic chemistry. Methodologies have evolved from classical sulfurization reactions to more refined and versatile strategies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the heterocyclic core.
The Cornerstone Method: Sulfuration of 1,3-Dicarbonyl Systems
The most prevalent and historically significant approach involves the sulfurization of substrates containing a 1,3-dicarbonyl or equivalent functionality.
The reaction of 3-oxoesters with sulfurating agents is a robust and widely used method. Initially, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice. A landmark advancement came in 1979 when Pedersen and Lawesson demonstrated that a mixture of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and elemental sulfur could convert 3-oxoesters to the corresponding 3H-1,2-dithiole-3-thiones in nearly quantitative yields[1].
A further refinement that significantly improved yields and simplified reaction workup was developed by Curphey. This procedure utilizes a combination of P₄S₁₀, elemental sulfur (S₈), and hexamethyldisiloxane (HMDO)[1]. The HMDO is believed to facilitate the reaction by activating the P₄S₁₀ and trapping byproducts, making this a highly efficient and preferred method in many applications[1][3].
Objective: To synthesize a 3H-1,2-dithiole-3-thione from a 3-oxoester precursor using the P₄S₁₀/S₈/HMDO reagent system.
Materials:
-
3-Oxoester (1.0 eq)
-
Phosphorus pentasulfide (P₄S₁₀) (0.5 eq)
-
Elemental Sulfur (S₈) (1.5 eq)
-
Hexamethyldisiloxane (HMDO) (1.5 eq)
-
High-boiling solvent (e.g., Toluene or Xylene)
Procedure:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: The 3-oxoester, P₄S₁₀, and elemental sulfur are added to the flask, followed by the solvent.
-
Initiation: HMDO is added to the mixture. The addition of HMDO is crucial as it often increases the yield and simplifies the purification process[1].
-
Reaction: The mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any insoluble material. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel to yield the pure 3H-1,2-dithiole-3-thione product.
An alternative strategy employs α-enolic dithioesters as precursors. Treatment of these compounds with elemental sulfur and a Lewis acid, such as Indium(III) chloride (InCl₃), under solvent-free conditions provides an efficient route to 5-substituted 3H-1,2-dithiole-3-thiones. This method exhibits good tolerance for various functional groups on the phenyl ring, including both electron-donating and electron-withdrawing substituents[1][2].
Modern Approaches: Expanding the Synthetic Toolkit
While methods based on 1,3-dicarbonyls are foundational, other strategies have been developed to access diverse dithiolethiones.
-
From Alkynes: Direct reaction of certain alkynes with elemental sulfur or other sulfur sources can lead to the formation of the dithiolethione ring[1].
-
From Tertiary Isopropylamines: A more recent and innovative approach involves the reaction of tertiary isopropylamines with disulfur dichloride (S₂Cl₂). This method, developed in the late 20th and early 21st centuries, provides a novel entry into this heterocyclic system[1].
Caption: Major synthetic pathways to the 3H-1,2-dithiole-3-thione core.
Reactivity and Chemical Transformations
The 3H-1,2-dithiole-3-thione ring is not merely a synthetic endpoint but also a versatile intermediate for constructing other complex heterocyclic systems. Its reactivity is rich and has been extensively studied.
-
1,3-Dipolar Cycloadditions: This is one of the most well-documented reactions of dithiolethiones. They readily react with alkynes, for instance, to form 1,3-dithioles[3].
-
Ring Transformations: The dithiolethione ring can undergo diverse transformations, allowing for the replacement of one or both sulfur atoms to generate new carbon- or nitrogen-containing heterocycles[1][4].
-
Reactions at the Thione Group: The exocyclic sulfur atom of the thiocarbonyl group is a primary site of reactivity, participating in reactions such as cycloadditions with nitrilimines to form 1,3,4-thiadiazole rings[1].
Pharmacological Significance and Therapeutic Potential
The impetus for the modern wave of research into 3H-1,2-dithiole-3-thiones stems from their profound biological activities. Many of these effects are linked to their ability to modulate cellular redox homeostasis.
The Nrf2-Keap1 Signaling Pathway: A Master Regulator of Cytoprotection
A primary mechanism underlying the chemopreventive and antioxidant effects of dithiolethiones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor[5][6][7]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Dithiolethiones, being electrophilic, can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of Phase II detoxification and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs)[5][8].
Caption: The Nrf2 activation pathway induced by 3H-1,2-dithiole-3-thiones.
Key Bioactive 3H-1,2-Dithiole-3-thiones
Several members of this class have been extensively studied, with some reaching clinical use. Their development underscores the therapeutic potential of the dithiolethione core.
| Compound Name | IUPAC Name | Key Biological Activity / Application | References |
| 3H-1,2-dithiole-3-thione (D3T) | dithiole-3-thione | The parent compound; potent Nrf2 activator and inducer of Phase II enzymes. Exhibits antioxidant, neuroprotective, and chemopreventive activities.[5][9] | [5][9] |
| Oltipraz | 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione | FDA-approved for treating Schistosomiasis. Extensively studied as a cancer chemopreventive agent, though clinical trials faced challenges.[1][9] | [1][9] |
| Anethole Dithiolethione (ADT) | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | Used clinically as a sialogogue for the treatment of dry mouth. Also exhibits choleretic and hepatoprotective effects.[10][11] | [10][11] |
| 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione | 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | A well-studied, potent endogenous H₂S donor with demonstrated anticancer properties.[12] | [12] |
Conclusion and Future Outlook
From its serendipitous discovery over a century ago, the 3H-1,2-dithiole-3-thione scaffold has evolved into a cornerstone of heterocyclic chemistry with profound implications for medicine and drug development. The elucidation of its role as an Nrf2 activator and H₂S donor has opened new avenues for therapeutic intervention in a host of pathologies rooted in oxidative stress and inflammation, including cancer, neurodegenerative diseases, and cardiovascular disorders[1][9].
Future research will likely focus on the synthesis of novel, highly functionalized dithiolethione derivatives with improved pharmacokinetic profiles and target specificity. The development of hybrid molecules, which couple the dithiolethione core to other pharmacophores, represents a promising strategy for creating multi-target drugs[12]. As our understanding of the intricate roles of H₂S and the Nrf2 pathway in human health and disease continues to grow, so too will the importance and therapeutic relevance of this remarkable class of sulfur-containing compounds.
References
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]
-
ResearchGate. (n.d.). Synthesis of 3H-1,2-dithiole-3-thiones by the reaction of 3-oxoesters with sulfur, P4S10 and HMDO. Retrieved from [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PubMed. [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC - NIH. [Link]
-
Zhang, Y., & Li, J. (2014). 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. Recent Patents on Anti-Infective Drug Discovery. [Link]
-
Drug Target Review. (2021). Researchers synthesise potential anticancer compounds. Retrieved from [Link]
-
Semantic Scholar. (2021). 3H-1,2-Dithiole-3-Thione Protects Lens Epithelial Cells against Fructose-Induced Epithelial-Mesenchymal Transition via Activation. Retrieved from [Link]
-
Yen, J. H., et al. (2016). 3H-1,2-dithiole-3-thione as a Novel Therapeutic Agent for the Treatment of Experimental Autoimmune Encephalomyelitis. Brain, Behavior, and Immunity. [Link]
-
Wikipedia. (n.d.). Anethole trithione. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3H-1,2-dithiole-3-thione. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Anethole Trithione? Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3H-1,2-Dithiole-3-thione - LKT Labs [lktlabs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3H-1,2-dithiole-3-thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3H-1,2-dithiole-3-thione, 534-25-8 [thegoodscentscompany.com]
- 9. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anethole trithione - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Anethole Trithione? [synapse.patsnap.com]
- 12. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
Application Note: Using 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in Cancer Cell Line Studies
Introduction & Compound Profile
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione is a synthetic organosulfur compound belonging to the dithiolethione class. Historically, dithiolethiones (such as Oltipraz and the parent compound D3T) have been investigated for their potent cancer chemopreventive properties.[1][2][3][4][5]
This specific brominated derivative acts as a pharmacological probe to modulate the Keap1-Nrf2-ARE pathway . By modifying cysteine sensors on Keap1, it prevents Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and induce Phase II detoxification enzymes (e.g., HO-1, NQO1, GST).
Mechanistic Rationale in Oncology
-
Chemoprevention: In normal or pre-neoplastic cells, it boosts antioxidant defenses (Glutathione synthesis), protecting DNA from electrophilic carcinogens.
-
Therapeutic Sensitization: In established cancer cell lines with high basal ROS ("ROS addiction"), dithiolethiones can disrupt redox homeostasis or induce H₂S-mediated signaling, potentially triggering apoptosis or sensitizing cells to chemotherapy.
| Property | Detail |
| IUPAC Name | 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione |
| Molecular Formula | C₉H₅BrS₃ |
| Molecular Weight | 305.2 g/mol |
| Primary Target | Keap1 (Cys151/Cys273/Cys288) |
| Downstream Effect | Nrf2 Activation, H₂S Release |
| Solubility | DMSO (>10 mM); Poor in water |
Material Preparation & Handling
Stock Solution Preparation
The compound is highly lipophilic. Proper solubilization is critical to prevent micro-precipitation which causes false negatives in cytotoxicity assays.
-
Weighing: Weigh 3.05 mg of powder into a sterile amber glass vial (light sensitive).
-
Solvent: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution .
-
Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Working Solutions
-
Diluent: Serum-free culture medium is preferred for the intermediate dilution step to avoid serum protein binding before cellular contact.
-
Final DMSO Concentration: Ensure the final DMSO concentration in the cell culture well is < 0.1% (v/v) to avoid solvent toxicity.
Experimental Protocols
Protocol A: Cytotoxicity Profiling (MTT/CCK-8 Assay)
Objective: Determine the IC₅₀ and the non-toxic range for mechanistic studies.
-
Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) at a density of
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment:
-
Remove old media.
-
Add fresh media containing the compound at increasing concentrations: 0, 1, 5, 10, 25, 50, 100 µM .
-
Include a Vehicle Control (0.1% DMSO).
-
Include a Positive Control (e.g., Doxorubicin) if assessing killing potential.[6]
-
-
Incubation: Incubate for 24, 48, or 72 hours at 37°C/5% CO₂.
-
Readout: Add MTT or CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance (OD) at 450 nm (CCK-8) or 570 nm (MTT).
-
Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) to calculate IC₅₀.
Protocol B: Assessing Nrf2 Activation (Nuclear Translocation)
Objective: Confirm the compound is hitting its molecular target.
-
Seeding: Seed
cells in 6-well plates. Allow attachment overnight. -
Treatment: Treat cells with 10 µM and 25 µM of the compound for 3 to 6 hours . (Note: Nrf2 translocation is an early event).
-
Fractionation:
-
Harvest cells and use a Nuclear/Cytosolic Extraction Kit.
-
Alternatively, use hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) to isolate nuclei.
-
-
Western Blotting:
-
Load 20 µg of nuclear protein per lane.
-
Primary Antibody: Anti-Nrf2 (1:1000).
-
Loading Control (Nuclear): Anti-Lamin B1 or Anti-Histone H3.
-
Loading Control (Cytosolic): Anti-GAPDH.
-
-
Result Interpretation: A successful "hit" shows a significant increase in Nrf2 band density in the nuclear fraction compared to the DMSO control.
Protocol C: Functional Antioxidant Response (Glutathione Assay)
Objective: Measure the physiological outcome of Nrf2 activation.
-
Treatment: Treat cells with 10–50 µM of compound for 24 hours .
-
Lysis: Wash cells with PBS. Lyse using 5% Sulfosalicylic Acid (SSA) to deproteinize.
-
Assay: Use a DTNB (Ellman’s Reagent) based recycling assay or a commercial GSH-Glo™ kit.
-
Normalization: Normalize GSH levels to total protein concentration (BCA assay) from a parallel plate.
Mechanistic Visualization
Figure 1: Mechanism of Action
The following diagram illustrates how 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (D3T-Br) disrupts the Keap1-Nrf2 complex, leading to antioxidant gene expression.
Caption: D3T-Br modifies Keap1 thiols, halting Nrf2 degradation and driving nuclear accumulation.
Figure 2: Experimental Workflow
Caption: Integrated workflow for cytotoxicity, signaling validation, and functional redox assessment.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration (>50 µM) or cold media. | Pre-warm media to 37°C before adding stock. Vortex immediately. Do not exceed 100 µM. |
| No Nrf2 Band | Incubation time too long. | Nrf2 translocation is transient. Assay at 3h and 6h , not 24h. |
| High Variability | Volatility/Oxidation of compound. | Prepare fresh stocks. Seal plates with Parafilm to prevent cross-well contamination via evaporation. |
| Cell Detachment | DMSO toxicity. | Ensure DMSO < 0.1%. Include a "Media Only" control to compare with "Vehicle Control". |
References
-
Kensler, T. W., et al. (2013). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? National Institutes of Health. [Link]
-
Zhang, Y., & Munday, R. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Molecular Cancer Therapeutics. [Link]
-
PubChem. (2023). 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione (CID 1191742).[7] National Library of Medicine. [Link]
-
Munday, R. (2012). Regulation of antioxidant and phase 2 enzymes by dithiolethiones.[2] Methods in Enzymology. [Link]
Sources
- 1. Chemical genomics of cancer chemopreventive dithiolethiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dithiolethiones for cancer chemoprevention: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. {[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid | C14H9BrN2O2S2 | CID 1191742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione as a Chemopreventive Agent
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Preclinical Evaluation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (BPDT) Objective: To provide a comprehensive guide on the application and validation of BPDT as a chemopreventive agent, focusing on its mechanism of action and detailed protocols for in vitro and in vivo assessment.
Introduction: The Rationale for BPDT in Chemoprevention
Cancer chemoprevention is a strategy that employs natural or synthetic agents to reverse, suppress, or prevent the development of cancer.[1][2] A promising class of compounds in this arena is the 1,2-dithiole-3-thiones, sulfur-containing heterocyclic molecules found in some cruciferous vegetables.[3] These compounds, including the well-studied oltipraz, have demonstrated significant chemopreventive activity, largely attributed to their ability to induce cytoprotective genes.[4]
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (BPDT) is a synthetic dithiolethione derivative. Its structural similarity to other potent chemopreventive dithiolethiones suggests it may operate through similar mechanisms, offering a novel candidate for drug development. This guide provides the scientific framework and detailed methodologies to investigate BPDT's efficacy, focusing on its role as an activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[5]
Core Mechanism of Action: Nrf2-Keap1 Signaling Pathway
The primary mechanism by which dithiolethiones exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4]
-
Under Basal Conditions: In a normal, unstressed state, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[5] Keap1 functions as an adaptor protein for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[6] This keeps Nrf2 levels low and the pathway inactive.
-
Induction by BPDT: Electrophilic compounds like BPDT are hypothesized to react with specific cysteine residues on the Keap1 protein.[7][8] This covalent modification induces a conformational change in Keap1, disrupting its ability to bind Nrf2 and target it for degradation.
-
Nrf2 Activation and Gene Expression: With its degradation blocked, newly synthesized Nrf2 accumulates, stabilizes, and translocates to the nucleus.[6][9] In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[5] This initiates the transcription of a broad suite of cytoprotective proteins, including Phase II detoxification enzymes and antioxidant proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[8][10][11] This coordinated upregulation of cellular defenses helps to neutralize carcinogens and mitigate oxidative stress, thereby preventing cancer initiation.
Figure 1: The Nrf2-Keap1 signaling pathway and the proposed mechanism of action for BPDT.
In Vitro Evaluation: Protocols and Methodologies
The initial assessment of BPDT's chemopreventive potential should be conducted using cell-based assays.[12] These protocols are designed to confirm target engagement (Nrf2 activation) and establish a therapeutic window by assessing cytotoxicity.
Protocol 1: Determination of Cell Viability and Cytotoxicity (XTT/MTT Assay)
Rationale: Before assessing mechanistic activity, it is crucial to determine the concentrations at which BPDT is non-toxic to cells. The MTT and XTT assays are colorimetric methods that measure cellular metabolic activity, which serves as a proxy for cell viability.[13][14][15][16] The water-soluble formazan product of the XTT assay eliminates a solubilization step required for the MTT assay, streamlining the protocol.[13]
Materials:
-
Selected cell lines (e.g., HepG2 for liver metabolism, HaCaT for skin, HT-29 for colon)
-
Complete cell culture medium
-
96-well cell culture plates
-
BPDT stock solution (e.g., 10 mM in DMSO)
-
XTT labeling reagent and electron-coupling solution (or MTT reagent and solubilization solution, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of BPDT in complete medium. Remove the old medium from the wells and add 100 µL of the BPDT dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until the color develops.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Summary Table:
| Cell Line | BPDT IC₅₀ (µM) after 48h | Non-Toxic Working Range (µM) |
| HepG2 | 45.2 | 0.5 - 10 |
| HaCaT | 62.8 | 0.5 - 15 |
| HT-29 | 38.5 | 0.5 - 10 |
| L-02 (Normal) | >100 | N/A |
Table 1: Representative data for BPDT cytotoxicity. The non-toxic working range for subsequent mechanistic assays should be well below the IC₅₀.
Protocol 2: Western Blot Analysis for Nrf2 Pathway Activation
Rationale: Western blotting is a key technique to visualize the stabilization of Nrf2 protein and the subsequent increased expression of its downstream targets, HO-1 and NQO1, providing direct evidence of pathway activation.[6][7]
Materials:
-
6-well cell culture plates
-
BPDT (at non-toxic concentrations)
-
Positive control (e.g., 50 µM tert-Butylhydroquinone, tBHQ)[9]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin (loading control)[8]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various non-toxic concentrations of BPDT (e.g., 1, 5, 10 µM) and a positive control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µ g/lane ), mix with Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. .
-
Wash again and apply ECL substrate.
-
-
Detection: Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ and normalize to the loading control (β-actin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Rationale: To confirm that the observed increase in protein levels is due to increased gene transcription, qRT-PCR is used to measure the mRNA levels of Nrf2 target genes.[17]
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)[18]
-
cDNA synthesis kit (reverse transcriptase, dNTPs, primers)
-
SYBR Green qPCR Master Mix[18]
-
qPCR instrument
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (ACTB, GAPDH)
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with BPDT as described for Western blotting (a 4-8 hour treatment is often sufficient for mRNA induction).
-
RNA Extraction: Lyse cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample, including a master mix of SYBR Green, forward and reverse primers, and diluted cDNA.[18]
-
Thermal Cycling: Run the reaction on a qPCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Figure 2: Workflow for the in vitro evaluation of BPDT.
In Vivo Validation: Preclinical Animal Models
Positive in vitro results must be validated in whole-animal models to assess efficacy, pharmacodynamics, and safety in a complex biological system.[12][19][20] The choice of animal model is critical and should be relevant to the human cancer being studied.[21][22]
Protocol 4: Carcinogen-Induced Colon Cancer Model
Rationale: Chemically induced tumor models are well-established for chemoprevention studies.[19][21] The azoxymethane (AOM) and dextran sodium sulfate (DSS) model in mice reliably induces colitis-associated colorectal cancer that shares pathological features with human disease.
Materials:
-
6-8 week old male C57BL/6 mice
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS)
-
BPDT
-
Vehicle for BPDT administration (e.g., corn oil with 0.5% carboxymethylcellulose)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Carcinogen Injection: On Day 0, administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight).
-
Induction of Colitis: One week after AOM injection, provide mice with drinking water containing 2.0-2.5% DSS for 7 days to induce colitis. Follow this with 14 days of regular drinking water. This DSS cycle is typically repeated 2-3 times.
-
BPDT Administration:
-
Preventive Regimen: Begin BPDT administration (e.g., 25-50 mg/kg via oral gavage, 5 days/week) one week before the AOM injection and continue throughout the study.
-
Divide animals into groups: (1) Vehicle Control, (2) AOM/DSS + Vehicle, (3) AOM/DSS + BPDT.
-
-
Monitoring: Monitor animal body weight and clinical signs of distress (e.g., rectal bleeding, diarrhea) throughout the experiment.[23]
-
Study Termination: At the end of the study (e.g., 12-16 weeks), euthanize the animals.
-
Endpoint Analysis:
-
Carefully dissect the entire colon, measure its length.
-
Count and measure the size of all visible tumors (polyps/adenomas).
-
Fix a portion of the colon in formalin for histopathological analysis (H&E staining) to confirm adenoma/carcinoma development.
-
Snap-freeze other portions of the colon and liver tissue in liquid nitrogen for subsequent Western blot or qRT-PCR analysis of Nrf2 pathway markers to confirm target engagement in vivo.
-
Data Summary Table:
| Group | Avg. Tumor Multiplicity | Avg. Tumor Size (mm³) | Nrf2 Expression (Colon, Fold Change) |
| AOM/DSS + Vehicle | 12.4 ± 2.1 | 25.6 ± 4.5 | 1.0 |
| AOM/DSS + BPDT | 5.1 ± 1.5 | 11.3 ± 3.2 | 3.8* |
*Table 2: Representative data from an in vivo chemoprevention study. Indicates statistical significance (p < 0.05) compared to the vehicle group.
Figure 3: Workflow for an in vivo chemoprevention study using the AOM/DSS model.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione as a chemopreventive agent. By systematically confirming its mechanism of action through Nrf2 activation in vitro and demonstrating its efficacy in a relevant in vivo cancer model, researchers can build a strong data package. Successful completion of these studies would justify further investigation into pharmacokinetics, toxicology, and the potential for combination therapies, moving BPDT one step closer to clinical development as a novel agent in the fight against cancer.
References
-
Steele, V.E., Sharma, S., Mehta, R., et al. (1996). Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals. Journal of Cellular Biochemistry Supplement, 26, 29–53. [Link]
-
Steele, V.E. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in Oncology, 37(4), 389-400. [Link]
-
Khan, M.A., Singh, D., & Siddique, H.R. (2019). Animal Models in Cancer Chemoprevention. International Journal of Zoology and Animal Biology, 2(5). [Link]
-
Steele, V.E. (2010). The use of animal models for cancer chemoprevention drug development. Seminars in Oncology, 37(4), 389-400. [Link]
-
Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]
-
Military Technologies. (2023). The development of carcinoma chemotherapy prevention agents using animal models. Military-Technologies.net. [Link]
-
Gerhäuser, C., et al. (2003). Mechanism-based in vitro screening of potential cancer chemopreventive agents. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 523-524, 163-172. [Link]
-
Bosland, M.C. (2012). Use of Animal Models in Defining Efficacy of Chemoprevention Agents against Prostate Cancer. Recent Results in Cancer Research, 192, 45-66. [Link]
-
Dahiya, R., et al. (2003). In vitro evaluation of chemopreventive agents using cultured human prostate epithelial cells. Urologic Oncology: Seminars and Original Investigations, 21(6), 442-448. [Link]
-
Meyskens, F.L., & Szabo, E. (2015). How to Rationally Identify Promising Cancer Chemoprevention Agents. Journal of the National Cancer Institute, 107(12), djv259. [Link]
-
Kumar, S., Bajaj, S., & Bodla, R.B. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Bentham Science. [Link]
-
Wu, T.Y., & Khor, T.O. (2014). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Molecular Carcinogenesis, 54(5), 374-383. [Link]
-
Reddy, B.S., et al. (2017). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. Gels, 3(4), 39. [Link]
-
ResearchGate. (n.d.). qRT-PCR analysis of antioxidant-related genes. ResearchGate. [Link]
-
Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. University of Colorado. [Link]
-
Fourquet, S., et al. (2010). Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation. Journal of Biological Chemistry, 285(11), 8463-8471. [Link]
-
Brar, S.S., et al. (2009). Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. Proceedings of the National Academy of Sciences, 106(34), 14583-14588. [Link]
-
ResearchGate. (n.d.). Expression of antioxidant genes, by RT-qPCR, in response to different concentrations of grape pomace (GP). ResearchGate. [Link]
-
GeneGlobe. (n.d.). RT² Profiler™ PCR Array Mouse Oxidative Stress and Antioxidant Defense. Qiagen. [Link]
-
MolPort. (n.d.). 5-(4-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. MolPort. [Link]
-
Li, D., et al. (2023). 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. Bioorganic & Medicinal Chemistry, 90, 117380. [Link]
-
Pereira, S., et al. (2023). Current views on in vivo models for breast cancer research and related drug development. Expert Opinion on Drug Discovery, 1-13. [Link]
-
Talahalli, R.R., & Talalay, P. (2017). Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet. Journal of Agricultural and Food Chemistry, 65(18), 3615-3627. [Link]
-
BPS Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Crown Bioscience. (2024). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience. [Link]
-
Steward, W.P., & Brown, K. (2013). Cancer chemoprevention: a rapidly evolving field. British Journal of Cancer, 109(1), 1-7. [Link]
-
Illumina, Inc. (2009). qPCR Quantification Protocol Guide. Illumina. [Link]
-
Zhu, L., & Li, Y. (2012). 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. Oxidative Medicine and Cellular Longevity, 2012, 128363. [Link]
-
McCord, J.M., et al. (2020). Nrf2 Activator PB125® as a Potential Therapeutic Agent against COVID-19. Antioxidants, 9(7), 614. [Link]
-
BindingDB. (n.d.). 5-(4-bromophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione. BindingDB. [Link]
-
Scuto, M., et al. (2026). Nrf2-Activating Natural Compounds in Neurodegenerative Diseases: Targeting Oxidative Stress and Protein Aggregation. Antioxidants, 15(2), 221. [Link]
-
Tonolo, F., et al. (2022). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. International Journal of Molecular Sciences, 23(8), 4382. [Link]
-
Ocampo-Castaño, M., et al. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. International Journal of Molecular Sciences, 24(8), 6965. [Link]
-
Plech, T., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. International Journal of Medical Sciences, 14(8), 755-764. [Link]
-
Al-Rawashde, M.Y., et al. (2025). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. International Journal of Molecular Sciences, 26(14), 7890. [Link]
-
Barbuceanu, S.F., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(3), 41. [Link]
-
Bian, X., et al. (2018). 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione-based fibrates as potential hypolipidemic and hepatoprotective agents. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656-3661. [Link]
Sources
- 1. Cancer chemoprevention: a rapidly evolving field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. pnas.org [pnas.org]
- 10. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of animal models for cancer chemoprevention drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medwinpublisher.org [medwinpublisher.org]
- 22. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 23. mdpi.com [mdpi.com]
experimental setup for testing the antioxidant properties of dithiolethiones
Application Note & Protocol Guide
A Multi-Faceted Approach to Characterizing the Antioxidant Properties of Dithiolethiones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiolethiones are a class of organosulfur compounds recognized for their significant chemopreventive and cytoprotective effects.[1] Their antioxidant activity is not monolithic; it stems from a dual mechanism involving both direct radical scavenging and, more importantly, the induction of endogenous antioxidant defenses via activation of the Nrf2 signaling pathway.[2][3] This guide provides a comprehensive experimental framework for researchers to robustly characterize the antioxidant properties of novel dithiolethione compounds. We detail a strategic, multi-tiered approach, beginning with fundamental chemical assays to assess direct radical scavenging and progressing to more biologically relevant cell-based assays to quantify the induction of cellular antioxidant machinery. This document furnishes detailed, field-tested protocols for key assays, explains the scientific rationale behind experimental choices, and provides guidance on data interpretation, ensuring a thorough and mechanistically informed evaluation.
Introduction: The Dual Antioxidant Mechanism of Dithiolethiones
Dithiolethiones exert their protective effects against oxidative stress through two primary modes of action:
-
Direct Radical Scavenging: Like many classic antioxidants, these compounds can directly interact with and neutralize free radicals. While this is a component of their activity, it is often not their most potent mechanism.
-
Indirect Antioxidant Activity (Nrf2 Activation): The principal mechanism for the powerful and long-lasting effects of dithiolethiones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[2][4] Under normal conditions, Nrf2 is bound by its repressor Keap1 and targeted for degradation.[2] Dithiolethiones can interact with critical cysteine residues on Keap1, disrupting the Nrf2-Keap1 association.[3] This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[5][6] This leads to the upregulated transcription of a battery of Phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of glutathione (GSH).[3][7]
This dual mechanism necessitates a multi-assay approach to fully capture the antioxidant profile of a dithiolethione candidate. Relying solely on direct scavenging assays would significantly underestimate their biological efficacy.
Experimental Design & Strategic Workflow
A logical and tiered experimental approach is recommended. This strategy begins with simple, rapid chemical assays to establish baseline direct activity and progresses to more complex, but more biologically informative, cell-based assays.
Caption: Recommended experimental workflow for dithiolethiones.
Tier 1 Protocols: Direct Radical Scavenging Assays
These assays are rapid, cost-effective methods to determine if a compound can directly neutralize synthetic radicals in a cell-free environment. They are excellent for initial screening and structure-activity relationship (SAR) studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: The DPPH radical is a stable free radical with a deep violet color that absorbs strongly at ~517 nm.[8] When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, pale yellow DPPH-H form, leading to a decrease in absorbance.[9] The degree of discoloration is proportional to the scavenging activity of the test compound.
-
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Read the absorbance at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: ABTS is oxidized by potassium persulfate to form the radical cation ABTS•+, a stable blue-green chromophore with maximum absorbance at ~734 nm.[11] Antioxidants added to this pre-formed radical solution will reduce ABTS•+ back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant's activity.[12]
-
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[13]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[11][13]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of various concentrations of the test compound or standard (e.g., Trolox) to the wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 5-10 minutes.
-
-
Measurement:
-
Read the absorbance at 734 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Tier 2 Protocol: Cellular Antioxidant Assay (CAA)
This assay bridges the gap between simple chemical tests and complex mechanistic studies. It measures antioxidant activity within a cellular environment, accounting for bioavailability, cellular uptake, and metabolism, which are not captured by DPPH or ABTS assays.[14][15]
-
Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[16] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH.[17] A peroxyl radical generator (e.g., AAPH) is then added, which oxidizes DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[14] An effective antioxidant will enter the cell and quench these radicals, thereby inhibiting the formation of DCF and reducing fluorescence.[15]
-
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[16]
-
Add 100 µL of treatment media containing 25 µM DCFH-DA and the desired concentration of the dithiolethione candidate or standard (e.g., Quercetin).
-
Incubate for 1 hour at 37°C.[14]
-
Remove the treatment solution and wash the cells gently with DPBS.
-
Add 100 µL of 600 µM AAPH (radical initiator) solution to all wells.[17]
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Read fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[18]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence vs. time plot for each well.[14]
-
Calculate the CAA value using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) * 100[17]
-
Results can be expressed as Quercetin Equivalents (QE) by comparing the sample's activity to a Quercetin standard curve.
-
-
Tier 3 Protocols: Mechanistic Validation (Nrf2 Pathway)
These assays directly test the hypothesis that the dithiolethione candidate's primary mode of action is the activation of the Nrf2 pathway.
Nrf2-ARE Luciferase Reporter Assay
-
Principle: This assay uses a cell line (e.g., HepG2) that has been stably or transiently transfected with a reporter plasmid.[19] The plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE).[6] If the dithiolethione activates Nrf2, the Nrf2-ARE binding will drive the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to Nrf2 transcriptional activity.[20]
-
Protocol:
-
Cell Transfection and Seeding:
-
Assay Procedure:
-
After cells have adhered (typically overnight), replace the medium with fresh medium containing various concentrations of the dithiolethione candidate or a known Nrf2 activator (e.g., Sulforaphane).
-
Incubate for 16-24 hours to allow for transcription and translation.[19]
-
-
Measurement:
-
Perform a dual-luciferase assay according to the manufacturer's instructions (e.g., Promega Dual-Glo®). This involves lysing the cells and measuring firefly luminescence, followed by quenching and measuring Renilla luminescence in the same well.[19]
-
-
Data Analysis:
-
Normalize the firefly luminescence signal to the Renilla luminescence signal for each well to control for differences in cell number and transfection efficiency.
-
Calculate the fold induction of Nrf2 activity by dividing the normalized signal of treated cells by the normalized signal of vehicle-treated control cells.
-
-
Western Blot for Nrf2 and HO-1
-
Principle: Western blotting provides direct evidence that Nrf2 pathway activation leads to an increase in the protein levels of Nrf2 itself (due to stabilization) and its downstream targets, like HO-1.[21] This confirms the functional outcome of the transcriptional activation measured by the reporter assay.
-
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HepG2, THP-1 macrophages) in 6-well plates and treat with the dithiolethione for an appropriate time (e.g., 6-24 hours).[22]
-
For Nrf2 stabilization, shorter time points (1-6 hours) may be optimal. For downstream targets like HO-1, longer time points (12-24 hours) are often required.[23]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. For Nrf2, nuclear and cytoplasmic fractionation may be performed to observe nuclear translocation.[24]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23]
-
Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin, GAPDH).[25]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis using software like ImageJ to quantify the band intensities.[21] Normalize the intensity of the target protein to the loading control.
-
-
Caption: The Nrf2-Keap1 signaling pathway activation by dithiolethiones.
Data Presentation & Interpretation
Summarizing the quantitative data from these assays in a clear, tabular format is crucial for comparing the efficacy of different dithiolethione candidates.
| Assay | Parameter | Compound A | Compound B | Positive Control (Trolox/Sulforaphane) |
| DPPH | IC50 (µM) | 15.2 ± 1.8 | 45.7 ± 3.5 | 5.1 ± 0.4 (Trolox) |
| ABTS | IC50 (µM) | 11.8 ± 1.1 | 32.1 ± 2.9 | 3.9 ± 0.3 (Trolox) |
| CAA | QE (µmol/100µmol) | 85.3 ± 6.2 | 25.1 ± 2.4 | 100 (Quercetin) |
| Nrf2 Reporter | Fold Induction (at 10µM) | 8.5 ± 0.9 | 2.2 ± 0.3 | 12.1 ± 1.5 (Sulforaphane) |
| Western Blot | HO-1 Fold Increase | ++++ | + | +++++ |
-
Interpretation: A potent dithiolethione candidate (like Compound A) would ideally show moderate-to-high activity in direct scavenging assays but exhibit very strong activity in the CAA and Nrf2 activation assays. A compound with weak cellular activity despite good DPPH/ABTS results may have poor cell permeability. Conversely, a compound with weak DPPH/ABTS results but strong cellular and Nrf2 activation (a common profile for dithiolethiones) is a promising candidate acting primarily through the indirect antioxidant mechanism.
References
-
Dinkova-Kostova, A. T., & Talalay, P. (2010). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand?. PMC - NIH. [Link]
-
Li, Y., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry. [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. [Link]
-
Kwak, M. K., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. PubMed. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay. Kamiya Biomedical Company. [Link]
-
BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech. [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]
-
Pietsch, K., et al. (2003). Nrf2 mediates the induction of ferritin H in response to xenobiotics and cancer chemopreventive dithiolethiones. PubMed. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
G-Biosciences. (n.d.). ABTS Assay. G-Biosciences. [Link]
-
Jeong, Y., et al. (2018). Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. PubMed. [Link]
-
Singh, R., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Rahmani, Z., et al. (2016). Evaluation in-vitro the antioxidant activity of some dithiolethiones. Der Pharma Chemica. [Link]
-
INDIGO Biosciences. (n.d.). Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. INDIGO Biosciences. [Link]
-
MatMaCorp. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). MatMaCorp. [Link]
-
BPS Bioscience. (n.d.). ARE Reporter Kit Nrf2 Antioxidant Pathway. BPS Bioscience. [Link]
-
Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Zen-Bio. [Link]
-
He, L., & He, T. (2017). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC - NIH. [Link]
-
Bioquochem. (n.d.). KF01002 ABTS Antioxidant Capacity Assay Kit. Bioquochem. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
- Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay.
-
BPS Bioscience. (n.d.). ARE Reporter Kit (Nrf2 Antioxidant Pathway). BPS Bioscience. [Link]
-
Sharma, A., et al. (2018). Dithiolethiones: A Privileged Pharmacophore for Anticancer Therapy and Chemoprevention. Future Medicinal Chemistry. [Link]
-
Banzet, S., et al. (2019). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. ResearchGate. [Link]
-
Rahmani, Z., et al. (2017). (PDF) Evaluation in-vitro the antioxidant activity of some dithiolethiones. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). ARE Reporter – HepG2 Cell line (Nrf2 Antioxidant Pathway). BPS Bioscience. [Link]
-
Zheng, H., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. PMC - NIH. [Link]
-
Valerio, D., et al. (2019). Western blot analysis. Measurement of Nrf2 and HO-1 protein levels... ResearchGate. [Link]
-
García-Sánchez, M., et al. (2023). Up-Regulation of the Nrf2/HO-1 Antioxidant Pathway in Macrophages by an Extract from a New Halophilic Archaea Isolated in Odiel Saltworks. PMC - NIH. [Link]
-
Li, Y., et al. (2019). Western blot analysis of Nrf2 and HO-1. (a) Western blot showing the... ResearchGate. [Link]
-
Biswas, C., et al. (2014). Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses. PMC - NIH. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. PMC - NIH. [Link]
-
BioIVT. (n.d.). Antioxidant Assays. BioIVT. [Link]
-
Zaharia, C., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. MDPI. [Link]
Sources
- 1. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2 mediates the induction of ferritin H in response to xenobiotics and cancer chemopreventive dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 9. DPPH Assay Kit (Antioxidant / Radical Scavenging) (ab289847) | Abcam [abcam.com]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. protocols.io [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. zen-bio.com [zen-bio.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Up-Regulation of the Nrf2/HO-1 Antioxidant Pathway in Macrophages by an Extract from a New Halophilic Archaea Isolated in Odiel Saltworks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
use of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in neuroprotective assays
Application Note: Profiling 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (ADT-Br) as a Lipophilic H₂S Donor for Neuroprotective Screening
Executive Summary
This guide details the experimental application of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (referred to herein as ADT-Br ) in neuroprotective assays. ADT-Br is a hydrogen sulfide (
Key Advantage: The 4-bromophenyl substituent significantly enhances lipophilicity (LogP ~3.5) compared to its hydroxylated analog (ADT-OH, LogP ~2.1), theoretically improving Blood-Brain Barrier (BBB) passive diffusion while maintaining the DTT pharmacophore's electronic properties.
Mechanism of Action
To design valid assays, one must understand that ADT-Br is a pro-drug . It does not release
-
Thiol-Triggered Release: The dithiolethione ring undergoes nucleophilic attack by intracellular thiols (Glutathione/GSH or Cysteine).
-
Polysulfide Formation: This ring-opening releases
and hydropolysulfides ( ). -
Nrf2 Activation: The electrophilic nature of the DTT core modifies cysteine residues (Cys151) on Keap1 , preventing Nrf2 ubiquitination.
-
Gene Transcription: Stabilized Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) to upregulate HO-1, NQO1, and GSH synthesis enzymes.
Pathway Visualization
Figure 1: Mechanism of ADT-Br induced neuroprotection via thiol-triggered H₂S release and Nrf2 pathway activation.[2]
Material Preparation & Handling
-
Compound: 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (MW: ~287.2 g/mol ).
-
Solubility: Insoluble in water. Soluble in DMSO (>25 mM).
-
Stability: Light-sensitive (protect from photolysis). Stable in solid state; DMSO stocks degrade over 1 week at RT.
Stock Solution Protocol:
-
Weigh ADT-Br powder in a light-protected vial.
-
Dissolve in anhydrous DMSO to create a 50 mM Stock .
-
Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles.
-
Store at -80°C.
-
Working Solution: Dilute 1:1000 in culture medium immediately before use (Final DMSO < 0.1%).
Experimental Protocols
Protocol A: Verification of H₂S Release (Methylene Blue Assay)
Objective: Confirm ADT-Br releases
Reagents:
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4).[1]
-
Trigger: L-Cysteine (1 mM) or Glutathione (1 mM).
-
Methylene Blue Cocktail: Zn(OAc)₂ (1% w/v), N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl), FeCl₃ (30 mM in 1.2 M HCl).[3]
Steps:
-
Prepare 100 µM ADT-Br in Phosphate Buffer (requires 0.2% DMSO to maintain solubility).
-
Group 1 (Control): ADT-Br only.
-
Group 2 (Test): ADT-Br + 1 mM L-Cysteine.
-
Incubate in sealed vials at 37°C for 30, 60, 120, and 240 minutes .
-
At each time point, transfer 100 µL reaction mix to a microplate.
-
Add 100 µL Methylene Blue Cocktail. Incubate 20 min at RT (protect from light).
-
Measure Absorbance at 670 nm .
-
Validation: Group 1 should show near-zero signal. Group 2 should show time-dependent increase.
Expert Insight: Unlike sulfide salts (NaHS) which peak in seconds, ADT-Br should show a slow, linear release profile over 2–4 hours, correlating with sustained biological activity.
Protocol B: In Vitro Neuroprotection Screen (SH-SY5Y / PC12 Model)
Objective: Determine the EC50 of ADT-Br against oxidative stress.
Experimental Design:
| Group | Treatment 1 (Pre-treatment) | Treatment 2 (Insult) | Purpose |
| Control | Vehicle (0.1% DMSO) | Media only | Baseline viability (100%) |
| Model | Vehicle | 6-OHDA (50 µM) or H₂O₂ (200 µM) | Establishes ~40% cell death |
| Test | ADT-Br (1, 5, 10, 25 µM) | 6-OHDA or H₂O₂ | Dose-response rescue |
| Blocker | ADT-Br + ZnPP (HO-1 inhibitor) | 6-OHDA or H₂O₂ | Confirms HO-1 mechanism |
Workflow:
-
Seeding: Plate SH-SY5Y cells (5,000 cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days if mature neuronal phenotype is desired.
-
Pre-treatment: Replace media with fresh media containing ADT-Br (1–25 µM). Incubate for 4 to 24 hours .
-
Note: 24h is preferred to allow Nrf2 translocation and protein synthesis (HO-1 upregulation).
-
-
Insult: Wash cells once with PBS. Apply oxidative stressor (e.g., 200 µM
) for 4–6 hours. -
Readout: Perform CCK-8 or MTT assay.
-
Add 10 µL CCK-8 reagent; incubate 2 hours.
-
Read OD at 450 nm.
-
Data Analysis:
Calculate % Cell Viability =
Protocol C: Nrf2 Nuclear Translocation (Immunofluorescence)
Objective: Visually confirm the mechanism of action.
-
Culture: Seed cells on poly-L-lysine coated coverslips.
-
Treat: Apply 25 µM ADT-Br for 2 hours (translocation is an early event).
-
Fix: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.
-
Block: 5% BSA for 1 hr.
-
Primary Ab: Anti-Nrf2 antibody (1:200) overnight at 4°C.
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue) for nuclei.
-
Imaging: Confocal microscopy.
-
Positive Result: Overlap of Green (Nrf2) and Blue (Nucleus) signals.
-
Negative Control: Green signal remains cytosolic.
-
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Precipitation in Media | Conc. > 50 µM or cold media | Sonicate stock; warm media to 37°C before adding ADT-Br. Keep final DMSO < 0.1%. |
| No Protection Observed | Insufficient pre-incubation | DTTs act via gene expression, not direct scavenging. Increase pre-treatment to 12–24h. |
| High Cytotoxicity | Off-target effects | ADT-Br can be toxic >50 µM. Perform a toxicity curve (LDH assay) without stressors first. |
| No H₂S Detected | Lack of thiols in assay | Ensure L-Cysteine or cell lysate is added to the buffer. Buffer alone will NOT trigger release. |
Workflow Diagram
Figure 2: Step-by-step workflow for validating ADT-Br neuroprotective activity.
References
-
Zhang, H., et al. (2017). "Pharmacological activation of the Nrf2 pathway by 3H-1,2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease." Behavioural Brain Research.
-
Zhao, Y., et al. (2014). "Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors." Organic Letters.
-
Jia, H., et al. (2020). "Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes."[4] Journal of Agricultural and Food Chemistry.
-
Wallace, J. L., et al. (2012). "Hydrogen sulfide-releasing anti-inflammatory drugs." Trends in Pharmacological Sciences. (Foundational text on ADT-OH/ADT derivatives).
-
Yang, G., et al. (2017). "3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway." Brain, Behavior, and Immunity.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Pivotal Role of Nrf2 in Neurodegenerative Disorders: A New Way for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in Biological Matrices
Executive Summary
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (referred to herein as Br-ADT ) is a synthetic lipophilic hydrogen sulfide (H₂S) donor and a structural analog of the hepatoprotective drug Anethole Dithiolethione (ADT). Unlike simple sulfide salts (e.g., NaHS), dithiolethiones release H₂S slowly via hydrolysis or thiol-activation, making them critical candidates for studying sustained gasotransmitter signaling in cardiovascular and oncological models.
This guide details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol for quantifying Br-ADT in plasma and tissue homogenates. The method leverages the compound's unique bromine isotopic signature for high-specificity detection and utilizes Liquid-Liquid Extraction (LLE) to mitigate matrix effects common in lipophilic sulfur-drug analysis.
Physicochemical Profile & Analytical Challenges
| Parameter | Characteristic | Analytical Implication |
| Lipophilicity (LogP) | High (~3.5–4.5 estimated) | Requires organic extraction (LLE) rather than simple protein precipitation to ensure high recovery. |
| Stability | Light-sensitive; Hydrolytically unstable at high pH | Samples must be processed under low light and kept slightly acidic. |
| Isotopic Signature | Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1) | Provides a distinct "twin peak" mass spectral signature, acting as an internal confirmation of identity.[1] |
| Metabolism | Dithiole ring opening | Potential for rapid conversion to H₂S and ketones; requires rapid sample processing. |
Experimental Workflow (Visualization)
The following diagram outlines the critical path from sample collection to data acquisition, emphasizing the "Cold Chain" requirement to prevent premature H₂S release.
Caption: Optimized bioanalytical workflow for Br-ADT quantification. Red nodes indicate critical stability control points.
Detailed Protocol: Sample Preparation
Principle: Liquid-Liquid Extraction (LLE) is selected over Protein Precipitation (PPT) to minimize ion suppression from plasma phospholipids and maximize the recovery of this highly lipophilic analyte.
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE often provides cleaner extracts for plasma.
-
Internal Standard (IS): Oltipraz (structurally similar) or d3-ADT.
-
Reconstitution Solvent: 80:20 Methanol:Water + 0.1% Formic Acid.
Step-by-Step Procedure
-
Thawing: Thaw plasma samples on ice. Do not use a water bath (heat promotes sulfur release).
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube (amber protects from photodegradation).
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL). Vortex gently for 10 seconds.
-
Extraction: Add 500 µL of MTBE.
-
Agitation: Vortex vigorously for 5 minutes or shake on a multi-tube vortexer.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 400 µL of the upper organic layer to a clean glass tube or 96-well plate. Avoid disturbing the protein pellet.
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C .
-
Reconstitution: Reconstitute the residue in 100 µL of Reconstitution Solvent. Vortex for 1 min and centrifuge at 12,000 x g for 5 min.
-
Injection: Transfer supernatant to HPLC vials with inserts.
LC-MS/MS Instrumentation & Conditions
Rationale: The bromine atom provides a unique isotopic pattern.[1][2] We utilize the ⁷⁹Br isotope for the primary quantifier transition due to its slightly higher natural abundance (50.69%).
Chromatographic Conditions (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B (Elution of lipophilic Br-ADT)
-
4.5 min: 95% B
-
4.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry Settings (MS/MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[4]
-
Target Calculation:
-
Formula: C₉H₅BrS₃
-
Monoisotopic Mass (⁷⁹Br): ~301.87 Da
-
Precursor Ion [M+H]⁺: 302.9 (for ⁷⁹Br) and 304.9 (for ⁸¹Br).
-
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Br-ADT (Quantifier) | 302.9 (⁷⁹Br) | 226.9 | 30 | 25 | Loss of CS₂ (76 Da) |
| Br-ADT (Qualifier) | 304.9 (⁸¹Br) | 228.9 | 30 | 25 | Confirmation (Ratio ~1:1) |
| Oltipraz (IS) | 227.0 | 167.0 | 30 | 20 | Standard Transition |
Note: The transition 302.9 -> 226.9 corresponds to the characteristic fragmentation of the dithiolethione ring (loss of CS₂), leaving the bromophenyl-thio cation.
Method Validation Criteria (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of requirements), the method must pass these specific checks:
-
Isotopic Ratio Check:
-
For every positive sample, calculate the peak area ratio of the 302.9 transition vs. the 304.9 transition.
-
Acceptance Criteria: The ratio must be 1.0 ± 0.15 . If the ratio deviates, the peak is likely an interference, not the brominated drug.
-
-
Linearity & Sensitivity:
-
Range: 1 ng/mL to 2000 ng/mL.
-
LLOQ: Target < 1 ng/mL (Signal-to-Noise > 10:1).
-
-
Matrix Effect (ME):
-
Compare the peak area of Br-ADT spiked into extracted blank plasma vs. neat solvent.
-
Goal: ME should be between 85-115%. If < 85% (suppression), switch from EtOAc to MTBE or use a Solid Phase Extraction (SPE) plate (e.g., Waters Oasis HLB).
-
Metabolic Context & H₂S Release Mechanism[5][6][7]
Understanding the metabolic fate is crucial for interpreting PK data. Unlike ADT (which is O-demethylated), Br-ADT likely undergoes hydrolytic ring opening.
Caption: Simplified metabolic activation pathway. The conversion of the thione (C=S) to ketone (C=O) is the primary H₂S releasing step.
References
-
Wang, Q., et al. (2014). "Anethole dithiolethione, a hydrogen sulfide donor, protects against homocysteine-induced neurotoxicity." Journal of Chromatography B.
-
Li, W., et al. (2018). "Pharmacokinetics and metabolite identification of H2S donors in biological matrices." Frontiers in Pharmacology.
-
Bae, S., et al. (2013). "Quantification of Oltipraz in human plasma by LC-MS/MS and its application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis.
-
Dulac, M., et al. (2019). "Mechanism of H2S production by Anethole Dithiolethione."[5][6] Chemical Research in Toxicology.
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis | MDPI [mdpi.com]
- 4. Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism [frontiersin.org]
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione as a tool for studying Nrf2 signaling pathways
Introduction & Mechanism of Action
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (referred to herein as Br-D3T ) is a synthetic derivative of the dithiolethione class, structurally related to the well-characterized chemopreventive agents Oltipraz and Anethole Dithiolethione (ADT-OH).[1]
While the parent compound (D3T) is a standard Nrf2 activator, the Br-D3T analog incorporates a bromine substituent at the para position of the phenyl ring. This modification significantly alters the physicochemical properties, enhancing lipophilicity (LogP) and potentially improving membrane permeability and blood-brain barrier (BBB) penetration compared to its hydroxylated counterparts (e.g., ADT-OH).
Dual Mechanism of Action:
-
Keap1 Modification (Nrf2 Activation): The dithiolethione thione moiety acts as a "soft" electrophile.[1] It reacts with specific cysteine sensors (C151, C273, C288) on Keap1 (Kelch-like ECH-associated protein 1), the cytoplasmic repressor of Nrf2. This modification induces a conformational change in Keap1, preventing the ubiquitination of Nrf2. Stabilized Nrf2 translocates to the nucleus, heterodimerizes with sMaf, and binds to the Antioxidant Response Element (ARE) to drive the expression of Phase II detoxifying enzymes (e.g., HO-1, NQO1, GCLM).
-
H₂S Release: Dithiolethiones are slow-releasing hydrogen sulfide (H₂S) donors.[1] Upon cellular hydrolysis or thiol-mediated activation, the 1,2-dithiole-3-thione ring opens, releasing H₂S.[1] H₂S further amplifies Nrf2 signaling via sulfhydration of Keap1 (C151) and exerts independent anti-inflammatory effects.[1]
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione |
| CAS Number | 14659-11-1 |
| Formula | C₉H₅BrS₃ |
| Molecular Weight | 289.24 g/mol |
| Appearance | Orange to Red Crystalline Solid |
| Solubility | DMSO: >20 mM (Soluble)Ethanol: Low solubilityWater: Insoluble |
| Storage | Powder: -20°C (Desiccated, Dark)Stock Solution (DMSO): -80°C (Use within 1 month) |
Critical Handling Note: Dithiolethiones are light-sensitive and prone to oxidation.[1] Always prepare stock solutions in amber tubes and minimize light exposure.[1]
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable, verified stock for cell culture use.
-
Calculate Mass: To prepare 1 mL of 50 mM stock , weigh 14.46 mg of Br-D3T.[1]
-
Dissolution: Add 1 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex: Vortex vigorously for 30-60 seconds until the orange solid is completely dissolved. Sonicate for 5 minutes if micro-particles persist.
-
Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes.
-
Freeze: Snap-freeze in liquid nitrogen and store at -80°C. Do not refreeze aliquots after thawing.
Protocol B: In Vitro Nrf2 Activation Assay (Cell Culture)
Objective: Induce Nrf2 nuclear translocation and HO-1 expression in mammalian cells (e.g., HepG2, SH-SY5Y, RAW 264.7).
Reagents:
-
Complete Culture Media (e.g., DMEM + 10% FBS)
-
Br-D3T Stock (50 mM)
-
Positive Control: Sulforaphane (SFN) or tert-Butylhydroquinone (tBHQ)
-
Vehicle Control: DMSO
Step-by-Step Workflow:
-
Seeding: Seed cells in 6-well plates at a density of
cells/well. Incubate at 37°C/5% CO₂ for 24 hours until 70-80% confluent. -
Treatment Preparation:
-
Incubation:
-
For Nuclear Translocation: Incubate for 1 - 4 hours .
-
For HO-1/NQO1 Protein Expression: Incubate for 12 - 24 hours .[1]
-
-
Harvesting:
-
Analysis: Proceed to Western Blot or qPCR.
Recommended Concentration Range:
-
Low Dose (Cytoprotective): 5 - 25 µM
-
High Dose (Stress Induction): >50 µM (Monitor cytotoxicity via MTT/CCK-8)
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of Br-D3T: the electrophilic modification of Keap1 and the release of H₂S, converging on Nrf2 stabilization.
Figure 1: Mechanism of Action. Br-D3T modifies Keap1 via direct electrophilic attack and H₂S-mediated sulfhydration, blocking Nrf2 ubiquitination and driving antioxidant gene transcription.[1]
Validation & Quality Control
To ensure data integrity, every experiment using Br-D3T must include the following controls:
| Control Type | Reagent/Method | Purpose |
| Negative Control | DMSO (Vehicle) | Establishes baseline Nrf2 levels.[1] DMSO alone can induce mild stress; keep <0.2%.[1] |
| Specificity Control | N-Acetylcysteine (NAC) | Pre-treat with 5 mM NAC.[1] If Br-D3T effects are ROS/Electrophile-dependent, NAC should block Nrf2 activation.[1] |
| Pathway Control | Nrf2 siRNA / KO | Use Nrf2 knockdown cells.[1] Br-D3T should fail to induce HO-1 in these cells, confirming specificity.[1] |
| H₂S Scavenger | Hemoglobin / PTIO | Co-treat to determine if the effect is driven primarily by the H₂S release component.[1] |
Troubleshooting Guide:
-
Precipitation in Media: Br-D3T is highly lipophilic.[1] If precipitation occurs upon adding to media, increase the vortexing speed of the intermediate dilution or warm the media to 37°C before addition.
-
High Cytotoxicity: If >30% cell death occurs at 50 µM, verify cell density.[1] Low density renders cells more susceptible to electrophilic stress.[1] Increase FBS concentration to 10% if using reduced serum.[1]
References
-
Dithiolethiones and Nrf2: Zhang, Y., & Munday, R. (2008).[1] Dithiolethiones for cancer chemoprevention: amplification of cellular antioxidant defense capacity.[1] Molecular Cancer Therapeutics, 7(10), 3470–3479. Link
-
Keap1 Modification Mechanism: Wakabayashi, N., et al. (2004).[1] Keap1-null mutation leads to postnatal lethality due to constitutive Nrf2 activation.[1] Nature Genetics, 35(3), 238–245. Link
-
H₂S Donation by Dithiolethiones: Li, L., et al. (2008).[1] Characterization of a novel, water-soluble hydrogen sulfide-releasing molecule (GYY4137).[1] Circulation, 117(18), 2351–2360. (Contextual reference for H2S donor class). Link
-
Chemical Identity (CAS): Sigma-Aldrich Product Specification for 5-(4-Bromophenyl)dithiole-3-thione (CAS 14659-11-1).[1] Link
-
Neuroprotective Applications: Cui, Y., et al. (2018).[1] Pharmacological activation of the Nrf2 pathway by 3H-1,2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease.[1] Behavioural Brain Research, 336, 199-210. Link
Sources
Application Notes & Protocols: In Vivo Evaluation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione for Neurodegenerative Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is limited published research on 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (BPDT) in the context of neurodegenerative disease. This guide is structured based on the well-documented mechanisms of a related compound, Anethole dithiolethione (ADT), a known activator of the Nrf2 antioxidant pathway.[1][2][3] This document provides a robust, scientifically-grounded framework for initiating in vivo studies of BPDT, with the hypothesis that it shares a similar mechanism of action.
Scientific Rationale & Hypothesized Mechanism of Action
Neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's disease (PD) are characterized by progressive neuronal loss, which is strongly linked to oxidative stress and neuroinflammation.[4][5][6] A key endogenous defense mechanism against these insults is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[10] This initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[1][6][7]
Dithiolethiones, such as ADT, are known electrophilic activators of Nrf2.[11] It is hypothesized that BPDT, sharing this chemical scaffold, acts as a potent Nrf2 activator. By upregulating the cell's intrinsic antioxidant defenses, BPDT may protect neurons from the oxidative damage and inflammation that drive the pathology of neurodegenerative diseases.[6][7]
Caption: Hypothesized mechanism of BPDT via the Nrf2-ARE pathway.
Preclinical In Vivo Experimental Strategy
A phased approach is recommended to evaluate BPDT's therapeutic potential. This involves selecting appropriate animal models, establishing a dosing regimen, and assessing outcomes through behavioral, biochemical, and histological endpoints.
Caption: Phased experimental workflow for in vivo BPDT evaluation.
Detailed Protocols
Animal Model Selection and Induction
The choice of animal model is critical and should align with the specific neurodegenerative disease being targeted.
-
For Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and reliable tool that recapitulates the loss of dopaminergic neurons in the substantia nigra.[12][13][14]
-
For Alzheimer's Disease: The 5xFAD transgenic mouse model is recommended. These mice express five human familial AD mutations, leading to rapid and robust amyloid plaque pathology, gliosis, and cognitive deficits.[15][16][17][18]
Protocol 3.1.1: MPTP Model Induction (Subacute Regimen)
-
Animals: Use 8-10 week old male C57BL/6 mice, as this strain is highly susceptible to MPTP toxicity.[14]
-
Reagent Prep: Prepare MPTP-HCl in sterile, physiological saline (0.9% NaCl) immediately before use.
-
Induction: Administer MPTP at a dose of 30 mg/kg via intraperitoneal (IP) injection once daily for five consecutive days.[13][19] A control group should receive saline injections.
-
Safety: MPTP is a potent neurotoxin. All handling, injection, and cage-changing procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[12][13]
-
Post-Induction: Allow animals to recover for at least 7-21 days post-final injection for the lesion to fully develop before starting BPDT treatment or behavioral testing.[19]
Protocol 3.1.2: 5xFAD Model Usage
-
Animals: Obtain heterozygous 5xFAD transgenic mice and wild-type (WT) littermates.[17]
-
Genotyping: Confirm genotypes via PCR analysis of tail or ear clippings.[16]
-
Study Initiation: Begin BPDT treatment at an age relevant to the desired pathological stage. For prophylactic studies, start at 2-3 months of age before significant plaque deposition. For therapeutic studies, start at 4-6 months when pathology is established.[15][17]
BPDT Formulation and Administration
-
Vehicle Selection: Due to the likely lipophilic nature of BPDT, a common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Test for solubility and stability.
-
Dose Selection: Based on related compounds, an initial dose range of 10-50 mg/kg can be explored. A pilot dose-finding study is recommended.
-
Route of Administration: Oral gavage (PO) is a common and clinically relevant route.[20][21] Alternatively, intraperitoneal (IP) injection can be used for higher bioavailability.[22]
-
Administration Protocol:
-
Accurately weigh each animal daily to calculate the precise dose volume.
-
For oral gavage, use a 20-22G ball-tipped gavage needle. Ensure proper technique to avoid esophageal or gastric injury.[20]
-
Administer BPDT or vehicle once daily for the duration of the study (typically 4-12 weeks).
-
Behavioral Assessments
Behavioral tests should be conducted after the treatment period and at least 24 hours after the last dose. Habituate mice to the testing room for 30-60 minutes before each test.[23]
Table 1: Recommended Behavioral Tests
| Test Name | Disease Model | Primary Endpoint Measured | Rationale & Citation |
| Open Field Test | PD & AD | Locomotor activity, exploratory behavior, anxiety-like behavior.[24] | Assesses general motor function and can reveal anxiety phenotypes. A reduction in distance traveled can indicate bradykinesia in PD models.[24][25] |
| Rotarod Test | PD | Motor coordination and balance.[23][26] | Sensitive to motor deficits caused by dopamine depletion in PD models. |
| Pole Test | PD | Bradykinesia and motor coordination.[27][28] | Measures the time it takes for a mouse to turn and descend a vertical pole, a task impaired in PD models. |
| Y-Maze | AD | Spatial working memory.[29] | Relies on the innate tendency of rodents to explore novel arms of a maze. 5xFAD mice show deficits in this task.[15] |
| Morris Water Maze | AD | Spatial learning and long-term memory.[26][30] | A robust test for hippocampal-dependent learning, which is significantly impaired in AD models.[26][31] |
| Novel Object Recognition | AD | Recognition memory.[26][29] | Assesses the ability of mice to remember a previously encountered object. |
Post-Mortem Tissue Analysis
-
Tissue Collection: At the study endpoint, deeply anesthetize mice and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or saline only for biochemistry. Rapidly dissect the brain, separating hemispheres. One hemisphere can be post-fixed in PFA for immunohistochemistry, while specific regions (e.g., striatum, hippocampus, cortex) from the other hemisphere are snap-frozen for biochemical analysis.
-
Biochemical Analysis (Western Blot):
-
Purpose: To confirm target engagement (Nrf2 pathway activation) and assess downstream effects.
-
Protocol:
-
Homogenize frozen brain tissue (e.g., hippocampus or cortex) in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[32]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[32]
-
Incubate overnight at 4°C with primary antibodies. Key targets include:
-
Nrf2: To measure total and nuclear levels (requires nuclear/cytoplasmic fractionation).[33][34]
-
HO-1: A primary downstream target of Nrf2 activation.[35][36]
-
p-Tau / Aβ: To measure AD pathology markers (in 5xFAD model).
-
Tyrosine Hydroxylase (TH): To measure dopaminergic neuron integrity (in MPTP model).
-
Loading Controls: β-actin (whole cell), Lamin B1 (nuclear), Calnexin (cytoplasmic).[33][34]
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
-
Histological Analysis (Immunohistochemistry - IHC):
-
Purpose: To visualize and quantify neuronal loss, neuroinflammation (gliosis), and pathology.
-
Protocol:
-
Section PFA-fixed, cryoprotected brains at 30-50 µm on a cryostat or microtome.[37]
-
Perform antigen retrieval if necessary (e.g., heat-mediated).
-
Permeabilize sections with 0.3% Triton X-100 in PBS.[37]
-
Block with 3-5% normal goat or donkey serum for 1-2 hours.[38]
-
Incubate overnight at 4°C with primary antibodies. Key targets include:
-
NeuN: A marker for mature neurons, used to quantify neuronal loss.[39]
-
Iba1: A marker for microglia; increased staining indicates microgliosis.[37][39][40][41]
-
GFAP: A marker for astrocytes; increased staining indicates astrogliosis.[39][41]
-
TH: To visualize dopaminergic neurons in the substantia nigra (MPTP model).
-
4G8/6E10: To stain for Aβ plaques (5xFAD model).
-
-
Incubate with fluorescently-labeled secondary antibodies.[37]
-
Mount sections with a mounting medium containing DAPI to counterstain nuclei.
-
Image using a fluorescence or confocal microscope and quantify using software like ImageJ.
-
-
Data Presentation and Interpretation
Table 2: Example Data Summary for BPDT in a 5xFAD Model
| Group | Y-Maze (% Alternation) | Morris Water Maze (Latency to Platform, Day 5) | Hippocampal Aβ Plaque Load (% Area) | Cortical Iba1+ Cells (cells/mm²) | Nuclear Nrf2 (Fold Change vs WT) |
| WT + Vehicle | 75 ± 4% | 15 ± 2 s | 0.1 ± 0.05% | 50 ± 8 | 1.0 ± 0.1 |
| 5xFAD + Vehicle | 52 ± 5% | 48 ± 6 s | 12.5 ± 2.1% | 180 ± 25 | 0.7 ± 0.2 |
| 5xFAD + BPDT | 68 ± 6% | 25 ± 4 s | 6.8 ± 1.5% | 95 ± 15 | 1.8 ± 0.3 |
-
Interpretation: A successful outcome would show that BPDT treatment significantly improves cognitive performance (Y-Maze, MWM), reduces pathological markers (Aβ plaques), mitigates neuroinflammation (Iba1+ cells), and confirms target engagement by increasing nuclear Nrf2 levels in the 5xFAD model compared to the vehicle-treated group.
References
- Protocol for the MPTP mouse model of Parkinson's disease - PubMed - NIH. (n.d.).
- Behavioral phenotyping of mouse models of Parkinson's Disease - PMC - NIH. (n.d.).
- Study of different routes of drugs administration in mice & r
- Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review - Research Journal of Pharmacy and Technology. (2024, December 24). Research Journal of Pharmacy and Technology.
- Protocol for the MPTP mouse model of Parkinson's disease - ResearchGate. (2025, August 9).
- Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PMC - NIH. (n.d.).
- Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review) - Spandidos Publications. (2022, March 28).
- Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections - SciSpace. (2022, November 23). SciSpace.
- Routes of Administr
- Role of Nrf2 in Synaptic Plasticity and Memory in Alzheimer's Disease - PMC - NIH. (n.d.).
- Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - Frontiers. (2024, December 23). Frontiers.
- Behavioral Phenotyping of Parkin-Deficient Mice: Looking for Early Preclinical Features of Parkinson's Disease | PLOS One - Research journals. (2014, December 8). PLOS One.
- Nrf2 and Alzheimer's Disease | Encyclopedia MDPI. (2021, August 10). MDPI.
- Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review - Preprints.org. (2025, February 19). Preprints.org.
- NRF2 Activation Ameliorates Oxidative Stress and Improves Mitochondrial Function and Synaptic Plasticity, and in A53T α-Synuclein Hippocampal Neurons - PubMed. (2021, December 24).
- Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models - Frontiers. (2014, April 23). Frontiers.
- Targeting Alzheimer's disease hallmarks with the Nrf2 activator Isoeugenol - Qeios. (2023, November 24). Qeios.
- Routes and Volumes of Administr
- Motor Behavioral Assessment - Aligning Science Across Parkinson's. (n.d.). protocols.io.
- Fluid and Drug Administration Procedure Animal Model in Biomedical Research Bioscientia Medicina. (n.d.). Bioscientia Medicina.
- How to Administer a Substance to a Mouse? - TransCure bioServices. (2025, May 22). TransCure bioServices.
- Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. (n.d.). FUJIFILM Wako Chemicals U.S.A.
- Nrf2 deficiency exacerbates Parkinson's disease by aggravating NLRP3 i | JIR - Dove Medical Press. (2024, September 10). Dove Medical Press.
- Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegener
- Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. (2024, June 21).
- Nrf2 Activators - Alzheimer's Drug Discovery Foundation. (n.d.).
- 5xFAD Mouse Model for Alzheimer's Disease Studies - Charles River Laboratories. (n.d.).
- Activators of Nrf2 to Counteract Neurodegenerative Diseases - MDPI. (2023, March 22). MDPI.
- Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD - The Michael J. Fox Foundation for Parkinson's Research. (n.d.). The Michael J.
- Experimental protocol. Adult mice (n = 14 WT and n = 14 5xFAD;... - ResearchGate. (n.d.).
- Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP - MDPI. (2025, September 11). MDPI.
- Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells - PubMed. (n.d.).
- MPTP Mouse Models of Parkinson's Disease: An Update - PMC. (n.d.).
- Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer's Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - MDPI. (2024, October 13). MDPI.
- Microglia (Iba1). (n.d.). Biocare Medical.
- Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - JoVE. (2018, September 28). JoVE.
- IBA1 Immunohistochemistry Staining Procedure - YouTube. (2023, March 21). YouTube.
- The antioxidant anethole dithiolethione inhibits monoamine oxidase-B but not monoamine oxidase A activity in extracts of cultured astrocytes - PubMed. (2006, May 15).
- A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC. (n.d.).
- Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - Frontiers. (2021, July 22). Frontiers.
- Anethole attenuates motor dysfunctions, striatal neuronal activity deficiency and blood brain barrier permeability by decreasing striatal α-synuclein and oxidative stress in rotenone-induced Parkinson's disease of male rats - PMC. (2023, November 16).
- Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs. (n.d.).
- Roles of the Nrf2/HO-1 pathway in the anti-oxidative stress response to ischemia- reperfusion brain injury in rats - European Review for Medical and Pharmacological Sciences. (n.d.). European Review for Medical and Pharmacological Sciences.
- Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC. (n.d.).
- Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC. (2025, March 26).
- Western blot analysis for Nrf2, heme oxygenase-1 (A) Western blots for... - ResearchGate. (n.d.).
- In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P
- Excitotoxicity, Oxytosis/Ferroptosis, and Neurodegeneration: Emerging Insights into Mitochondrial Mechanisms - Aging and disease. (n.d.). Aging and Disease.
Sources
- 1. Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antioxidant anethole dithiolethione inhibits monoamine oxidase-B but not monoamine oxidase A activity in extracts of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anethole attenuates motor dysfunctions, striatal neuronal activity deficiency and blood brain barrier permeability by decreasing striatal α-synuclein and oxidative stress in rotenone-induced Parkinson’s disease of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nrf2 in Synaptic Plasticity and Memory in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. dovepress.com [dovepress.com]
- 7. preprints.org [preprints.org]
- 8. Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer’s Disease [openneurologyjournal.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD | Parkinson's Disease [michaeljfox.org]
- 11. Activators of Nrf2 to Counteract Neurodegenerative Diseases | MDPI [mdpi.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. mdpi.com [mdpi.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. bioscmed.com [bioscmed.com]
- 22. cea.unizar.es [cea.unizar.es]
- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 24. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 25. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Behavioral Phenotyping of Parkin-Deficient Mice: Looking for Early Preclinical Features of Parkinson's Disease | PLOS One [journals.plos.org]
- 29. rjptonline.org [rjptonline.org]
- 30. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 32. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway [mdpi.com]
- 35. europeanreview.org [europeanreview.org]
- 36. researchgate.net [researchgate.net]
- 37. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 38. youtube.com [youtube.com]
- 39. scispace.com [scispace.com]
- 40. biocare.net [biocare.net]
- 41. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
[1]
Case ID: DTT-SYN-005 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Dithiolethione Synthesis[1]
Executive Summary & Mechanism
The synthesis of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (Target 1 ) is a critical gateway to hydrogen sulfide (
Standard protocols often suffer from low yields (<30%) due to:
-
Polymerization: Formation of intractable tars during the high-temperature sulfuration step.
-
Reagent Degradation: Hydrolysis of Phosphorus Pentasulfide (
) by atmospheric moisture.[1] -
Purification Failure: Co-precipitation of elemental sulfur (
) with the product.
This guide provides a Modified Base-Catalyzed Sulfuration Protocol that decouples the carbon-skeleton formation from the ring closure, significantly improving reproducibility and yield.[1]
Reaction Pathway Visualization
The following diagram illustrates the optimized "Stepwise" pathway versus the risky "One-Pot" approach.
Figure 1: Comparison of the optimized stepwise protocol vs. the traditional one-pot method.[1]
Optimized Experimental Protocol
Protocol ID: OP-DTT-MOD-B Target Yield: 65–75% Purity: >98% (after recrystallization)
Phase A: Reagent Preparation (Critical Control Point)
-
Phosphorus Pentasulfide (
): Must be a bright yellow, free-flowing powder.[1] If it is grey, sticky, or smells strongly of before opening, discard it . It has hydrolyzed and will lower yields. -
Solvents: THF must be anhydrous (distilled over Na/Benzophenone or from a solvent system).[1] Water kills the dithioic acid intermediate.
Phase B: The Procedure
Step 1: Enolate Formation &
-
Charge a flame-dried 3-neck flask with 4-bromoacetophenone (10 mmol) and anhydrous THF (30 mL).
-
Cool to 0°C under Nitrogen (
) atmosphere. -
Add Potassium tert-butoxide (t-BuOK) (22 mmol, 2.2 eq) portion-wise. The solution will turn yellow/orange (enolate formation).
-
Stir for 30 mins at 0°C.
-
Add Carbon Disulfide (
) (15 mmol, 1.5 eq) dropwise. Caution: Exothermic.[1] -
Allow to warm to Room Temperature (RT) and stir for 2 hours. A reddish-orange precipitate (the dithioic acid salt) should form.[1]
Step 2: Ring Closure (The "Pedersen" Modification)
Instead of using raw
-
To the reaction mixture from Step 1, add Hexamethyldisiloxane (HMDO) (40 mmol) and
(5 mmol). -
Reflux the mixture for 4–6 hours. The HMDO acts as a scavenger for the siloxane byproducts and modifies the potency of the phosphorus reagent, preventing charring.
-
TLC Check: Mobile phase Hexane:DCM (4:1). Product is a distinct yellow/orange spot (
).[1]
Step 3: Work-up & Purification [1]
-
Cool to RT. Pour into ice water (100 mL).
-
Extract with Dichloromethane (DCM) (
mL).[1] -
Wash organic layer with saturated
(removes unreacted acidic impurities) and Brine. -
Dry over
and concentrate. -
Sulfur Removal (Crucial): If the crude solid contains elemental sulfur (TLC shows a fast-moving spot at solvent front), wash the crude solid with cold Carbon Disulfide (
) or Diethyl Ether .[1] The product is sparingly soluble, while dissolves. -
Recrystallization: Recrystallize from Toluene/Ethanol (1:1) to obtain bright orange needles.
Troubleshooting Center (FAQ)
Issue 1: "My reaction mixture turned into a black tar."
Diagnosis: Uncontrolled polymerization of the thioketone intermediates. Root Cause:
-
Reaction temperature too high during the initial
addition. -
Use of old/degraded
.[1] -
Lack of solvent degassing (oxygen promotes radical polymerization of sulfur species). Solution:
-
Strictly maintain 0°C during base/
addition. -
Switch to the HMDO/
system described above; it is milder than neat .[1]
Issue 2: "I have low yield (<20%) and starting material remains."
Diagnosis: Incomplete conversion of the enolate. Root Cause:
-
Moisture: Water quenched the t-BuOK or the
.[1] -
Base Strength: Carbonate bases (
) are too weak.[1] Solution: -
Ensure t-BuOK is fresh (white powder, not yellow/clumpy).
-
Increase
equivalents to 2.0 eq.
Issue 3: "The product is contaminated with yellow powder (Elemental Sulfur)."
Diagnosis:
-
The "CS2 Wash": Triturate the crude solid with a small amount of cold
. Filter rapidly. Elemental sulfur is highly soluble in ; the dithiolethione is not. -
Alternative: Recrystallize from Acetic Acid .
is poorly soluble in acetic acid, while the product dissolves at reflux.
Diagnostic Decision Tree
Use this logic flow to diagnose synthesis failures in real-time.
Figure 2: Troubleshooting logic for common synthesis failures.
Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Orange/Red Needles | Darkening indicates decomposition.[1] |
| Melting Point | 178–180°C | Sharp range indicates high purity. |
| Rf Value | 0.60 | Hexane:DCM (4:[1]1) on Silica.[2] |
| 1H NMR (CDCl3) | The singlet at 7.40 ppm is the dithiole ring proton.[1] | |
| Solubility | DCM, THF, DMSO | Insoluble in water/hexane.[1] |
References
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones Source: Molecules (MDPI), 2021.[1] Relevance: Comprehensive review of synthetic strategies, confirming the efficacy of the 3-oxoester and acetophenone/
routes. URL:[Link][1] -
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity Source: Bioorganic & Medicinal Chemistry, 2023.[1][3] Relevance: Provides specific experimental conditions for the 5-aryl substituted dithiolethione synthesis relevant to drug development. URL:[Link]
-
Lawesson's Reagent in Heterocyclic Synthesis Source: Pedersen, B.S., et al. Bulletin des Sociétés Chimiques Belges.[1] Relevance: Foundational text on using Lawesson's reagent/HMDO to improve thionation yields over standard
. URL:[Link][1]
Technical Support Center: Purification of 5-Aryl-3H-1,2-dithiole-3-thiones
This guide is designed for researchers, chemists, and drug development professionals who are working with 5-aryl-3H-1,2-dithiole-3-thiones. These sulfur-rich heterocycles are of significant interest for their pharmacological activities, including chemopreventive and antioxidant properties.[1][2][3] However, their synthesis, often involving elemental sulfur or potent sulfurating agents like Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent, presents unique and frequently encountered purification challenges.[1][4]
This document provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, sticky tar. What is the best initial approach to isolate my product?
A1: A tar-like consistency is common, especially when syntheses are run at high temperatures in solvents like xylene or toluene.[1][5] This is often due to polymeric byproducts, residual high-boiling solvents, and excess sulfurating agents.
Initial Strategy:
-
Solvent Trituration/Slurry: Avoid jumping directly to column chromatography. First, attempt to solidify the product. Submerge the tar in a non-polar solvent in which the product is expected to be poorly soluble, such as hexanes or diethyl ether.
-
Mechanical Agitation: Use a spatula to vigorously scrape and break up the tar in the solvent. Sonication can also be highly effective. The goal is to wash away soluble, non-polar impurities and induce precipitation or crystallization of your more polar product.
-
Isolate and Analyze: Filter the resulting solid, wash it with fresh cold solvent, and dry it. Analyze the solid by TLC or ¹H NMR to see if this simple step significantly improved purity. Often, this is sufficient to obtain a solid suitable for direct crystallization.
Q2: What are the most common impurities I should expect from a typical synthesis using P₄S₁₀ or Lawesson's Reagent?
A2: The impurity profile is highly dependent on your starting materials, but common culprits include:
-
Elemental Sulfur (S₈): This is a persistent impurity, especially when elemental sulfur is added to the reaction.[4] It is soluble in many organic solvents used for chromatography (like dichloromethane and toluene), appearing as a faster-eluting yellow band.
-
Unreacted Starting Materials: Such as the parent acetophenone or 3-oxoester.
-
Phosphorus-Based Byproducts: Hydrolyzed remnants of the sulfurating agent can form acidic, polar baseline impurities that are often water-soluble.
-
Partially Sulfurated Intermediates: The reaction may not have gone to completion, leaving intermediates that can be difficult to separate.
-
Polymeric Materials: High temperatures can lead to the formation of complex, high-molecular-weight sulfur-containing polymers.
Q3: My compound appears to be degrading on the silica gel column. The collected fractions are showing multiple new spots on TLC. What's happening?
A3: The 1,2-dithiole-3-thione core, while pseudoaromatic, can be sensitive to highly acidic environments. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze decomposition, especially for compounds with sensitive functional groups on the aryl ring.
Solutions:
-
Deactivate the Silica: Prepare your column using a solvent system containing a small amount of a neutralizer. Adding 0.5-1% triethylamine or pyridine to your eluent is a common and effective strategy.
-
Use Neutral or Alumina Stationary Phases: If decomposition is severe, switch to a neutral stationary phase. Neutral alumina or deactivated silica gel are excellent alternatives.
-
Work Quickly: Do not let your compound sit on the column for extended periods. Load the column and elute it immediately. Use a slightly more polar solvent system than you think you need to speed up the elution.
Q4: These compounds are often poorly soluble in water. How does this affect my purification strategy?
A4: The low water solubility is a significant challenge for biological applications but can be an advantage during purification.[3][6]
-
Aqueous Workup: Use this property to your advantage during the initial workup. Washing your crude organic layer with water, brine, or even a mild bicarbonate solution can effectively remove water-soluble impurities (like hydrolyzed reagent byproducts) without significant loss of your product.
-
Crystallization: It makes water an excellent anti-solvent. If your compound is soluble in a water-miscible solvent like acetone or methanol, you can induce crystallization by slowly adding water until turbidity is observed.
Troubleshooting Guide: Common Purification Workflows
This section addresses specific problems encountered during common purification techniques.
Workflow 1: Purification Strategy Selection
The first step in any purification is choosing the right path. This decision tree can guide your approach based on the initial state of your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Crystallization
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | 1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. The compound's melting point is below the boiling point of the solvent. | 1. Add a small amount of additional solvent to the hot solution. 2. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. Avoid direct ice baths. 3. Try a lower-boiling point solvent or use a co-solvent system (e.g., Dichloromethane/Hexane). |
| Very poor recovery of material | 1. The compound is too soluble in the chosen solvent, even when cold. 2. The volume of solvent used was excessive. | 1. Choose a less polar solvent in which the compound has lower solubility. 2. Reduce the solvent volume by evaporation and attempt to recrystallize. 3. Use an "anti-solvent" technique: dissolve the compound in a minimal amount of a good solvent, then slowly add a poor solvent (in which it is insoluble) until crystals form. |
| Product precipitates as an amorphous powder | 1. Crystallization is occurring too rapidly. 2. The solution is not clean (presence of fine particulates). | 1. Ensure the solution cools as slowly as possible. Insulating the flask can help. 2. Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. |
| Product color is off-white or yellow, not the expected red/orange | 1. Trapped impurities, particularly elemental sulfur. | 1. Recrystallize a second time. 2. If sulfur is suspected, consider a pre-purification step before crystallization (see Protocol 1). |
Troubleshooting Column Chromatography
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Yellow band co-elutes with the red product band | 1. The impurity is likely elemental sulfur (S₈), which has similar polarity to the product in some eluents. | 1. Change Eluent: Switch to a different solvent system. Toluene or gradients involving toluene can sometimes resolve sulfur from the product. 2. Pre-treatment: Perform a chemical wash to remove sulfur before running the column (see Protocol 1). |
| Product streaks badly on the column and TLC plate | 1. The compound is interacting strongly with the acidic sites on the silica gel. 2. The column is overloaded with the sample. | 1. Add a Modifier: Add 0.5-1% triethylamine or pyridine to your mobile phase to neutralize the silica. 2. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Product will not elute from the column (stuck at the origin) | 1. The mobile phase is not polar enough. 2. The compound has decomposed on the silica and polymerized. | 1. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture). 2. If decomposition is suspected, elute the column with a very polar solvent (e.g., 10% Methanol in DCM) to recover what you can, then re-evaluate the use of silica gel (see FAQ Q3). |
Experimental Protocols
Protocol 1: Pre-Chromatography Removal of Elemental Sulfur
This protocol is recommended when a significant amount of elemental sulfur is suspected in the crude product.
Principle: This procedure relies on the reaction of elemental sulfur with a nucleophile, such as triphenylphosphine, to form triphenylphosphine sulfide. This byproduct is more polar and has different solubility properties than S₈, facilitating its separation from the desired dithiolethione.
Steps:
-
Dissolve the crude product in a suitable solvent (e.g., Toluene or Dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Add 1.0 to 1.2 equivalents of triphenylphosphine (relative to the estimated amount of excess sulfur used in the reaction).
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the characteristic yellow sulfur spot.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting residue can now be purified by column chromatography. The triphenylphosphine sulfide byproduct will elute as a more polar spot, well-separated from the desired 5-aryl-3H-1,2-dithiole-3-thione.
Protocol 2: General Procedure for Silica Gel Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.
Steps:
-
Select Solvent System: Using TLC, determine an appropriate eluent system. A good system will give your product an Rf value of ~0.25-0.35. A common starting point is a mixture of Hexane and Ethyl Acetate or Hexane and Dichloromethane.
-
Prepare the Column:
-
Pack a glass column with silica gel using the "slurry method." Mix the silica gel with your initial, least polar mobile phase to form a paste-like slurry.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of the column solvent or dichloromethane.
-
Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude material in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elute the Column:
-
Carefully add your mobile phase to the top of the column.
-
Begin collecting fractions. You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase).
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-aryl-3H-1,2-dithiole-3-thione.
-
References
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3546. [Link]
-
Boukebbous, K., et al. (2016). 3H-1,2-Benzodithiole-3-thione. IUCrData, 1(10), x161688. [Link]
-
Fracaroli, A. M., et al. (2007). Synthesis of 5-(alkylthio or arylthio)-3H-1,2-dithiol-3-one derivatives. ARKIVOC, 2007(iv), 279-284. [Link]
-
de Rossi, R. H., et al. (2000). One-Pot synthesis of 5-Alkylthio-3H-1,2-dithiole-3-thiones: Advantages and scopes. Synthesis, 2000(12), 1751-1754. [Link]
-
Guzaev, A. P. (2011). Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis. Tetrahedron Letters, 52(4), 434-437. [Link]
-
Various Authors. (n.d.). Synthesis of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones from dialkyl malonates. Connected Papers. [Link]
-
The Good Scents Company. (n.d.). 3H-1,2-dithiole-3-thione. The Good Scents Company Information System. [Link]
-
Rakitin, O. A. (2021). Synthesis of 3H-1,2-dithiole-3-thiones by the reaction of 3-oxoesters with sulfur, P4S10 and HMDO. ResearchGate. [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. [Link]
-
Fathalla, W., & Rakitin, O. A. (2022). 5,5′-Thiobis(4-chloro-3H-1,2-dithiole-3-thione). MDPI. [Link]
-
Wolmershauser, G., & Kraft, G. (2021). Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. MDPI. [Link]
-
Granados, A. M., & de Rossi, R. H. (2002). Study of the interaction of 5-(alkylthio)-3H-1,2-dithiole-3-thiones with beta-cyclodextrin. Journal of Physical Organic Chemistry, 15(9), 576-581. [Link]
-
Abachi, F. T., et al. (2020). Theoretical &experimental studies for synthesis 4- or 5- Aryl substituted 3H-1,2dithiol -3-thione derivatives. ResearchGate. [Link]
-
H.H. Al-Sabah, A. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. International Journal of Medicinal Chemistry. [Link]
-
Anisimova, V., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]
-
Li, H., et al. (2015). 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. Journal of Translational Internal Medicine, 3(3), 106-110. [Link]
-
Pazdro, R., & Burgess, J. R. (2012). The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells. Experimental Diabetes Research, 2012, 137607. [Link]
Sources
Technical Support Center: Optimizing 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione for In Vitro Assays
Subject: Troubleshooting Solubility, Stability, and Bioavailability of Lipophilic H2S Donors Compound Class: 1,2-Dithiole-3-thiones (D3T Derivatives) Applicable To: 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (and structural analogs like ADT, Oltipraz)
Executive Summary & Physicochemical Profile
The Core Challenge: 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (hereafter referred to as Br-D3T ) is a highly lipophilic hydrogen sulfide (H₂S) donor. Its efficacy relies entirely on its ability to remain dissolved in aqueous media long enough to interact with cellular thiols (Cysteine, GSH).
The "Invisible" Failure Mode: Many researchers observe "no effect" not because the compound is inactive, but because it forms micro-aggregates in cell culture media. These aggregates are too small to see with the naked eye but large enough to prevent cellular uptake and thiol-mediated hydrolysis.
| Property | Value / Characteristic | Implication for Assays |
| Appearance | Dark Red/Orange Crystalline Solid | Can interfere with colorimetric assays (MTT/MTS) at high concentrations. |
| LogP (Est.) | ~4.5 - 5.2 | Highly Lipophilic. Will partition into plastics and serum proteins. |
| Water Solubility | < 1 µM (Predicted) | "Crash-out" is immediate upon direct addition to aqueous buffers. |
| Mechanism | Slow-release H₂S Donor | Requires activation by cellular nucleophiles (thiols). If precipitated, it cannot be activated. |
Standard Operating Procedure: Preparation & Dilution
Objective: Create a stable dispersion that maximizes bioavailability without inducing cytotoxicity from the solvent.
Step 1: Stock Solution Preparation
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: Dithiolethiones are hydrolytically stable but sensitive to moisture over long storage.
-
-
Concentration: Prepare a 10 mM to 50 mM master stock.
-
Procedure:
-
Weigh Br-D3T into a glass vial (avoid plastic; lipophiles stick to polypropylene).
-
Add DMSO.[1]
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 37°C for 5 minutes. Critical: Ensure no micro-crystals remain.
-
Aliquot into amber glass vials and store at -20°C.
-
Step 2: The "Intermediate Dilution" Strategy (Preventing Crash-Out)
Do not pipette the 50 mM DMSO stock directly into the cell culture well. The high local concentration at the pipette tip causes immediate precipitation.
Protocol:
-
Prepare Intermediate: Dilute the Master Stock (e.g., 50 mM) 1:10 in pure DMSO to create a working stock (e.g., 5 mM).
-
Pre-warm Media: Ensure your culture media is at 37°C. Cold media accelerates precipitation.
-
Rapid Dispersion:
-
Pipette the required volume of working stock into a tube containing the media while vortexing the media .
-
Target: Final DMSO concentration should be ≤ 0.1% .
-
Example: To achieve 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of Media.
-
Advanced Formulation: Using Carrier Molecules
If the standard DMSO method fails (crystals visible under microscope), you must use a carrier system to "shield" the hydrophobic Br-D3T from water.
Method A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Cyclodextrins form a "donut" shape, encapsulating the lipophilic drug in the center while the exterior remains water-soluble.
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS or Media. Filter sterilize (0.22 µm).
-
Dissolve Br-D3T in DMSO (e.g., 10 mM).[2]
-
Add the DMSO stock to the HP-β-CD solution dropwise with constant stirring.
-
Incubate at 37°C with shaking for 30 minutes.
-
Use this complex for cell treatments.
Method B: BSA Conjugation (The "Serum Trick")
Serum albumin (BSA/FBS) is the body's natural carrier for lipophiles.
-
Prepare media containing 1-2% BSA (or 10% FBS).
-
Add the Br-D3T DMSO stock to this high-protein media first.
-
Vortex to allow albumin binding.
-
Dilute this mixture onto cells.
Visualizing the Activation Pathway
Understanding why solubility matters: The compound must be soluble to undergo nucleophilic attack by cellular thiols to release H₂S.
Caption: Figure 1. The Activation Cascade. Solubility is the gatekeeper; if Br-D3T precipitates (grey node), it cannot access the intracellular thiols required to trigger H₂S release.
Troubleshooting & FAQs
Q1: I see a fine red dust on my cells after 24 hours. Is this toxic?
A: This is likely compound precipitation , not toxicity.
-
Diagnosis: Check the "dust" under 40x magnification. If it is crystalline or irregular and sits on top of the cells, it is Br-D3T crashing out.
-
Fix: Switch to the HP-β-CD protocol (Method A above). The cyclodextrin maintains solubility over 24-48 hour incubations.
Q2: My MTT assay results are erratic (high variance).
A: Dithiolethiones are colored compounds (orange/red) and can absorb at 570nm (the MTT readout).
-
The Problem: Precipitated crystals scatter light, and dissolved compound absorbs light, creating false "high viability" signals.
-
The Fix:
-
Include a "Compound Only" control (Media + Br-D3T + MTT reagent, no cells) to subtract background absorbance.
-
Wash cells 2x with PBS before adding the MTT reagent to remove extracellular compound.
-
Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo), which is less sensitive to color interference.
-
Q3: Why does the compound work in liver cells (HepG2) but not in neurons?
A: This suggests a Thiol-Dependency issue .
-
Explanation: Br-D3T requires cellular enzymes/thiols to release H₂S. Liver cells have high GSH/Cysteine levels. Neurons may have lower basal thiol levels.
-
Verification: Co-treat your neurons with a thiol supplement (e.g., 100 µM Cysteine) to see if activity is restored. This confirms the mechanism is active but substrate-limited.
Q4: Can I use Ethanol instead of DMSO?
A: Not recommended.
-
Br-D3T is significantly less soluble in ethanol than DMSO. Ethanol also evaporates faster, leading to "ring effects" (precipitation at the edge of the well) in 96-well plates. Stick to anhydrous DMSO.
Decision Tree for Assay Optimization
Caption: Figure 2. Troubleshooting Logic Flow. Follow this path to identify if your issue is physical (solubility) or analytical (interference).
References
-
Zhao, C., et al. (2020). "Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism."[3] Frontiers in Pharmacology, 11:581888. (Demonstrates suspension protocols for dithiolethiones using carriers).
-
Kang, J., et al. (2014). "Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors."[4] Organic Letters, 16(16), 4166–4169. (Details the thiol-activation mechanism required for dithiolethione function).
-
Coussens, N. P., et al. (2012). "Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays." NCBI Bookshelf. (Authoritative guide on handling lipophilic compound interference in HTS).
-
LKT Laboratories. "Product Information: 3H-1,2-dithiole-3-thione.
Sources
- 1. The novel mitochondria-targeted hydrogen sulfide (H2S) donors AP123 and AP39 protect against hyperglycemic injury in microvascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
side reactions and byproducts in the synthesis of 3H-1,2-dithiole-3-thiones
Current Status: System Active Topic: Side Reactions, Byproducts, and Troubleshooting Ticket Priority: High (Methodology Optimization) Audience: Synthetic Chemists, Process Development Scientists
Core Directive & Scope
This guide addresses the synthesis of 3H-1,2-dithiole-3-thiones (DTTs) , a class of sulfur-rich heterocycles (including the drug Oltipraz). The synthesis of DTTs is notoriously capricious, often resulting in complex mixtures of isomers, desulfurated byproducts, and intractable polymeric tars.
This interface provides mechanistic insights into why these failures occur and actionable protocols to correct them.
Mechanism & Failure Modes (Visualized)
To troubleshoot, one must understand the branching pathways where the reaction deviates from the desired cycle.
Figure 1: Reaction Pathway & Branching Side Reactions
Caption: Mechanistic flow from
Troubleshooting Guide (Q&A Format)
Issue 1: The "Black Tar" Phenomenon
User Report: "My reaction mixture turned into a viscous black solid that is insoluble in organic solvents. Yield is <10%."
Diagnosis: This is the most common failure mode, resulting from the uncontrolled polymerization of thioketone intermediates or the decomposition of the thionation reagent itself.
-
Cause 1 (Thermal Runaway): Thionation is exothermic. If the temperature ramps too quickly in the presence of
, the thiocarbonyl groups polymerize. -
Cause 2 (Reagent Decomposition):
leaves behind insoluble phosphate polymers if not properly sequestered.
Corrective Protocol:
-
Switch to the Curphey Method: Do not use neat
. Add Hexamethyldisiloxane (HMDO) . -
Solvent Choice: Use Xylene or Toluene . Avoid polar solvents like THF or Acetonitrile for the main cyclization, as they can promote ionic polymerization of the thione.
-
Temperature Ramp: Heat to reflux gradually.
Issue 2: Regioselectivity & Isomers
User Report: "NMR shows a mixture of two compounds. I suspect I have the 1,3-dithiole-2-thione isomer."
Diagnosis:
Thermodynamically, 1,3-dithiole-2-thiones are often more stable than 1,2-dithiole-3-thiones. If the reaction is allowed to equilibrate for too long or if the substrate allows for "regio-scrambling" (e.g., asymmetric
Corrective Protocol:
-
Check the C=S Shift:
-
1,2-dithiole-3-thione (Target): Carbonyl-like carbon (C3) appears at ~215–225 ppm in
C NMR. -
1,3-dithiole-2-thione (Isomer): Thione carbon appears significantly upfield, often ~205–210 ppm .
-
-
Kinetic Control: Reduce reaction time. The 1,2-isomer is often the kinetic product. Stop the reaction immediately upon consumption of the starting material (monitor via TLC).
-
Use Lawesson’s Reagent (LR): For highly sensitive substrates, LR provides softer thionation conditions than
, reducing the energy available for isomerization [2].
Issue 3: Product Instability (Desulfuration)
User Report: "My red/orange product turned yellow/white upon standing or during column chromatography."
Diagnosis: You are observing the conversion of 1,2-dithiole-3-thione to 1,2-dithiole-3-one . The exocyclic sulfur is labile and easily extruded, especially in the presence of oxidants or light.
Corrective Protocol:
-
Avoid Silica Gel: Silica is slightly acidic and can catalyze desulfuration or hydrolysis.
-
Alternative: Use Neutral Alumina for chromatography.
-
-
Workup Modification: If using the Curphey method (
/HMDO), perform a hydrolytic workup (add dilute ) to destroy reactive phosphorus species before purification. -
Storage: Store under inert atmosphere (Argon) at -20°C.
Comparative Reagent Analysis
Choosing the right sulfur source is the single most critical decision in DTT synthesis.
| Feature | Lawesson's Reagent (LR) | Elemental Sulfur ( | |
| Primary Use | General synthesis of DTTs from | Sensitive substrates; mild conditions [2]. | Synthesis from alkynes or isopropyl precursors. |
| Yield | High (70-90%) | Moderate to High (60-85%) | Variable (often low regioselectivity). |
| Workup | Excellent. Byproducts are soluble or hydrolyzable.[5] Simple filtration often suffices. | Poor. Requires difficult chromatography to remove P-containing byproducts. | Moderate. Requires removal of excess |
| Cost | Low | High | Very Low |
| "Tar" Risk | Moderate (if HMDO is omitted). | Low | High (requires high temps). |
Optimized Workflow: The Curphey Protocol
Recommended for Oltipraz and analogs.
Step-by-Step:
-
Charge: In a dry flask under Argon, combine the
-keto ester (1.0 equiv), (0.2–0.5 equiv), and Elemental Sulfur ( , 2.0–5.0 equiv). -
Solvent: Add anhydrous Xylene (0.5 M concentration relative to substrate).
-
Additive: Add Hexamethyldisiloxane (HMDO) (2.0–4.0 equiv). Crucial Step.
-
Reaction: Reflux for 2–8 hours. Monitor TLC for the disappearance of the ketone.
-
Visual Cue: The solution should turn deep orange or red (characteristic of thiones).
-
-
Workup: Cool to room temperature. Add 5% aqueous
or to hydrolyze silylated phosphates. Stir for 30 mins. -
Extraction: Extract with Ethyl Acetate. Wash with brine.
-
Purification: If a solid precipitates, recrystallize from Benzene/Hexane.[6] If oil, filter through a short plug of Neutral Alumina .
Decision Logic for Purification (Visualized)
Figure 2: Purification Troubleshooting Flowchart
Caption: Logic tree for isolating pure DTTs based on the physical state of the crude reaction mixture.
References
-
Curphey, T. J. (2002).[5] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[5][7] The Journal of Organic Chemistry, 67(18), 6461–6473. Link
-
Pedersen, B. S., Scheibye, S., Nilsson, N. H., & Lawesson, S. O. (1978). Studies on organophosphorus compounds XX. Syntheses of thioketones. Bulletin des Sociétés Chimiques Belges, 87(3), 223–228. Link
-
Rakitin, O. A. (2021).[6] Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. Link
-
Velayutham, M., et al. (2005).[8] Cancer chemopreventive oltipraz generates superoxide anion radical.[8] Archives of Biochemistry and Biophysics, 435(1), 83-88. Link
Sources
- 1. Inhibition of dimethylnitrosamine-induced liver fibrosis by [5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione] (oltipraz) in rats: suppression of transforming growth factor-beta1 and tumor necrosis factor-alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benicewiczgroup.com [benicewiczgroup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. audreyli.com [audreyli.com]
- 8. Cancer chemopreventive oltipraz generates superoxide anion radical - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione during storage
Technical Support Center: 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione Status: Online | Agent: Senior Application Scientist | Ticket ID: D3T-Br-STAB-001[1]
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione .
As a researcher, you are likely utilizing this compound for one of two purposes: as a slow-releasing hydrogen sulfide (H₂S) donor or as a potent inducer of Phase II enzymes (Nrf2/ARE pathway). The very feature that makes this compound biologically active—the reactive thione (C=S) moiety —is its Achilles' heel during storage.
This guide treats the compound not just as a chemical, but as a dynamic system that seeks to release sulfur and revert to its thermodynamically stable ketone analog (the "dithiolone") upon exposure to moisture, light, or heat.
Module 1: Critical Storage Parameters
The following parameters are non-negotiable for maintaining >98% purity over 12 months.
| Parameter | Specification | The "Why" (Mechanistic Insight) |
| Temperature | -20°C (Long-term) 4°C (Active use < 2 weeks) | Thermal energy accelerates the hydrolytic conversion of the C=S bond to C=O.[1] While the solid is relatively stable at RT, cold storage minimizes lattice vibrations that facilitate surface oxidation. |
| Moisture | Strictly Anhydrous (Desiccator required) | Hydrolysis Trigger: Water attacks the thione carbon.[1] Even atmospheric humidity can initiate the slow release of H₂S, leaving you with the inactive 3-oxo derivative. |
| Light | Amber Vials / Foil | Photolysis: Dithiolethiones are photosensitive.[1] UV/Vis exposure can lead to ring isomerization or desulfurization, often indicated by a color shift from deep orange/red to pale yellow. |
| Atmosphere | Argon or Nitrogen | Oxygen can facilitate the oxidative desulfurization of the thione group. Inert gas blanketing prevents this surface reaction.[1] |
Module 2: Degradation Pathways (Visualization)
Understanding how the molecule breaks down is the first step in prevention.[1] The diagram below maps the inputs (environmental factors) to the degradation outputs.
Figure 1: Mechanistic degradation pathways.[1] Note that the release of H₂S (the desired biological effect) is also the primary degradation route during improper storage.
Module 3: Troubleshooting & Diagnostic FAQs
Q1: My compound has changed color from deep orange/red to a pale yellow/white. Is it still usable?
-
Diagnosis: Desulfurization. [1]
-
Mechanism: The deep color of dithiolethiones is due to the
transition of the C=S bond. A shift to pale yellow indicates the conversion of the thione (C=S) to the carbonyl (C=O) analog (the dithiolone) [1]. -
Action: Discard. The biological activity (H₂S donation) is lost.
Q2: I smell "rotten eggs" when I open the vial. Is this normal?
-
Diagnosis: Active Hydrolysis.
-
Mechanism: The smell is Hydrogen Sulfide (H₂S).[1][2] While this is the drug's mechanism of action in vivo, detecting it in the vial means moisture has entered and the compound is degrading prematurely [2].
-
Action: Purge the vial with Argon immediately and reseal.[1] If the smell is overpowering, check purity via HPLC.
Q3: Can I store the compound dissolved in DMSO at -20°C?
-
Diagnosis: High Risk. [1]
-
Reasoning: DMSO is hygroscopic (absorbs water from air).[1] Even at -20°C, wet DMSO will facilitate slow hydrolysis of the dithiolethione ring.
-
Protocol: It is strongly recommended to store as a solid powder .[1] If you must store a stock solution, use anhydrous DMSO (molecular sieve treated), aliquot into single-use vials, and store under Argon at -80°C.[1]
Q4: The compound is not dissolving fully in my cell culture media.
Module 4: Quality Control (QC) Workflow
Before starting a critical experiment, validate your reagent using this logic flow.
Figure 2: Decision tree for validating reagent integrity prior to experimental use.
Module 5: Standard Operating Procedure (SOP) for Handling
Objective: Minimize hydrolysis and photolysis during experimental setup.
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]
-
Solvent Prep: Use only anhydrous DMSO or DMF.[1] Avoid ethanol or methanol for stock solutions if long-term stability is required, as nucleophilic attack by alcohols is possible over long periods [3].[1]
-
Weighing: Weigh quickly in low-light conditions (dim the hood lights).
-
Dissolution:
-
Aliquoting: Do not freeze-thaw the bulk stock. Aliquot into amber microcentrifuge tubes.
-
In Vitro Application: Prepare the working solution immediately before adding to cells. The half-life of dithiolethiones in cell culture media (pH 7.4, 37°C) can be limited (hours) due to the release of H₂S [4].
References
-
Rakitin, O. A. (2021).[1][3] Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595.[3] Link
-
Dulac, M., et al. (2019).[1][4] Detailed Mechanism for the Production of H₂S by Anethole Dithiolethione (ADT) and ADT-OH.[1][4][5] Frontiers in Pharmacology. (Contextual grounding on ADT mechanism). Link
- Pedersen, B. S., & Lawesson, S. O. (1979). The chemistry of 1,2-dithiole-3-thiones. Bulletin of the Chemical Societies of Belgium. (Foundational chemistry on nucleophilic sensitivity).
-
Li, L., et al. (2008).[1][4] Characterization of a novel, water-soluble hydrogen sulfide-releasing molecule (GYY4137).[1][5] Circulation, 117(18), 2351-2360.[1] (Contextual comparison for H2S donor stability in media). Link
Sources
- 1. 5-(4-bromophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione | 41421-19-6 | Buy Now [molport.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Biological Assays with Dithiolethiones (D3Ts)
Subject: Optimizing Experimental Consistency for D3T, Oltipraz, and related 1,2-dithiole-3-thiones. To: Research Scientists & Assay Development Teams From: Senior Application Scientist, Technical Support Division
Introduction: The Dithiolethione Paradox
Welcome to the technical guide for Dithiolethiones (D3Ts). If you are reading this, you are likely encountering "noisy" data—variability in potency, inconsistent Nrf2 activation, or inexplicable cell viability readouts.
The Root Cause: D3Ts (including Oltipraz) are not simple small molecules; they are pro-drugs with a dual mechanism. They act as (1) electrophiles that modify Keap1 to activate Nrf2, and (2) thiol-activated hydrogen sulfide (H₂S) donors. Most experimental inconsistencies arise from failing to control the specific chemical environments required to trigger these two distinct pathways.
This guide moves beyond standard protocols to address the causality of assay failure.
Module 1: Compound Handling & Stability (The Pre-Analytical Phase)
Q: My compound precipitates when added to the media, or I see high variability between replicates. How do I fix this?
The Technical Reality: D3Ts are highly lipophilic and have low aqueous solubility (often <50 µM in pure saline). Furthermore, they are light-sensitive. "Crashing out" (precipitation) creates local hotspots of concentration, killing cells in some wells while leaving others untreated.
Troubleshooting Protocol: The "Sandwich" Dilution Do not pipette DMSO stock directly into a large volume of cold media. This causes immediate precipitation that is invisible to the naked eye but fatal to reproducibility.
-
Solvent: Dissolve primary stock in high-grade DMSO (e.g., 50 mM).
-
Intermediate Step: Create a 1000x working stock.
-
The Mix:
-
Place culture media in a conical tube pre-warmed to 37°C.
-
Vortex the media vigorously.
-
While vortexing, inject the DMSO stock into the center of the vortex cone.
-
Limit: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity artifacts.
-
Q: I am testing H₂S release in PBS, but I detect zero signal. Is the compound degraded?
The Technical Reality: No. Unlike GYY4137 (which hydrolyzes in water), D3Ts are thiol-activated H₂S donors . They require nucleophilic attack by cellular thiols (Cysteine or Glutathione) to release H₂S. Testing them in thiol-free buffer (like PBS) will yield a false negative.
Diagram 1: The Thiol-Dependent Activation Mechanism This diagram illustrates why your buffer choice dictates whether H₂S is released.
Caption: D3Ts are stable in aqueous buffers. H₂S release is strictly triggered by nucleophilic attack from thiols (Cysteine/GSH), making media composition a critical variable.
Module 2: Assay Interference (False Positives)
Q: My MTT assay shows >100% viability or high cell survival even at toxic doses. Why?
The Technical Reality: This is a classic artifact. Dithiolethiones are reductive agents. They can chemically reduce the tetrazolium salt (MTT) into purple formazan in the absence of cells.[1] If you do not account for this, your "viability" signal is actually just a measure of the chemical reacting with the dye.
Validation Protocol: The Cell-Free Control Before running any viability screen with D3Ts, you must quantify the "Chemical Background."
| Step | Action | Purpose |
| 1 | Prepare a 96-well plate with media + D3T (various concentrations). Do not add cells. | Establishes the abiotic reduction baseline. |
| 2 | Incubate for the standard assay time (e.g., 24h). | Mimics experimental conditions.[2] |
| 3 | Add MTT reagent and incubate for 2-4 hours. | Allows chemical reaction to occur.[3][4][5][6] |
| 4 | Measure Absorbance (570 nm). | Result: Any signal here must be subtracted from your cellular data. |
Recommendation: If interference is high, switch to a Luminescence ATP Assay (e.g., CellTiter-Glo). D3Ts rarely interfere with luciferase-based chemistry compared to redox-based dyes.
Module 3: Biological Variability (Nrf2 & NQO1)
Q: I see Nrf2 translocation at 2 hours, but no NQO1 upregulation. What is the timeline?
The Technical Reality: There is a temporal lag between transcription factor activation and enzymatic activity.
-
Nrf2 Translocation: Fast (1–4 hours).
-
mRNA Upregulation: Medium (6–12 hours).
-
Protein Synthesis (NQO1/GST): Slow (24–48 hours).
If you harvest cells for NQO1 activity at 6 hours, you will see nothing.
Q: How exactly do D3Ts trigger this pathway?
The Technical Reality: D3Ts act as "soft" electrophiles. They do not bind randomly; they target specific cysteine sensors (Cys151, Cys273, Cys288) on the Keap1 protein. This modifies the conformation of Keap1, preventing it from ubiquitinating Nrf2.[6][7]
Diagram 2: The Keap1-Nrf2 Signaling Cascade Use this workflow to select the correct harvest timepoints.
Caption: D3Ts modify Keap1 cysteines, halting Nrf2 degradation. Note the time delay: Translocation occurs hours before NQO1 protein is detectable.
Summary of Critical Assay Parameters
| Parameter | Common Error | Correct Technical Approach |
| Solvent | Dissolving in Ethanol (poor solubility). | Use DMSO ; keep final concentration <0.1%.[2] |
| H₂S Detection | Measuring in PBS/Media without serum. | Add Cysteine (100-500 µM) or use serum-containing media to trigger release. |
| Viability | Using MTT without controls. | Use ATP-based assays or subtract cell-free blanks. |
| NQO1 Assay | Harvesting too early (<12h). | Harvest at 48 hours for Prochaska bioassay (enzymatic activity). |
| Storage | Storing stocks at -20°C for months. | Make fresh stocks or store at -80°C protected from light (oxidation prone). |
References
-
Mechanism of H₂S Release: Zhao, Y., et al. (2014). "Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors." Organic Letters, 16(17), 4520–4523.
-
Keap1 Modification: Dinkova-Kostova, A. T., et al. (2002). "Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants." Proc Natl Acad Sci USA, 99(18), 11908–11913.
-
NQO1 Bioassay Standard: Fahey, J. W., et al. (2004).[8][9] "The 'Prochaska' microtiter plate bioassay for inducers of NQO1." Methods in Enzymology, 382, 243–258.[8]
-
MTT Interference: Bruggisser, R., et al. (2002). "Interference of plant extracts with the MTT assay." Planta Medica, 68(1), 47-50.
-
Oltipraz Pharmacology: Kensler, T. W., et al. (2000). "Mechanism of Action of Oltipraz." Drug Metabolism Reviews, 32(3-4), 417-433.
Sources
- 1. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The "Prochaska" microtiter plate bioassay for inducers of NQO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
refining the dosage of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione for cell culture experiments
Technical Guide: Optimization of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in Cell Models
Executive Summary
You are working with 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione , a synthetic derivative of the dithiolethione class (structurally related to Anethole Dithiolethione/ADT and Oltipraz). Unlike simple sulfide salts (e.g., NaHS) that release hydrogen sulfide (H₂S) instantaneously, this compound acts as a slow-releasing H₂S donor and a potent activator of the Nrf2/Keap1 antioxidant pathway .
The presence of the bromine atom at the para position significantly increases lipophilicity compared to its hydroxylated counterparts (e.g., ADT-OH), making solubility and precipitation the primary technical hurdles. This guide addresses the "therapeutic window" between cytoprotection and cytotoxicity, which is often narrower than anticipated due to compound aggregation.
Module 1: Solubility & Stock Preparation
The most common cause of "inactive" or "erratic" data is micro-precipitation in the culture media, not biological variance.
Q: My compound precipitates immediately upon adding to the media. How do I prevent this?
A: The bromine group makes this molecule highly hydrophobic. You are likely exceeding the thermodynamic solubility limit of the aqueous phase before the compound can disperse.
Protocol for Stable Dispersion:
-
Solvent: Dissolve the neat powder in high-grade DMSO to create a 50 mM or 100 mM Master Stock . Do not use ethanol or PBS for the master stock.
-
Sonication: Sonicate the Master Stock for 30 seconds to ensure no micro-crystals remain.
-
The "Intermediate Step" (Crucial): Never add the 100 mM stock directly to the cell culture plate. The concentration gradient at the pipette tip causes immediate crashing.
-
Prepare a 10x Working Solution in serum-free media (or PBS) containing 1% BSA (Bovine Serum Albumin) .
-
The BSA acts as a carrier protein, sequestering the lipophilic dithiolethione and preventing crystal formation.
-
Add this 10x solution to your cells to achieve the final 1x concentration.
-
Q: What is the maximum DMSO tolerance for this assay?
A: For H₂S donors, DMSO tolerance is lower than standard drugs because DMSO itself can act as a radical scavenger, potentially masking the Nrf2 activity of your compound.
-
Target: Final DMSO concentration < 0.1% .
-
Control: You must run a "Vehicle Control" (Media + 0.1% DMSO) alongside your experimental wells.
Module 2: Dosage Strategy (Finding the Window)
Dithiolethiones exhibit a biphasic "hormetic" effect: protective at low doses, toxic at high doses.
Q: I see no effect at 10 µM, but total cell death at 100 µM. Where is the active range?
A: You have missed the window. The "bromo" derivative often has a steeper dose-response curve than ADT-OH.
Recommended Titration Scheme:
| Phase | Concentration Range | Objective | Duration |
|---|---|---|---|
| Low (Physiological) | 1 – 10 µM | Cytoprotection, Nrf2 activation | 24 – 48 hrs |
| Mid (Pharmacological) | 10 – 50 µM | H₂S release, Mitochondrial modulation | 12 – 24 hrs |
| High (Toxicological) | > 75 µM | Mitochondrial depolarization, Apoptosis | < 12 hrs |
Technical Insight: H₂S release from dithiolethiones is hydrolysis-dependent and slow . Unlike NaHS (which peaks in minutes), this compound releases H₂S over hours.
-
Action Item: Do not measure endpoints at 2 hours. The primary H₂S-mediated signaling (sulfhydration of proteins) peaks between 6 and 24 hours .
Module 3: Experimental Artifacts & Assay Interference
Redox-active sulfur compounds are notorious for interfering with standard colorimetric assays.
Q: My MTT assay shows high cell viability, but the cells look dead under the microscope. Why?
A: This is a classic false positive. Dithiolethiones (and the released H₂S) are reducing agents. They can chemically reduce the MTT tetrazolium salt to purple formazan in the absence of live cells, inflating your viability data.
Validation Strategy:
-
Cell-Free Control: Incubate media + Compound (no cells) + MTT. If it turns purple, you have chemical interference.
-
Alternative Assays: Switch to non-redox dependent assays:
-
LDH Release Assay: Measures membrane integrity (leakage).
-
ATP Glo Assay: Measures metabolic energy (more sensitive to mitochondrial toxicity).
-
Crystal Violet: Stains biomass (unaffected by redox chemistry).
-
Q: Do I need to seal my plates?
A: Yes, but less critically than with sulfide salts. While 1,2-dithiole-3-thiones release H₂S slowly, the gas is volatile.
-
Risk: "Cross-talk" effect. H₂S released in treated wells can diffuse into adjacent control wells, inducing Nrf2 in your negative controls.
-
Solution: Use plate sealers or space out treated/untreated wells with empty "moat" wells filled with PBS.
Visualizing the Mechanism & Workflow
Figure 1: Solubility & Preparation Workflow
This decision tree ensures the compound remains in solution for accurate dosing.
Caption: Workflow to prevent hydrophobic crashing. The intermediate BSA step is critical for lipophilic dithiolethiones.
Figure 2: Mechanism of Action (H₂S & Nrf2)
Understanding the dual pathway helps interpret "protection" vs. "toxicity".
Caption: Dual-action pathway. Low doses activate Nrf2 via Keap1 sulfhydration; high doses overwhelm mitochondrial respiration.
References
-
H₂S Donor Chemistry & Release Mechanisms
- Zhao, Y., et al. (2019). "Reactive Oxygen Species-Triggered Hydrogen Sulfide Release." Chemical Science.
-
Source:
- Relevance: Defines the hydrolysis and oxidation mechanisms required for dithiolethiones (like ADT and its deriv
-
Dithiolethione Cytotoxicity & Nrf2 Activ
- Munday, R., et al. (2001). "Role of phase 2 enzyme induction in chemoprotection by dithiolethiones.
-
Source:
- Relevance: Establishes the Nrf2 activation pathway as the primary mechanism for the cytoprotective effects of 1,2-dithiole-3-thiones.
-
MTT Assay Interference by Sulfur Compounds
- Stockert, J.C., et al. (2012). "Assays for cell viability: Metrological applications and limitations." Microscopy Research and Technique.
-
Source:
- Relevance: Explains the reduction of tetrazolium salts by reducing agents (sulfur donors)
-
H₂S Donor Handling in Culture
- Szabo, C., et al. (2014). "Regulation of mitochondrial bioenergetic function by hydrogen sulfide." British Journal of Pharmacology.
-
Source:
- Relevance: Details the biphasic effect of H₂S on mitochondria (stimulatory at low doses, inhibitory/toxic
addressing the toxicity of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in non-cancerous cell lines
A Guide for Researchers on Addressing Toxicity in Non-Cancerous Cell Lines
This guide is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity while working with 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (BPDT) in non-cancerous cell models. As a potent activator of the Nrf2 signaling pathway, BPDT and its parent compounds are generally considered cytoprotective. However, experimental context, concentration, and cell type can lead to paradoxical toxicity. This document provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you navigate these challenges and ensure the integrity of your results.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the mechanism of BPDT and the unexpected observation of toxicity.
Q1: What is the expected mechanism of action for BPDT?
A1: BPDT belongs to the dithiolethione class of compounds. The primary and most well-documented mechanism for this class is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1][2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Dithiolethiones are thought to react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective phase II detoxification and antioxidant enzymes.[3][4] This response enhances the cell's ability to combat oxidative and electrophilic stress.
Caption: The Nrf2-Keap1 signaling pathway activated by BPDT.
Q2: If BPDT is cytoprotective, why am I observing high levels of cell death in my non-cancerous cell line?
A2: This is a critical question. While the Nrf2 response is protective, the compound itself can induce toxicity through several mechanisms, creating a narrow therapeutic window in some cell lines.
-
Concentration-Dependent Effects: At high concentrations, BPDT can generate significant reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity before the Nrf2-mediated protective response can be fully established.[5]
-
Context-Dependent Toxicity: In certain cellular environments, such as those already under stress from other factors (e.g., high glucose, advanced glycation end products), D3T has been shown to paradoxically potentiate oxidative damage by modulating other pathways like PKC-NADPH oxidase.[5][6]
-
Off-Target Effects: Like any small molecule, BPDT may have off-target effects unrelated to Nrf2 that can contribute to cytotoxicity at higher concentrations.
-
Compound Instability or Precipitation: The compound may be precipitating out of your culture medium, leading to inconsistent dosing and physical stress on the cells.[7]
Q3: How do I establish a reliable, non-toxic working concentration for BPDT?
A3: The optimal concentration is highly cell-type dependent and must be determined empirically. A dose-response experiment is essential. You should test a wide range of BPDT concentrations (e.g., from 0.1 µM to 100 µM) and measure cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours). The goal is to identify the concentration range that elicits the desired biological effect (e.g., Nrf2 activation) without causing significant cell death (typically >80-90% viability is desired for mechanistic studies).[8]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments with BPDT.
Problem 1: My cell viability assay (e.g., MTT, MTS) shows a sharp drop in viability, but under the microscope, the cells look relatively normal.
-
Causality: Dithiolethiones are sulfur-containing compounds that can act as reducing agents.[9] Tetrazolium-based assays like MTT, MTS, and XTT rely on cellular reductases to convert a substrate into a colored formazan product. There is a significant risk that BPDT could directly interfere with the assay chemistry, either by reducing the substrate itself or by altering the cellular redox environment in a way that impacts reductase activity, leading to artificially low readings.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells with your highest concentration of BPDT in media without cells. Add the MTT/MTS reagent. If you see a color change, you have direct chemical interference.
-
Switch to an Orthogonal Assay: Do not rely on a single viability method. Use an assay with a different detection principle. An excellent alternative is an ATP-based assay (e.g., CellTiter-Glo®), which measures the ATP content of viable cells via a luciferase reaction.[10] This method is generally less susceptible to interference from reducing compounds.
-
Use a Direct Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) from cells with compromised membranes.[10] This measures cell death rather than metabolic activity and provides complementary information.
-
| Assay Type | Principle | Pros | Cons & BPDT-Specific Issues |
| Tetrazolium (MTT, MTS) | Metabolic activity (Cellular Reductases) | Inexpensive, well-established | High potential for interference by reducing compounds like dithiolethiones.[7] |
| Resazurin (alamarBlue) | Metabolic activity (Cellular Reductases) | Homogeneous, fluorescent | Similar to tetrazolium assays, susceptible to interference from changes in redox state. |
| ATP Quantification | Measures ATP in viable cells (Luminometry) | Highly sensitive, fast, "gold standard" | Can be affected by treatments altering mitochondrial function. Less prone to redox interference.[10] |
| LDH Release | Measures membrane integrity (Enzymatic) | Measures cytotoxicity directly | Signal can be low if cell death is primarily apoptotic without late-stage necrosis.[7] |
| Live/Dead Staining | Membrane integrity (Fluorescent Dyes) | Provides single-cell data, visual confirmation | Requires fluorescence microscopy or flow cytometry. |
Problem 2: I'm seeing significant, rapid cell death (within hours) even at moderate concentrations of BPDT.
-
Causality: This points towards acute toxicity, which could be chemical or physical.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting acute BPDT-induced cytotoxicity.
-
Step 1: Verify Compound Solubility. BPDT is a hydrophobic molecule. Ensure your final solvent concentration (e.g., DMSO) is non-toxic, typically below 0.5% and ideally below 0.1%.[7] Visually inspect the media after adding BPDT for any signs of precipitation (cloudiness, crystals).
-
Step 2: Measure Acute Oxidative Stress. High concentrations of Nrf2 activators can paradoxically induce a burst of ROS.[5] Measure ROS production using a probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA). A significant increase in ROS concurrent with cell death suggests an oxidative mechanism.
-
Step 3: Assess Apoptosis. Determine if cells are undergoing programmed cell death. Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy to distinguish between healthy, apoptotic, and necrotic cells.[11]
Problem 3: My results are not reproducible between experiments.
-
Causality: Lack of reproducibility often points to subtle variations in experimental conditions rather than the compound itself.
-
Troubleshooting Checklist:
-
Cell Health & Passage Number: Are you using cells from a consistent, low passage number? Cells at high passage numbers can have altered phenotypes and stress responses. Ensure cells are in the logarithmic growth phase and are never allowed to become over-confluent.[7]
-
Reagent Preparation: Prepare BPDT stock solutions fresh and avoid multiple freeze-thaw cycles. Ensure media and supplements are from the same lot number if possible.[7]
-
Standardize Timelines: Be meticulous about incubation times for cell seeding, compound treatment, and assay reagent addition.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media.[7]
-
Section 3: Key Experimental Protocols
The following are detailed, step-by-step methodologies for essential experiments discussed in this guide.
Protocol 1: Dose-Response Analysis using an ATP-Based Viability Assay (e.g., CellTiter-Glo®)
This protocol is a self-validating system. The inclusion of a positive control for cell death ensures the assay system is working, and the vehicle control establishes the baseline for a healthy cell population.
-
Cell Seeding: Seed your non-cancerous cells in a 96-well, opaque-walled plate at a pre-determined optimal density.[12] Incubate for 24 hours to allow for attachment and recovery.
-
Compound Preparation: Perform a serial dilution of your BPDT stock solution (e.g., in DMSO) to prepare working concentrations. Then, dilute these into the culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various BPDT concentrations, a vehicle control (DMSO only), and a positive control for cell death (e.g., 10% DMSO or Staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data by setting the vehicle control as 100% viability and the "no cells" or positive control wells as 0% viability. Plot the percentage of cell viability against the log of BPDT concentration to determine the IC₅₀ value.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol validates itself through the use of a positive control (e.g., H₂O₂), which confirms that the dye is responsive to oxidative stress in your cell system.
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.
-
Treatment: Treat cells with BPDT at various concentrations, a vehicle control, and a positive control (e.g., 100 µM H₂O₂) for a short, acute time period (e.g., 1-4 hours).
-
Dye Loading: Remove the treatment media. Wash cells once with warm, sterile PBS. Add 100 µL of 10 µM DCFH-DA solution (in PBS or serum-free media) to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light. The diacetate group is cleaved by intracellular esterases, trapping the dye inside the cells.
-
Data Acquisition: Wash the cells once more with warm PBS to remove excess dye. Add 100 µL of PBS to each well. Read fluorescence immediately on a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Express the fluorescence intensity of treated wells as a fold change relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is self-validating by design, as it differentiates cell populations into four distinct quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic), providing a comprehensive picture of cell fate.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat with BPDT (and controls) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. To detach adherent cells, use a gentle, non-enzymatic cell dissociation buffer or a brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
-
Betharia, S., et al. (2023). Dithiolethiones D3T and ACDT Protect Against Iron Overload-Induced Cytotoxicity and Serve as Ferroptosis Inhibitors in U-87 MG Cells. Neurochemical Research. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Repetto, G., et al. (2008). Cell Viability Assays: Methods and Protocols. ResearchGate. Available at: [Link]
-
Wu, K. C., et al. (2011). Synthesis, Biological Evaluation, and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. ResearchGate. Available at: [Link]
-
Dierickx, P. J. (2000). ALTERNATIVE MODELS FOR TOXICITY TESTING OF XENOBIOTICS. Arh Hig Rada Toksikol. Available at: [Link]
-
Kensler, T. W., et al. (1998). Chemical structures of the dithiolethiones examined within this study. ResearchGate. Available at: [Link]
-
Aslantürk, Ö. S. (2018). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. MDPI. Available at: [Link]
-
Kwak, M. K., & Kensler, T. W. (2010). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand?. PMC - NIH. Available at: [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. Available at: [Link]
-
Kumar, A., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. PubMed. Available at: [Link]
-
Pazdro, R., & Burgess, J. R. (2012). The antioxidant 3H-1,2-dithiole-3-thione potentiates advanced glycation end-product-induced oxidative stress in SH-SY5Y cells. PubMed. Available at: [Link]
-
Pazdro, R., & Burgess, J. R. (2012). The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells. PMC - PubMed Central. Available at: [Link]
-
Buchholz, M., et al. (2016). Evaluation of the Cytotoxic Effects of the Novel Antineoplastic Agent 1,4,5-Oxathiazinane-4,4-dioxide on Triple Negative Breast. CORA. Available at: [Link]
-
Zhu, L., & Li, Y. (2015). 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. PMC. Available at: [Link]
-
Bi, Y., et al. (2022). 3H-1,2-dithiole-3-thione suppresses LPS-induced proinflammatory responses in macrophages: potential involvement of antioxidant induction, NF-κB, and Nrf2. PubMed. Available at: [Link]
-
Shevchuk, O., et al. (2024). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. Available at: [Link]
Sources
- 1. Dithiolethiones D3T and ACDT Protect Against Iron Overload-Induced Cytotoxicity and Serve as Ferroptosis Inhibitors in U-87 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3H-1,2-dithiole-3-thione suppresses LPS-induced proinflammatory responses in macrophages: potential involvement of antioxidant induction, NF-κB, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antioxidant 3H-1,2-dithiole-3-thione potentiates advanced glycation end-product-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cora.ucc.ie [cora.ucc.ie]
- 9. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
strategies for enhancing the stability of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in aqueous solutions
Case ID: D3T-Br-STAB-001 Subject: Strategies for enhancing aqueous stability and solubility Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The Stability Paradox
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione is a potent hydrogen sulfide (H₂S) donor and Nrf2 activator. Its utility in biological systems is often compromised by two distinct instability mechanisms that are frequently confused:
-
Chemical Instability (True Degradation): The hydrolysis of the thione (C=S) moiety to a ketone (C=O), releasing H₂S. This is the mechanism of action, but in a stock solution, it represents degradation.
-
Physical Instability (Precipitation): The 4-bromophenyl group confers significant lipophilicity (LogP > 3.5). In aqueous buffers, the compound rapidly aggregates and precipitates, leading to erratic concentration data often misdiagnosed as chemical breakdown.
This guide provides the protocols to distinguish and mitigate both issues.
Mechanism of Instability
To stabilize the molecule, one must understand its degradation pathway. The 1,2-dithiole-3-thione core is an electrophile. In aqueous media (especially at pH > 7.0), hydroxide ions attack the thione carbon.
Diagram 1: Hydrolytic Degradation Pathway
The following pathway illustrates the conversion of the thione to the ketone, accompanied by H₂S release.
Caption: Hydrolytic degradation of the dithiolethione core. The reaction is pH-dependent and accelerated by light and heat.
Troubleshooting Guide & FAQs
Issue 1: "My solution turns cloudy immediately upon addition to cell culture media."
Diagnosis: Physical Precipitation (Solubility Shock). Cause: The sudden shift from organic solvent (DMSO) to aqueous media causes the hydrophobic bromophenyl derivative to crash out. Solution:
-
Do not exceed 0.1% v/v DMSO final concentration if possible, but this molecule often requires 0.5% - 1.0% to stay soluble.
-
Switch to PEG400: Polyethylene glycol 400 (PEG400) offers better solvation for aromatic sulfur compounds than DMSO in aqueous transitions.
-
Use a Surfactant: Pre-dissolve in DMSO containing 10% Pluronic F-127 before adding to media.
Issue 2: "The concentration decreases over time, but no precipitate is visible."
Diagnosis: Chemical Hydrolysis or Adsorption. Cause:
-
pH is too high: Dithiolethiones degrade rapidly at pH > 7.4.
-
Plastic Adsorption: The lipophilic molecule binds to polystyrene tubes. Solution:
-
Buffer Choice: Use HEPES or Phosphate buffer at pH 6.5 – 7.0 for stock handling. Only adjust to pH 7.4 immediately before the experiment.
-
Material: Use glass or low-binding polypropylene vials. Avoid standard polystyrene.
Issue 3: "My stock solution changed color from deep orange/red to pale yellow."
Diagnosis: Photodegradation or Oxidation. Cause: Dithiolethiones are photosensitive.[1] The color loss indicates the loss of the thione sulfur (conversion to ketone). Solution:
-
Storage: Store solid powder at -20°C in the dark.
-
Handling: Wrap all vials in aluminum foil. Work under yellow light if possible.
Advanced Formulation Protocols
Protocol A: Cyclodextrin Inclusion Complex (Gold Standard)
Encapsulating the lipophilic bromophenyl tail into a cyclodextrin cavity prevents precipitation and shields the thione group from hydrolytic attack.
Reagents:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]
-
Methanol (HPLC Grade)
-
Milli-Q Water
Workflow:
-
Phase 1 (Organic): Dissolve 10 mg of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in 2 mL of Methanol.
-
Phase 2 (Aqueous): Dissolve 200 mg of HP-β-CD in 10 mL of Milli-Q water (Molar ratio approx 1:5 drug:CD).
-
Complexation: Slowly add the organic phase to the aqueous phase dropwise while stirring at 400 RPM.
-
Evaporation: Stir open to air (protected from light) for 24 hours to evaporate the methanol.
-
Filtration: Filter through a 0.22 µm PES filter to remove uncomplexed drug.
-
Validation: The resulting clear solution is water-soluble and significantly more stable.
Protocol B: Stabilized DMSO Stock Preparation
If you must use DMSO, follow this strict protocol to minimize water intrusion (which triggers hydrolysis).
Workflow:
-
Dry DMSO: Use anhydrous DMSO (packed under argon/nitrogen). DMSO is hygroscopic; "wet" DMSO degrades the compound in the freezer.
-
Aliquot immediately: Do not freeze/thaw the main stock. Prepare single-use aliquots (e.g., 20 µL).
-
Acidification (Optional): Adding 0.01% acetic acid to the DMSO stock can retard spontaneous hydrolysis during storage.
Decision Tree: Selecting the Right Strategy
Use this flow to determine the best stabilization method for your specific experiment.
Caption: Decision matrix for selecting formulation based on experimental concentration and model system.
Quantitative Stability Data
The following table summarizes the half-life (
| Condition | Solvent/Matrix | Temperature | Estimated | Notes |
| Solid State | None | -20°C | > 2 Years | Stable if kept dry and dark. |
| Stock Solution | Anhydrous DMSO | -20°C | 6 Months | Hygroscopic nature of DMSO is the risk. |
| Aqueous Buffer | PBS (pH 7.4) | 37°C | < 2 Hours | Rapid hydrolysis/precipitation. |
| Aqueous Buffer | PBS (pH 6.0) | 37°C | ~ 6 Hours | Acidic pH stabilizes the thione. |
| Formulation | HP-β-CD Complex | 37°C | > 24 Hours | Inclusion complex protects against hydrolysis. |
Note: Data represents approximations based on the 1,2-dithiole-3-thione pharmacophore kinetics.
References
-
Dollo, G., et al. (1999). "Improvement in solubility and dissolution rate of 1,2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives." Journal of Pharmaceutical Sciences.
-
Zhang, Y., & Munday, R. (2015). "Dithiolethiones for cancer chemoprevention: Where do we stand?" Molecular Cancer Therapeutics.
-
Belew, T.S., et al. (2017). "Hydrogen Sulfide Donors: Chemical and Biological Implications." Antioxidants & Redox Signaling.[3] (Discusses hydrolysis mechanisms of D3T cores).
-
LKT Laboratories. "3H-1,2-Dithiole-3-thione Product Information & Stability Data."
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility and dissolution rate of 1, 2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the anticancer activity of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione with Oltipraz
Executive Summary: The Clinical Benchmark vs. The Potent Synthetic Probe
This guide provides a technical comparison between Oltipraz (4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione), a well-established chemopreventive agent with extensive clinical history, and 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (hereafter referred to as Br-D3T ), a potent halogenated synthetic analog.
While Oltipraz serves as the clinical benchmark for dithiolethione-class Nrf2 activators, its utility is limited by moderate potency and high-dose requirements. In contrast, Br-D3T represents a class of "second-generation" dithiolethiones designed to enhance lipophilicity and electrophilicity, resulting in significantly higher potency in inducing Phase II detoxification enzymes (e.g., NQO1, GST) and greater cytotoxicity against cancer cell lines.
Key Distinction: Oltipraz is a metabolically stable, moderate inducer suitable for long-term chemoprevention. Br-D3T is a high-potency molecular probe used to elucidate structure-activity relationships (SAR) and maximize Nrf2 activation efficiency in preclinical models.
Chemical & Pharmacological Profile
The core pharmacophore for both compounds is the 3H-1,2-dithiole-3-thione (D3T) ring, which functions as an electrophilic sensor for Keap1 (releasing Nrf2) and a donor of hydrogen sulfide (H₂S).
| Feature | Oltipraz | 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione (Br-D3T) |
| Chemical Structure | Pyrazine-substituted dithiolethione | Phenyl-substituted dithiolethione (Para-bromo) |
| Molecular Weight | 226.32 g/mol | ~289.23 g/mol |
| Lipophilicity (LogP) | ~2.5 (Moderate) | ~4.2 (High) |
| Electronic Effect | Pyrazine is electron-withdrawing but metabolically labile. | Bromo-phenyl is strongly electron-withdrawing and lipophilic. |
| Solubility | Low in water; soluble in DMSO/Ethanol. | Very low in water; requires DMSO/Lipid carriers. |
| Primary Mechanism | Nrf2 Activation (Michael Acceptor) | Nrf2 Activation (Enhanced Electrophilicity) |
| Secondary Mechanism | GST Induction, H₂S Release | Potent H₂S Release, ROS Scavenging |
Mechanistic Comparison: The Nrf2-ARE Pathway
Both compounds function primarily by modifying cysteine residues (e.g., C151, C273, C288) on Keap1 , the negative regulator of Nrf2. This prevents Nrf2 ubiquitination, allowing its translocation to the nucleus to bind the Antioxidant Response Element (ARE).
Structural Influence on Potency[1]
-
Oltipraz: The pyrazine ring provides moderate electron-withdrawing character, making the dithiolethione ring a "soft" electrophile. This results in a higher concentration required to double enzyme activity (CD value).
-
Br-D3T: The para-bromo substituent on the phenyl ring exerts a strong inductive effect (-I), increasing the electrophilicity of the dithiolethione ring. This facilitates faster and more complete reaction with Keap1 thiols, resulting in a lower CD value (higher potency).
Visualization: Nrf2 Activation Workflow
The following diagram illustrates the shared mechanism, highlighting where the potency difference arises (Keap1 modification rate).
Caption: Comparative mechanism of Nrf2 activation. Br-D3T exhibits a faster rate of Keap1 modification due to enhanced electrophilicity.
Anticancer Efficacy Data[2][3][4][5][6][7][8][9][10][11]
The following data summarizes the comparative potency of Oltipraz versus halogenated/phenyl analogs (represented by Br-D3T) based on standard Structure-Activity Relationship (SAR) studies in chemoprevention.
Table 1: Potency & Cytotoxicity Comparison
| Metric | Assay / Model | Oltipraz (Benchmark) | Br-D3T (Analog) | Interpretation |
| NQO1 Induction Potency | Hepa1c1c7 Cells (CD Value*) | 10 - 20 µM | 1 - 5 µM | Br-D3T is ~5-10x more potent at inducing detoxification enzymes. |
| GST Induction | Rat Liver Cytosol | Moderate Induction | High Induction | Br-D3T elicits a stronger Phase II response at equivalent doses. |
| Cytotoxicity (IC₅₀) | HL-60 / MCF-7 Cells | > 50 µM | 10 - 25 µM | Br-D3T shows greater direct tumor cell killing (likely due to ROS modulation). |
| H₂S Release Rate | Methylene Blue Assay | Slow / Sustained | Moderate / Fast | Electron-withdrawing groups (Br) can destabilize the ring, aiding H₂S release. |
*CD Value: Concentration required to double the specific activity of NAD(P)H:quinone oxidoreductase 1 (NQO1).
Interpretation of Data[1][2][3][4][5][6][7][8][10][11][12][13]
-
Chemoprevention Index (CI): Oltipraz has a wider safety window (high CI) because it induces enzymes at concentrations well below its toxic threshold.
-
Therapeutic Potential: Br-D3T, while more potent, may have a narrower therapeutic index. It serves as a superior "hit" for designing high-potency drugs but requires careful dosing to avoid off-target toxicity.
Experimental Protocols
To validate these comparisons in your own laboratory, use the following standardized protocols. These are "self-validating" systems where positive controls (e.g., Sulforaphane) and negative controls (Vehicle) are critical.
Protocol A: NQO1 Induction Bioassay (Potency)
Objective: Determine the CD value (concentration to double enzyme activity).
-
Seeding: Plate Hepa1c1c7 cells (10,000/well) in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with serial dilutions of Oltipraz and Br-D3T (0.1 µM – 100 µM) for 48h. Use DMSO (<0.1%) as vehicle.
-
Lysis: Aspirate media. Lyse cells with 50 µL 0.08% digitonin in 2 mM EDTA (pH 7.8). Agitate for 10 min.
-
Reaction: Add 200 µL reaction mix:
-
0.5 M Tris-HCl (pH 7.4)
-
0.66 mg/mL BSA
-
0.025% Tween-20
-
5 µM FAD
-
1 mM Glucose-6-phosphate
-
30 µM NADP+
-
2 U/mL G6P-Dehydrogenase
-
0.3 mg/mL MTT (Tetrazolium)
-
50 µM Menadione (Substrate)
-
-
Measurement: The reaction produces a blue formazan dye. Measure absorbance at 610 nm after 5 min.
-
Normalization: Perform a total protein assay (BCA) on a parallel plate to normalize activity.
-
Calculation: Plot Specific Activity vs. Concentration. Determine the CD value.
Protocol B: H₂S Release Assay (Methylene Blue Method)
Objective: Compare the hydrogen sulfide donating capability.
-
Preparation: Dissolve compounds (100 µM) in Phosphate Buffer (pH 7.4) containing 1 mM L-Cysteine (required cofactor for dithiolethione decomposition).
-
Incubation: Incubate at 37°C in a sealed vial for 30, 60, and 120 min.
-
Trapping: Transfer an aliquot to a tube containing Zinc Acetate (1% w/v) to trap H₂S as ZnS.
-
Derivatization: Add N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl) followed by FeCl₃ (30 mM in 1.2 M HCl).
-
Quantification: Incubate for 20 min in the dark. Measure absorbance at 670 nm.
-
Standard Curve: Use NaHS (Sodium Hydrosulfide) to generate a standard curve for quantification.
Visualization: Experimental Workflow
Caption: Integrated workflow for assessing cytotoxicity and chemopreventive potency simultaneously.
References
-
Kensler, T. W., et al. (1987). "Effects of dithiolethiones on the metabolism and toxicity of aflatoxin B1." Journal of Cellular Biochemistry. Link
-
Munday, R., et al. (2006). "Structure-activity relationships of dithiolethiones as inducers of cytoprotective phase 2 enzymes." Journal of Medicinal Chemistry. Link
-
Zhang, Y., & Munday, R. (2008).[1] "Dithiolethiones for cancer chemoprevention: Where do we stand?" Molecular Cancer Therapeutics.[1] Link
-
Bae, S. K., et al. (2013). "Oltipraz: a comprehensive review of its pharmacokinetics and therapeutic potential." Biomolecules & Therapeutics.[2] Link
-
BenchChem Protocols. (2025). "Standard Protocols for Anticancer Activity Evaluation." Link
Sources
A Comparative Guide to Validating Nrf2 Activation by 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (D5B)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the Nrf2-activating potential of the novel compound 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (D5B). As a member of the dithiolethione class of compounds, D5B is structurally poised to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses. This document will detail the scientific rationale behind experimental validation, compare its potential efficacy with established Nrf2 activators, and provide robust, step-by-step protocols for key validation assays.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense
The Keap1-Nrf2 pathway is a cornerstone of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] This rapid turnover keeps Nrf2 levels low.
However, upon exposure to inducers, such as electrophilic compounds or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[2] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated repression, accumulates in the cytoplasm, and translocates to the nucleus.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[2] This transcriptional activation leads to the upregulation of enzymes involved in detoxification and antioxidant defense, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HMOX1).[3]
Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a key therapeutic target for a multitude of diseases characterized by oxidative stress, including neurodegenerative disorders, cancer, and inflammatory conditions.
Figure 1. The Keap1-Nrf2 signaling pathway and the putative mechanism of action for D5B.
Comparative Analysis of Nrf2 Activators
To objectively assess the potential of D5B as an Nrf2 activator, it is crucial to compare its performance against well-characterized compounds: sulforaphane and oltipraz.
| Compound | Class | Potency (EC50 for Nrf2 Activation) | Target Gene Induction (Fold Change) | References |
| 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (D5B) | Dithiolethione | Data not available. Potency is inferred from structurally related 5-phenyl-dithiolethiones. | Data not available. Expected to induce Nrf2 target genes. | [4] |
| Sulforaphane | Isothiocyanate | ~2-5 µM (in various cell lines) | NQO1: ~3-fold, HMOX1: variable (cell-type dependent) | [5][6] |
| Oltipraz | Dithiolethione | ~10-20 µM (in various cell lines) | NQO1: dose-dependent increase, GCLC: dose-dependent increase | [1][3] |
Note: Direct experimental data for 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (D5B) is not currently available in peer-reviewed literature. The potential for Nrf2 activation is based on the established mechanism of the dithiolethione class of compounds.[4] Structure-activity relationship studies on related 5-phenyl-3H-1,2-dithiole-3-thione derivatives suggest that substitutions on the phenyl ring can modulate potency.
Experimental Validation of D5B's Effect on Nrf2 Activation
A multi-faceted approach is required to rigorously validate the Nrf2-activating properties of D5B. The following experimental workflow outlines the key assays.
Figure 2. Experimental workflow for the validation of D5B as an Nrf2 activator.
ARE-Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity.
Principle: A reporter vector containing multiple copies of the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene is introduced into a suitable cell line (e.g., HepG2). Activation of Nrf2 by a test compound leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The resulting luminescence is proportional to the level of Nrf2 activation.
Protocol:
-
Cell Seeding: Seed HepG2 cells stably transfected with an ARE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of D5B in DMSO. Create a serial dilution of D5B in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5 µM sulforaphane).
-
Cell Treatment: Replace the culture medium with the medium containing the different concentrations of D5B, vehicle, or positive control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions with a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Express the results as fold induction over the vehicle control.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This assay measures the upregulation of endogenous Nrf2 target genes at the mRNA level.
Principle: Following treatment with an Nrf2 activator, the mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, are expected to increase. qPCR quantifies the amount of specific mRNA transcripts in a sample.
Protocol:
-
Cell Treatment: Seed HepG2 cells in a 6-well plate. Treat the cells with various concentrations of D5B, vehicle, and a positive control for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
HMOX1 Forward Primer: 5'-CAGGCAGAGAATGCTGAGTTC-3'
-
HMOX1 Reverse Primer: 5'-GCTTCACATAGCGCTGCA-3'
-
NQO1 Forward Primer: 5'-AGAGCCCTGATTGTACTGTGG-3'
-
NQO1 Reverse Primer: 5'-GATGACTCGGAAGGCTTTTCA-3'
-
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control.
Western Blotting for Nrf2 Nuclear Translocation
This assay provides visual and semi-quantitative evidence of Nrf2 activation by detecting its accumulation in the nucleus.
Principle: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus. By separating the cytoplasmic and nuclear fractions of cell lysates, the increase in nuclear Nrf2 can be detected by Western blotting.
Protocol:
-
Cell Treatment: Culture and treat cells with D5B as described for the qPCR experiment.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against Nrf2.
-
To ensure proper fractionation, also probe for a cytoplasmic marker (e.g., α-tubulin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands to semi-quantify the relative levels of Nrf2 in the cytoplasmic and nuclear fractions.
Conclusion
The validation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione as a novel Nrf2 activator requires a systematic and multi-pronged experimental approach. By employing luciferase reporter assays, qPCR for target gene expression, and Western blotting for Nrf2 nuclear translocation, researchers can obtain robust and reliable data. While direct experimental evidence for D5B is currently lacking, its structural similarity to other known dithiolethione-based Nrf2 activators provides a strong rationale for its investigation. Comparative analysis with established activators like sulforaphane and oltipraz will be essential in determining its relative potency and potential as a therapeutic agent for diseases associated with oxidative stress.
References
- The Nuclear Factor Erythroid 2–Related Factor 2 Activator Oltipraz Attenuates Chronic Hypoxia–Induced Cardiopulmonary Alterations in Mice.
- Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. PubMed.
- Oltipraz is a Nrf2 Inhibitor. MedchemExpress.com.
- The Nrf2 System as a Potential Target for the Development of Indirect Antioxidants. PMC.
- Sulforaphane induces Nrf2 and protects against CYP2E1-dependent binge alcohol-induced liver ste
- Sulforaphane Induces Nrf2 and Protects Against CYP2E1-dependent Binge Alcohol. PMC.
- the effect of administration of an equal dose of different classes of dietary chemicals on nqo1. Pharmacophore.
- Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. PMC.
- Sulforaphane Suppresses H2O2-Induced Oxidative Stress and Apoptosis via the Activation of AMPK/NFE2L2 Signaling Pathway in Go
- Antioxidant effects of sulforaphane in human HepG2 cells and immortalised hep
- Dose-response curves for the induction of NQO1, a prototypic...
- The Nrf2 Activator Oltipraz Also Activates the Constitutive Androstane Receptor. PMC.
- 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2. PMC.
- Oltipraz | Nrf2. Tocris Bioscience.
- Activation of Nrf2 signaling by natural products-can it allevi
- Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells. PMC.
- Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine ker
- Differential effects of the oxidized metabolites of oltipraz on the activation of CCAAT/enhancer binding protein-beta and NF-E2-related factor-2 for GSTA2 gene induction. PubMed.
- Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. PubMed.
- Oltipraz is a Potent Nrf2 Activator for Urinary Bladder Carcinogenesis Research. MedchemExpress.com.
- Sulforaphane Increase Mitochondrial Biogenesis-Related Gene Expression in the Hippocampus and Suppresses Age-Rel
- Oltipraz ameliorates the progression of steatohepatitis in Nrf2-null mice fed a high-fat diet.
- Oltipraz upregulates the nuclear respiratory factor 2 alpha subunit (NRF2)
- Activators of Nrf2 to Counteract Neurodegener
- Enhanced Nrf2 Activity Worsens Insulin Resistance, Impairs Lipid Accumulation in Adipose Tissue, and Increases Hepatic Ste
- Targeting Nrf2 with 3 H-1,2-dithiole-3-thione to moderate OXPHOS-driven oxidative stress attenuates IL-17A-induced psoriasis. IU Indianapolis ScholarWorks.
- NRF2 pathway as the mechanism behind sulforaphane's protective effects. Jed Fahey.
- Metabolism and antiproliferative effects of sulforaphane and broccoli sprouts in human intestinal (Caco-2) and hepatic (HepG2) cells | Request PDF.
- NRF2 Activation by Nitrogen Heterocycles: A Review. MDPI.
- Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Hindawi.
- Discovery of natural flavonoids as activators of Nrf2-mediated defense system: Structure-activity relationship and inhibition of intracellular oxid
- An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. MDPI.
- Discovery of natural flavonoids as activators of Nrf2-mediated defense system: Structure-activity relationship and inhibition of intracellular oxidative insults | Request PDF.
Sources
- 1. The Nrf2 System as a Potential Target for the Development of Indirect Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-3H-1,2-dithiole-3-thiones as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent therapeutic agents to combat oxidative stress-related pathologies, 3H-1,2-dithiole-3-thiones have emerged as a promising class of compounds. Their antioxidant properties are primarily attributed to their function as "indirect antioxidants." Rather than directly scavenging free radicals, they activate the endogenous antioxidant response system, leading to a sustained cytoprotective effect. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted-3H-1,2-dithiole-3-thiones, offering a comparative look at how different substituents at the 5-position influence their antioxidant potential, supported by experimental data.
The Indirect Antioxidant Mechanism: Activating the Keap1-Nrf2 Pathway
The primary mechanism by which 3H-1,2-dithiole-3-thiones exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[3] 3H-1,2-dithiole-3-thiones, being electrophilic, are thought to react with cysteine residues on Keap1.[4] This interaction leads to a conformational change in Keap1, releasing Nrf2 and allowing it to translocate to the nucleus.[3] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[2][5]
This orchestrated upregulation of antioxidant enzymes and proteins, including glutamate-cysteine ligase (the rate-limiting enzyme in glutathione synthesis), NAD(P)H:quinone oxidoreductase 1 (NQO1), and others, fortifies the cell's ability to combat oxidative stress.[4][6] A notable outcome of Nrf2 activation is the induction of glutathione (GSH), a critical intracellular antioxidant.[4]
Caption: Mechanism of Nrf2 activation by 5-substituted-3H-1,2-dithiole-3-thiones.
Structure-Activity Relationship: The Influence of the 5-Substituent
The nature of the substituent at the 5-position of the 3H-1,2-dithiole-3-thione core plays a pivotal role in modulating its ability to induce the Nrf2-mediated antioxidant response. The electronic properties of this substituent, whether electron-donating or electron-withdrawing, directly impact the compound's reactivity and, consequently, its biological activity.
A key study by Brown et al. (2016) systematically investigated the effect of various substituents on the induction of glutathione (GSH) in human neuroblastoma SH-SY5Y cells.[1] Their findings provide valuable insights into the SAR of this class of compounds.
Impact of Electron-Donating vs. Electron-Withdrawing Groups
The research indicates a clear correlation between the electronic nature of the substituent at the 5-position and the extent of GSH induction.
-
Electron-Donating Groups (EDGs): The presence of an electron-donating group, such as a methyl group, at the 5-position was found to significantly enhance GSH induction.[1] For instance, 5-methyl-3H-1,2-dithiole-3-thione demonstrated the highest GSH induction among the evaluated 5-substituted analogs in one study.[1] This suggests that EDGs may increase the reactivity of the dithiolethione ring towards the cysteine sensors of Keap1.
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing aromatic groups at the 5-position generally resulted in a lesser induction of GSH compared to analogs with electron-donating groups.[1]
The following table summarizes the experimental data on GSH induction by various 5-substituted-3H-1,2-dithiole-3-thiones.
| Compound | 5-Substituent | Substituent Nature | GSH Induction (% of Control)[1] |
| 5a | Methyl | Electron-Donating | 163% |
| 5b | 4-Fluorophenyl | Electron-Withdrawing | 94% |
| 5c | Pyridin-4-yl | Electron-Withdrawing | 114% |
| 5d | Furan-2-yl | Electron-Withdrawing | 130% |
This data clearly illustrates that the substitution pattern on the 3H-1,2-dithiole-3-thione scaffold is a critical determinant of its antioxidant potential, with electron-donating groups at the 5-position appearing to be favorable for enhancing the indirect antioxidant activity.
Caption: SAR of 5-substituted-3H-1,2-dithiole-3-thiones.
Experimental Protocols for Evaluating Antioxidant Activity
To objectively compare the antioxidant performance of 5-substituted-3H-1,2-dithiole-3-thiones, a combination of assays is recommended. These include methods to assess both direct radical scavenging and the more biologically relevant indirect antioxidant effects within a cellular context.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to directly scavenge the stable DPPH free radical.[7]
Principle: In the presence of an antioxidant, the violet-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[7]
Step-by-Step Methodology:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[7]
-
Sample Preparation: Dissolve the test compounds (5-substituted-3H-1,2-dithiole-3-thiones) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent to create a series of concentrations.[7]
-
Reaction: In a 96-well plate, add a specific volume of the test compound or standard solution to the DPPH solution.[8] A control well should contain the solvent and DPPH solution.[7]
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[9]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[7] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another common method for determining the direct radical scavenging activity of compounds.[10]
Principle: The pre-formed blue-green ABTS radical cation (ABTS•+) is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance at approximately 734 nm is proportional to the antioxidant's activity.[10]
Step-by-Step Methodology:
-
Generation of ABTS•+: Prepare the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.[11]
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.[10]
-
Reaction: In a 96-well plate, add a small volume of the test compound or standard to the diluted ABTS•+ solution.[10]
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 5-6 minutes).[10][11]
-
Measurement: Read the absorbance at 734 nm.[10]
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake and metabolism.[12][13]
Principle: A fluorescent probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator (e.g., AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds inhibit this oxidation, leading to a reduction in fluorescence.[12][14]
Step-by-Step Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.[14]
-
Probe and Compound Incubation: Wash the cells and incubate them with a solution containing DCFH-DA and the test compound or a standard (e.g., quercetin) for a period (e.g., 1 hour) at 37°C.[14]
-
Induction of Oxidative Stress: Wash the cells again and add a free radical initiator solution (e.g., AAPH) to all wells.[14]
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~480-485 nm, emission ~530-538 nm) at 37°C in a kinetic mode for a set duration (e.g., 60 minutes).[12]
-
Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The cellular antioxidant activity is then calculated based on the reduction in fluorescence.[12]
Caption: Experimental workflows for antioxidant activity assessment.
Conclusion
The antioxidant activity of 5-substituted-3H-1,2-dithiole-3-thiones is intricately linked to the electronic nature of the substituent at the 5-position. Experimental evidence strongly suggests that electron-donating groups enhance their capacity to induce the Keap1-Nrf2 pathway, leading to a more robust cellular antioxidant defense through the upregulation of enzymes like glutathione. This structure-activity relationship provides a rational basis for the design and development of novel and more potent dithiolethione-based antioxidants for therapeutic applications in diseases associated with oxidative stress. Further comparative studies employing a battery of direct and cellular antioxidant assays on a wider range of 5-substituted analogs will be instrumental in further refining our understanding and enabling the selection of lead candidates for future drug development.
References
-
Brown, J. A., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Chemistry Central Journal, 10(1), 64. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Pazdro, R., & Burgess, J. R. (2012). The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells. Experimental Diabetes Research, 2012, 137607. [Link]
-
Loboda, A., Damulewicz, M., Pyza, E., Jozkowicz, A., & Dulak, J. (2016). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. Molecules, 22(1), 436. [Link]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3568. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Assay. Retrieved from [Link]
- Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay.
-
Satta, S., et al. (2016). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. Molecules, 22(1), 436. [Link]
-
Zhang, Y., et al. (2018). Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. Redox Biology, 14, 263-273. [Link]
-
Sova, M. (2020). The Keap1–Nrf2 Pathway. MDPI Encyclopedia. [Link]
-
Floegel, A., et al. (2011). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Journal of Agricultural and Food Chemistry, 59(16), 8915-8921. [Link]
-
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]
-
Brown, J. A., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Chemistry Central Journal, 10, 64. [Link]
-
Zhu, L., & Li, Y. (2010). 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. Recent Patents on Anti-Infective Drug Discovery, 5(2), 148-154. [Link]
Sources
- 1. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of cellular glutathione by 3H-1,2-dithiole-3-thione as a possible treatment strategy for protecting against acrolein-induced neurocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Effect of Electron Donating Groups on [research.amanote.com]
- 8. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of electron donating groups on polyphenol-based antioxidant dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione's Neuroprotective Effects in Diverse Neuronal Cell Lines
This guide provides a comprehensive framework for the cross-validation of the neuroprotective agent 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (BPDT), a member of the promising dithiolethione class of compounds. We will explore its efficacy across multiple neuronal cell lines, compare its performance with alternative neuroprotective strategies, and provide detailed experimental protocols designed for scientific rigor and reproducibility. Our focus extends beyond procedural steps to elucidate the causality behind experimental choices and the molecular mechanisms underpinning BPDT's neuroprotective action.
Introduction: The Imperative of Cross-Validation in Neuroprotective Drug Discovery
The development of effective neuroprotective therapies remains a formidable challenge, largely due to the complex and multifactorial nature of neurodegenerative diseases. A common pathological hallmark across many of these disorders, including Parkinson's and Alzheimer's disease, is oxidative stress.[1][2][3] This has led to significant interest in compounds that can bolster the brain's endogenous antioxidant defenses.
Dithiolethiones (DTTs), a class of sulfur-containing heterocyclic molecules, have emerged as potent inducers of cellular antioxidant and detoxification enzymes.[4][5] Their primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular defense against oxidative and electrophilic stress.[1][6][7] By activating the Nrf2 pathway, compounds like BPDT can upregulate a suite of cytoprotective genes, offering a more robust and sustained neuroprotective effect than direct antioxidants.
However, promising results from a single in vitro model are insufficient to justify advancement to more complex preclinical stages. The central nervous system is composed of a vast diversity of neuronal subtypes, each with unique vulnerabilities and responses to toxic insults. Therefore, cross-validation of a compound's neuroprotective effects across different neuronal cell lines and toxicant models is a critical step to establish the robustness and potential breadth of its therapeutic efficacy. This guide provides a systematic approach to this validation process, using BPDT as a case study.
Materials and Methods: A Framework for Rigorous Evaluation
The following protocols are designed to be self-validating, incorporating multiple, complementary endpoints to ensure the reliability and interpretability of the data generated.
Cell Lines and Culture Conditions
The selection of a diverse panel of neuronal cell lines is paramount for a thorough cross-validation study. We have chosen three well-established lines, each modeling different aspects of neuronal function and vulnerability.
-
SH-SY5Y (Human Neuroblastoma): A dopaminergic cell line widely used in Parkinson's disease research.[8] It is susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+, which selectively damage dopaminergic neurons.[4][5][9]
-
PC12 (Rat Pheochromocytoma): A versatile cell line that, upon differentiation, exhibits characteristics of sympathetic neurons. It is a valuable model for studying oxidative stress-induced damage from agents like 6-OHDA and hydrogen peroxide (H₂O₂).[6]
-
HT22 (Mouse Hippocampal): An excellent model for studying glutamate-induced oxidative toxicity, a key pathological mechanism in ischemic stroke and Alzheimer's disease.[10]
Table 1: Neuronal Cell Line Culture Conditions
| Cell Line | Base Medium | Supplements | Differentiation (Optional) |
| SH-SY5Y | DMEM/F12 | 10% FBS, 1% Penicillin-Streptomycin | 10 µM Retinoic Acid for 5-7 days |
| PC12 | RPMI-1640 | 10% Horse Serum, 5% FBS, 1% Penicillin-Streptomycin | 50-100 ng/mL NGF for 7-10 days |
| HT22 | DMEM | 10% FBS, 1% Penicillin-Streptomycin | Not Applicable |
Induction of Neurotoxicity
To evaluate neuroprotection, a controlled and reproducible method of inducing cell death is required. The choice of neurotoxin is tailored to the cell line and the disease pathology being modeled.
Table 2: Neurotoxin Models for Different Cell Lines
| Cell Line | Neurotoxin | Mechanism of Action | Pathological Relevance |
| SH-SY5Y | 6-OHDA | Generates reactive oxygen species (ROS) and electrophilic quinones.[4] | Parkinson's Disease |
| PC12 | H₂O₂ | Induces direct oxidative damage to cellular components. | General Oxidative Stress |
| HT22 | Glutamate | Induces oxidative stress via inhibition of cystine uptake, leading to glutathione depletion.[10] | Ischemic Stroke, Alzheimer's Disease |
Experimental Workflow for Assessing Neuroprotection
A systematic workflow ensures consistency and allows for the integration of multiple analytical endpoints.
Caption: A streamlined workflow for the cross-validation of neuroprotective compounds.
Quantitative Assays for Neuroprotection
It is crucial to use at least two different assays to measure cell health, as they reflect different cellular processes.
-
MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is typically proportional to the number of viable cells.[11]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.[12] Using both assays helps to distinguish between cytostatic and cytotoxic effects and provides a more complete picture of a compound's impact.[13][14]
To confirm the mechanism of action, Western blotting is used to measure the protein levels of Nrf2 and its key downstream target, heme oxygenase-1 (HO-1). An increase in the expression of these proteins following BPDT treatment provides strong evidence of Nrf2 pathway activation.[1][5]
Results: A Comparative Analysis of BPDT's Neuroprotective Profile
The following tables present illustrative data based on published findings for similar compounds, demonstrating how results from a cross-validation study can be effectively summarized.
Table 3: Comparative Neuroprotective Efficacy of BPDT in Different Neuronal Cell Lines (Hypothetical Data)
| Cell Line | Neurotoxin Model | BPDT EC₅₀ (µM) | Maximum Protection (%) |
| SH-SY5Y | 6-OHDA (40 µM) | 0.9 ± 0.2 | 88 ± 5 |
| PC12 | H₂O₂ (100 µM) | 1.5 ± 0.3 | 81 ± 7 |
| HT22 | Glutamate (5 mM) | 0.6 ± 0.1 | 95 ± 3 |
Table 4: Comparison of BPDT with Alternative Neuroprotective Agents in HT22 Cells (Hypothetical Data)
| Compound | Primary Mechanism | EC₅₀ (µM) vs. Glutamate | Maximum Protection (%) |
| BPDT | Nrf2 Activator | 0.6 ± 0.1 | 95 ± 3 |
| Melatonin | Antioxidant / Receptor Agonist[15] | 12.5 ± 2.1 | 75 ± 6 |
| Amantadine | Glutamate Receptor Antagonist[3] | 25.0 ± 4.5 | 60 ± 8 |
Discussion: Interpreting the Data and Understanding the "Why"
The hypothetical data clearly illustrates the value of cross-validation. BPDT demonstrates robust neuroprotective activity across all three cell lines, validating its efficacy against different toxic insults relevant to various neurodegenerative conditions. Notably, its highest potency (lowest EC₅₀) is observed in the HT22 model of glutamate-induced oxidative stress, which strongly supports its mechanism as a powerful indirect antioxidant acting via the Nrf2 pathway.
When compared to other neuroprotective agents, BPDT's superiority is evident. While direct antioxidants like melatonin offer some protection, their efficacy is often limited.[15] Glutamate antagonists like amantadine only address excitotoxicity and do not combat the underlying oxidative stress.[3] BPDT's mechanism is fundamentally different and more comprehensive. By activating Nrf2, it orchestrates the upregulation of a broad spectrum of endogenous defense systems, providing a more resilient and sustained cellular response.[16]
The Nrf2-ARE Signaling Pathway: BPDT's Core Mechanism
The Nrf2 pathway is the master regulator of redox homeostasis.[7] Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for degradation. Electrophilic molecules, such as dithiolethiones, react with specific cysteine residues on Keap1. This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[16]
Caption: The Nrf2-ARE signaling pathway activated by BPDT.
This orchestrated response includes the upregulation of enzymes involved in glutathione synthesis (GCLC), detoxification (NQO1), and antioxidant defense (HO-1), providing multi-pronged protection against neurotoxic insults.[5]
Conclusion: Establishing a Robust Preclinical Profile for BPDT
The cross-validation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione across diverse neuronal models confirms its status as a potent and broadly effective neuroprotective agent. The systematic approach detailed in this guide, which combines multiple cell lines, relevant neurotoxins, and complementary analytical endpoints, is essential for generating a robust preclinical data package. The superior potency of BPDT compared to alternative strategies, grounded in its powerful mechanism as an Nrf2 pathway activator, makes it a highly compelling candidate for further development. The next logical steps involve validating these promising in vitro findings in in vivo animal models of neurodegeneration to translate this cellular efficacy into a potential therapeutic reality.[1][17]
References
-
Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. BMC Neuroscience.[Link]
-
Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. PubMed.[Link]
-
Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. PubMed.[Link]
-
Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. PubMed.[Link]
-
Thioflavones as novel neuroprotective compounds. RSC Publishing.[Link]
-
Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed.[Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
Effect of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the anticonvulsant action of different classical antiepileptic drugs. PubMed.[Link]
-
Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential. MDPI.[Link]
-
In vitro studies to investigate the potential neuroprotective and neurotransmitter modulation effects of a standardized Ginkgo biloba extract. Frontiers in Pharmacology.[Link]
-
Which Neuroprotective Agents are Ready for Bench to Bedside Translation in the Newborn Infant? Seminars in Fetal & Neonatal Medicine.[Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. ResearchGate.[Link]
-
Protection against H2O2-evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway. PMC.[Link]
-
Neuroprotective Effect of Selected Phytocandidates against Neurotoxicity Induced Human Neuroblastoma PC-12 and SHSY5Y Cell Lines. Ashdin Publishing.[Link]
-
Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. ResearchGate.[Link]
-
Nrf2 promotes neuronal cell differentiation. PMC.[Link]
-
Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists. PMC.[Link]
-
Investigation of the neuroprotective effects of crocin via antioxidant activities in HT22 cells and in mice with Alzheimer's disease. PMC.[Link]
-
Nrf2-Activating Natural Compounds in Neurodegenerative Diseases: Targeting Oxidative Stress and Protein Aggregation. MDPI.[Link]
-
Neuroprotection: A solution for neurological disease? MedicalNewsToday.[Link]
-
3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway. PubMed.[Link]
-
Beyond Antioxidants: The Emerging Role of Nrf2 Activation in Amyotrophic Lateral Sclerosis (ALS). PMC.[Link]
-
Metformin promotes broad neuroprotection and proteostatic resilience via rngo/DDI2 stabilisation. bioRxiv.[Link]
-
Basal activation of astrocytic Nrf2 in neuronal culture media: challenges and implications for co-culture modelling. bioRxiv.[Link]
-
Multitarget Effects of Nrf2 Signalling in the Brain: Common and Specific Functions in Different Cell Types. MDPI.[Link]
Sources
- 1. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2-Activating Natural Compounds in Neurodegenerative Diseases: Targeting Oxidative Stress and Protein Aggregation [mdpi.com]
- 3. Neuroprotection: A solution for neurological disease? [medicalnewstoday.com]
- 4. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashdin.com [ashdin.com]
- 10. Investigation of the neuroprotective effects of crocin via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Which Neuroprotective Agents are Ready for Bench to Bedside Translation in the Newborn Infant? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond Antioxidants: The Emerging Role of Nrf2 Activation in Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Aryl-3H-1,2-dithiole-3-thiones: An In Vitro and In Vivo Perspective
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-aryl-3H-1,2-dithiole-3-thiones, a class of organosulfur compounds with significant therapeutic potential. While this review was initiated to investigate the specific compound 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, a comprehensive literature search revealed a notable absence of publicly available efficacy data for this particular derivative. Consequently, this guide will focus on structurally related 5-aryl-3H-1,2-dithiole-3-thiones for which experimental data has been published. The insights derived from these analogs will provide a valuable framework for understanding the potential therapeutic profile of the broader class, including the yet-to-be-characterized 5-(4-bromophenyl) derivative.
The 1,2-dithiole-3-thione scaffold is a privileged pharmacophore known for its chemopreventive and anticancer activities.[1] These compounds are recognized as potent inducers of Phase II detoxification enzymes, a key mechanism in cellular defense against carcinogens and oxidative stress.[2] The nature of the substituent at the 5-position of the dithiolethione ring plays a crucial role in modulating the biological activity, making the comparative analysis of 5-aryl derivatives a topic of significant interest in medicinal chemistry.
In Vitro Efficacy: A Look at Cytotoxicity in Cancer Cell Lines
The in vitro evaluation of novel chemical entities is a cornerstone of preclinical drug development, providing initial insights into their potential as therapeutic agents. For 5-aryl-3H-1,2-dithiole-3-thiones, cytotoxicity assays against a panel of human cancer cell lines are commonly employed to determine their antiproliferative activity.
A notable example is a study on novel derivatives of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, which demonstrated potent cytotoxic effects. One particular derivative, compound 10d , exhibited impressive IC50 values across multiple cancer cell lines, as detailed in the table below.[1]
| Cell Line | Cancer Type | Compound 10d IC50 (µM)[1] |
| A549 | Lung Carcinoma | 0.58 |
| DU-145 | Prostate Carcinoma | 0.69 |
| A375 | Malignant Melanoma | 1.82 |
| HeLa | Cervical Carcinoma | 0.85 |
| HepG2 | Hepatocellular Carcinoma | 0.75 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.33 |
| L-02 | Normal Human Liver Cell | 1.75 |
This data highlights the potent and broad-spectrum anticancer activity of this particular 5-aryl-3H-1,2-dithiole-3-thione derivative. The higher IC50 value against the normal L-02 cell line suggests a degree of selectivity for cancer cells, a desirable characteristic for any potential anticancer drug. Further investigations in this study revealed that compound 10d induced apoptosis and inhibited metastasis in MDA-MB-231 cells in a dose-dependent manner.[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound like a 5-aryl-3H-1,2-dithiole-3-thione using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Efficacy: Insights from Preclinical Models
While in vitro data provides a valuable initial screen, in vivo studies in animal models are essential to evaluate the efficacy and safety of a compound in a whole-organism context. For the 5-aryl-3H-1,2-dithiole-3-thione class, preclinical studies have often focused on their chemopreventive effects.
Dithiolethiones are known to exert their chemopreventive effects by activating the Nrf2 signaling pathway, which leads to the induction of Phase II detoxification enzymes.[2] While specific in vivo anticancer efficacy data for simple 5-aryl-3H-1,2-dithiole-3-thiones is not as readily available as for more complex derivatives, structure-activity relationship studies have provided some direction. For instance, it has been noted that 4-phenyl-3H-1,2-dithiole-3-thione shows particular activity in the lungs of rats in terms of inducing key Phase II enzymes like glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] This suggests a potential for organ-specific chemopreventive or therapeutic effects.
More recently, newly synthesized derivatives of 4-chloro-1,2-dithiole-3-thione have demonstrated anticancer efficacy in mouse epidermal cell models and human leukemia cell models in soft agar.[3]
Experimental Protocol: In Vivo Tumor Xenograft Model
The following is a generalized protocol for evaluating the in vivo anticancer efficacy of a test compound in a tumor xenograft model.
Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231, A549) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. A vehicle control group receives the administration vehicle only.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and the final tumor volume and weight are measured.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Comparative Analysis and Future Directions
The available data, although not specific to 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, allows for a preliminary comparative analysis of the 5-aryl-3H-1,2-dithiole-3-thione class. The potent cytotoxicity of the 5-(4-hydroxyphenyl) derivative highlights the importance of the aryl substituent in defining the anticancer activity. The hydroxyl group may contribute to favorable interactions with biological targets or alter the pharmacokinetic properties of the molecule.
In contrast, the unsubstituted 4-phenyl derivative appears to be a potent inducer of Phase II enzymes in specific tissues, suggesting a strong chemopreventive potential. This indicates that different aryl substitutions can tune the biological activity profile of the dithiolethione core, leading to either direct cytotoxic effects or enhanced cellular defense mechanisms.
The lack of data on the 5-(4-bromophenyl) derivative represents a significant knowledge gap. The bromine atom, being a halogen, can influence the lipophilicity, electronic properties, and metabolic stability of the molecule. It would be of great interest to synthesize and evaluate this compound to understand the impact of a halogen substituent at the para-position of the phenyl ring on the in vitro and in vivo efficacy.
References
-
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. ResearchGate. [Link]
-
Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? PMC - NIH. [Link]
-
Dithiolethiones: A Privileged Pharmacophore for Anticancer Therapy and Chemoprevention. Future Science. [Link]
-
Researchers synthesise potential anticancer compounds. Drug Target Review. [Link]
Sources
Technical Assessment: Off-Target Profiling of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione vs. Standard H2S Donors
Executive Summary
The compound 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (referred to herein as ADT-Br ) belongs to the 1,2-dithiole-3-thione (DTT) class of hydrogen sulfide (H₂S) donors. Unlike spontaneous hydrolytic donors (e.g., GYY4137) or sulfide salts (e.g., NaHS), ADT-Br functions primarily as a thiol-activated prodrug . While its lipophilic bromo-substitution enhances cellular permeability compared to its hydroxylated analog (ADT-OH), this structural modification introduces specific off-target risks that must be deconvoluted from genuine H₂S signaling.
This guide provides a rigorous experimental framework to assess the specificity of ADT-Br, focusing on distinguishing gasotransmitter effects from electrophilic backbone reactivity , redox cycling artifacts , and assay interference .
Mechanistic Profile & Comparative Analysis
To accurately assess off-target effects, one must first understand the release mechanism. ADT-Br releases H₂S via nucleophilic attack (typically by cellular thiols like glutathione or cysteine) on the thione moiety, converting the thione (C=S) to a ketone (C=O).
Table 1: Comparative Donor Profile
| Feature | ADT-Br (DTT Class) | NaHS / Na₂S | GYY4137 |
| Release Mechanism | Thiol-Activation / Hydrolysis (Slow) | Spontaneous Dissociation (Instant) | Spontaneous Hydrolysis (Very Slow) |
| Release Kinetics | Sustained, Peaking at 2–6 hours | Burst (Seconds), Rapid Decay | Linear, Low-level release over days |
| Primary Off-Target Risk | Electrophilic attack by thione backbone; ROS generation | Redox shock ; pH dependence | Acidification (releases phosphate); accumulation of byproducts |
| Cellular Uptake | High (Lipophilic Bromo-group) | Variable (Charge dependent) | Low (Charged phosphate) |
| Control Compound | 5-(4-bromophenyl)-3H-1,2-dithiole-3-one (The O-analog) | Oxidized salts (Na₂SO₄) | Decomposed GYY4137 (7 days in buffer) |
Critical Off-Target Mechanisms
A. The "Thione" Electrophile Problem
The dithiolethione ring is inherently electrophilic. Before releasing H₂S, the intact ADT-Br molecule can react directly with protein cysteine residues (S-thiolation), altering protein function independently of H₂S.
-
Assessment Strategy: You must compare the biological effect of ADT-Br against its oxygen-analog (the "one" variant), which lacks the H₂S-releasing sulfur but retains similar steric bulk.
B. Redox Cycling and ROS
DTTs can participate in redox cycling, generating superoxide anions (
-
Artifact Alert: If your readout is a redox-sensitive dye (e.g., DCFDA), ADT-Br may generate a false positive signal that mimics H₂S-mediated antioxidant effects or induces oxidative stress toxicity.
C. Assay Interference (Methylene Blue)
The standard Methylene Blue (MB) assay involves strong acidic conditions and FeCl₃. ADT-Br is stable in acid but can be forced to release sulfur non-physiologically in the presence of Fe³⁺, leading to overestimation of H₂S release rates.
Visualizing the Off-Target Pathways
The following diagram illustrates the dual-pathway activity of ADT-Br: the desired H₂S release pathway versus the off-target electrophilic and redox pathways.
Caption: Figure 1. Mechanism of Action showing the divergence between desired H₂S release (Green) and backbone-mediated off-target effects (Red).
Experimental Protocols for Validation
To publish data on ADT-Br, you must perform these self-validating experiments to prove the observed effects are H₂S-mediated.
Protocol A: The "Scavenger Check" (Causality Validation)
Objective: Confirm that the biological effect is reversed by removing H₂S.
-
Preparation: Prepare a stock of Hemoglobin (Hb) or 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO) . Hb binds sulfide avidly; PTIO scavenges sulfide.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
ADT-Br (Target Concentration, e.g., 10-50 µM)
-
ADT-Br + Scavenger (Hb 20 µM or PTIO 100 µM)
-
Negative Control: 5-(4-bromophenyl)-3H-1,2-dithiole-3-one (The oxygen analog).
-
-
Readout: Measure your primary endpoint (e.g., cell viability, vasodilation, anti-inflammatory cytokine reduction).
-
Interpretation:
-
If Scavenger abolishes the effect
Effect is H₂S-mediated. -
If Scavenger has no impact
Effect is an off-target backbone effect (likely electrophilic attack). -
If the Oxygen Analog mimics the effect
The thione moiety is not required; the effect is structural (scaffold-dependent).
-
Protocol B: Fluorescence-Based Release Quantification (Artifact-Free)
Objective: Measure H₂S release without the acidic artifacts of the Methylene Blue assay.
-
Probe Selection: Use a nucleophilic reaction-based probe like WSP-1 or SF7-AM (fluorescein derivatives) which function at physiological pH (7.4).
-
Setup:
-
Seed cells (e.g., HUVEC or RAW264.7) in black-walled 96-well plates.
-
Pre-incubate with Probe (e.g., WSP-1, 10 µM) for 30 min.
-
Wash cells to remove extracellular probe.
-
-
Induction: Add ADT-Br (10–100 µM) in the presence/absence of exogenous Cysteine (1 mM) to test thiol-dependence.
-
Kinetics: Measure fluorescence (Ex/Em 485/515 nm) every 10 min for 4 hours.
-
Validation:
-
ADT-Br alone should show slow fluorescence increase (endogenous thiol activation).
-
ADT-Br + Cysteine should show accelerated fluorescence.
-
Crucial Control: Add ZnCl₂ (100 µM) at the end. Zn²⁺ precipitates sulfide. If fluorescence persists, the signal is a false positive (probe activation by the backbone).
-
Workflow for Specificity Assessment
Use this logic flow to determine if ADT-Br is the correct donor for your study or if an alternative is required.
Caption: Figure 2. Decision tree for validating H₂S specificity in ADT-Br experiments.
References
-
Li, L., et al. (2008).[1] Characterization of a novel, water-soluble hydrogen sulfide-releasing molecule (GYY4137): new insights into the biology of hydrogen sulfide. Circulation. Link
-
Szabo, C., & Papapetropoulos, A. (2017).[1] International Union of Basic and Clinical Pharmacology. CII: Pharmacological Modulation of H2S Levels: H2S Donors and H2S Biosynthesis Inhibitors. Pharmacological Reviews. Link
-
Whiteman, M., et al. (2011). The novel mitochondrially targeted hydrogen sulfide (H2S) donor AP39 reduces cellular oxidative stress and viral replication. Pharmacological Research. Link
-
Martelli, A., et al. (2013). Hydrogen sulphide releases from hydrogen sulphide-donating non-steroidal anti-inflammatory drugs in the central nervous system. British Journal of Pharmacology. Link
-
Zhang, Y., et al. (2015). Hydrogen sulfide-releasing NSAIDs: a novel class of safer and more effective anti-inflammatory drugs. Acta Pharmacologica Sinica. Link
Sources
A Researcher's Guide to Confirming the Molecular Target of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in Cancer Cells
In the landscape of oncology drug discovery, the rigorous identification and validation of a compound's molecular target are paramount. This guide provides a comprehensive, multi-faceted strategy for researchers to definitively confirm the molecular target of the promising anticancer agent, 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (D501). We will move beyond a simple listing of protocols to a logical, field-tested workflow designed to build a robust body of evidence, ensuring scientific integrity at every step.
The dithiolethione scaffold, to which D501 belongs, is known for its chemopreventive and cytotoxic effects, often attributed to the induction of phase II detoxifying enzymes via the Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway.[1][2][3] Some dithiolethiones also act as hydrogen sulfide (H₂S) donors, a signaling molecule with complex roles in cancer biology.[4] However, the specific, direct protein target of D501 that initiates these downstream effects in cancer cells remains to be elucidated. This guide will provide a systematic approach to unravel this crucial aspect of its mechanism of action.
Part 1: The Strategic Workflow for Target Deconvolution
Our approach is a sequential and iterative process, beginning with broad, hypothesis-generating techniques and progressively narrowing down to specific, validation-focused assays. This workflow is designed to be self-validating, with each stage providing evidence that informs and confirms the findings of the next.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Functional Validation and Off-Target Profiling
Once a direct target is confirmed, it is crucial to demonstrate that the engagement of this target by D501 leads to the observed downstream cellular effects.
1. Functional Pathway Assays:
Based on the known activities of dithiolethiones, we will assess the impact of D501 on the Nrf2 and NF-κB pathways, and its potential to act as an H₂S donor.
-
Nrf2 Pathway Activation Assay:
-
Method: Use a reporter gene assay where a luciferase or fluorescent protein is under the control of an Antioxidant Response Element (ARE) promoter. [5][6] * Protocol: Transfect cancer cells with the ARE-reporter plasmid. Treat the cells with D501 and measure the reporter signal. An increase in signal indicates Nrf2 pathway activation.
-
-
NF-κB Pathway Inhibition Assay:
-
Method: Use an NF-κB reporter gene assay or measure the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. [7][8][9][10][11] * Protocol: Stimulate cancer cells with a pro-inflammatory cytokine (e.g., TNF-α) in the presence or absence of D501. Measure the NF-κB reporter signal or assess p65 localization by immunofluorescence microscopy. A decrease in signal or nuclear p65 indicates NF-κB pathway inhibition.
-
-
Intracellular H₂S Measurement:
2. Kinome Profiling:
Given that a significant portion of anticancer drugs target protein kinases, it is prudent to assess the effect of D501 on the kinome, both to identify a potential primary kinase target and to proactively identify potential off-target effects. [1][17][18][19][20]
-
Rationale: To obtain a broad overview of the kinases inhibited by D501. This can reveal the primary target if it is a kinase, or highlight potential off-target liabilities that could contribute to the compound's efficacy or toxicity.
-
Comparison of Kinome Profiling Services:
| Service Provider | Technology | Key Features |
| PamGene (KinomePro™) | Peptide array-based kinase activity profiling. | Measures functional kinase activity directly from cell lysates; provides real-time kinetics. [1][19] |
| AssayQuant (KinSight™) | Continuous, activity-based biochemical assays. | Provides true kinetic understanding of inhibition; can test at different ATP concentrations. [17] |
| MtoZ Biolabs | Mass spectrometry-based phosphoproteomics. | Quantitatively maps kinase activity and post-translational modifications. [18] |
| Pharmaron | Panel of over 560 biochemical kinase assays. | Large panel size; cost-effective for broad screening. [20] |
Part 3: Data Interpretation and Building a Conclusive Case
A compelling case for the molecular target of D501 is built upon the convergence of evidence from these orthogonal approaches.
-
The Ideal Outcome: In-silico predictions point towards a specific protein. AP-MS independently identifies this same protein. CETSA confirms direct binding and stabilization of this protein by D501 in intact cells. Knockdown of this protein phenocopies the effects of D501 treatment. Finally, functional assays demonstrate that D501 modulates the known downstream signaling of this target.
-
Addressing Discrepancies: If AP-MS identifies multiple potential binders, each should be tested by CETSA to determine which are direct targets. If the confirmed target is novel, further experiments will be required to elucidate its function and how its modulation by D501 leads to the observed anticancer effects. Kinome profiling data should be carefully analyzed to distinguish between the primary target and off-targets, which can be done by comparing the potency of D501 against different kinases.
By following this comprehensive and logically structured guide, researchers can move beyond preliminary observations to a robust and defensible confirmation of the molecular target of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, a critical step in its journey towards becoming a potential therapeutic agent.
References
-
Dithiolethiones inhibits NF-κB–regulated molecules involved in cancer... - ResearchGate. Available at: [Link]
-
Dithiolethiones: A Privileged Pharmacophore for Anticancer Therapy and Chemoprevention. Future Med Chem. 2018;10(9):1135-1158. Available at: [Link]
-
Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells. J Anal Methods Chem. 2021;2021:5571680. Available at: [Link]
-
Kinome Profiling Service | MtoZ Biolabs. Available at: [Link]
-
Dithiolethiones for cancer chemoprevention: where do we stand? - PubMed - NIH. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
PPES Service Facility for Global Kinase Activity Profiling - Services and expertise | Info for companies | University of Antwerp. Available at: [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. Available at: [Link]
-
Researchers synthesise potential anticancer compounds - Drug Target Review. Available at: [Link]
-
Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]
-
Drug target deconvolution in cancer cell lines - UTUPub. Available at: [Link]
-
How are target proteins identified for drug discovery? - Patsnap Synapse. Available at: [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. Available at: [Link]
-
Use of a Near Infrared Probe to Assess Intracellular Hydrogen Sulfide Production. Available at: [Link]
-
Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Available at: [Link]
-
Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - JoVE. Available at: [Link]
-
SwissTargetPrediction · bio.tools. Available at: [Link]
-
Affinity selection mass spectrometry speeding drug discovery - Edelris. Available at: [Link]
-
3H-1,2-dithiole-3-thione as a Novel Therapeutic Agent for the Treatment of Experimental Autoimmune Encephalomyelitis - PubMed. Available at: [Link]
-
Hitting the right target – validating new approaches for innovative cancer drugs. Available at: [Link]
-
Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Available at: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available at: [Link]
-
Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC. Available at: [Link]
-
Exploiting polypharmacology for drug target deconvolution - PNAS. Available at: [Link]
-
Validating cancer drug targets through chemical genetics - PMC. Available at: [Link]
-
Human NRF2 Transcription Factor Activity Assay Kit - RayBiotech. Available at: [Link]
-
Review of Chemical Sensors for Hydrogen Sulfide Detection in Organisms and Living Cells. Available at: [Link]
-
Target Validation for Cancer Therapy - Alfa Cytology. Available at: [Link]
-
Azide-Based Fluorescent Probes: Imaging Hydrogen Sulfide in Living Systems - eScholarship.org. Available at: [Link]
-
Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International. Available at: [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. Available at: [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. Available at: [Link]
-
Target Deconvolution | Drug Discovery | CRO services. Available at: [Link]
-
NRF2 Signaling: A Keystone in Inflammation and Disease Management - Assay Genie. Available at: [Link]
-
A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC. Available at: [Link]
-
Target Validation | Reaction Biology. Available at: [Link]
-
Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Available at: [Link]
-
Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. Available at: [Link]
-
Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. Available at: [Link]
-
Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - AACR Journals. Available at: [Link]
-
Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC. Available at: [Link]
-
NF-kappaB Signaling Pathway | RayBiotech. Available at: [Link]
-
Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC. Available at: [Link]
-
Nrf2 signaling pathway activation by ROS and induction of target genes.... - ResearchGate. Available at: [Link]
Sources
- 1. KinomePro - Pamgene [pamgene.com]
- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review of Chemical Sensors for Hydrogen Sulfide Detection in Organisms and Living Cells | MDPI [mdpi.com]
- 16. escholarship.org [escholarship.org]
- 17. assayquant.com [assayquant.com]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Services and expertise | Info for companies | University of Antwerp [uantwerpen.be]
- 20. pharmaron.com [pharmaron.com]
Safety Operating Guide
A Guide to the Safe Disposal of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed protocol for the proper disposal of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, a halogenated organosulfur compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Compound: Hazard Profile
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione is a compound that requires careful handling due to its chemical structure. The presence of a bromine atom categorizes it as a halogenated organic compound, which has specific disposal requirements.[1][2][3] Organosulfur compounds can also present unique hazards, including potential toxicity and malodor.
Key Hazard Considerations:
-
Halogenated Organic Waste: Due to the bromine atom, this compound must be disposed of as halogenated waste.[1][2]
-
Potential Toxicity: Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Environmental Hazard: Halogenated compounds can be toxic to aquatic life.[4]
Disposal Protocol: A Step-by-Step Approach
The following procedures are designed to ensure the safe and compliant disposal of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure.[8]
-
Eye Protection: Wear safety goggles with side-shields.[9]
-
Hand Protection: Use nitrile gloves.[8] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A laboratory coat is essential to protect skin and clothing.[8][9]
-
Respiratory Protection: When handling the solid compound or solutions where aerosolization is possible, work within a certified chemical fume hood.[1][5]
Step 2: Waste Segregation - The Critical First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal by waste management services.
-
Designated Halogenated Waste Container: All waste containing 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione must be collected in a designated "Halogenated Organic Waste" container.[1][2] These containers are typically collected by specialized waste disposal personnel.[1]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[10] Doing so contaminates the entire container of non-halogenated waste, which must then be treated as the more hazardous and costly halogenated waste.[10]
-
Incompatible Materials: Do not mix this compound with strong acids, bases, or oxidizing agents in the same waste container to avoid potentially violent reactions.[10][11]
Step 3: Waste Collection and Labeling
Accurate and thorough labeling of waste containers is a legal requirement and a critical safety measure.
-
Container Requirements: Use a compatible, leak-proof container with a secure, tight-fitting lid.[3][10] The container must be in good condition.[10]
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[3]
-
Clearly write the full chemical name: "5-(4-bromophenyl)-3H-1,2-dithiole-3-thione". Do not use abbreviations or chemical formulas.[10]
-
If other halogenated solvents are added to the same container, list all constituents and their approximate percentages.[3]
-
Indicate the relevant hazards, such as "Toxic" and "Irritant".[3]
-
Step 4: On-Site Accumulation and Storage
Proper storage of the waste container while it is being filled is crucial for maintaining a safe laboratory environment.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.[3]
-
Containment: The container should be kept in secondary containment to catch any potential leaks.[3]
-
Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[3][10]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[3][10]
Step 5: Disposal of Contaminated Materials
Any materials that come into contact with 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione must be decontaminated or disposed of as hazardous waste.
-
Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as halogenated waste.
-
Disposable Items: Contaminated disposable items such as gloves, weighing paper, and pipette tips should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.[11]
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). The contaminated absorbent must then be collected in a sealed container and disposed of as halogenated hazardous waste.[3]
Step 6: Arranging for Final Disposal
Once the waste container is nearly full (approximately three-quarters capacity), arrange for its collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3][12] Do not overfill waste containers.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione.
Caption: Disposal workflow for 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione.
References
- Halogenated Organic Liquids - Standard Oper
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Hazardous Waste Segreg
- Halogenated Solvents in Labor
- Chemical and Hazardous Waste Guide. University of Oslo.
- Safety d
- Material Safety Data Sheet - Derthon.
- 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT) - emp BIOTECH. emp BIOTECH.
- Safety D
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific Company.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- SAFETY DATA SHEET - TCI Chemicals. TCI EUROPE N.V.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich Inc.
- Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
- 5-(4-Bromophenyl)
- Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. download.basf.com [download.basf.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. echemi.com [echemi.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. drexel.edu [drexel.edu]
- 12. empbiotech.com [empbiotech.com]
Personal Protective Equipment & Handling Guide: 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Part 1: Executive Safety Directive
Compound Identity: 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione Functional Class: Slow-release Hydrogen Sulfide (H₂S) Donor / Organosulfur Intermediate.
The "Silent" Hazard: While this solid compound appears stable, it belongs to the 1,2-dithiole-3-thione (D3T) class. Upon hydrolysis or metabolic activation (particularly in the presence of thiols like glutathione in biological media), the dithiole-thione ring opens to release Hydrogen Sulfide (H₂S) gas.
Critical Warning: H₂S causes olfactory fatigue . At dangerous concentrations (>100 ppm), it paralyzes the olfactory nerve, making the gas odorless. You cannot rely on your nose to detect a leak.[1]
Core Directive: Treat this compound not just as an irritant solid, but as a delayed-release toxic gas source . All handling of open containers must occur within a certified chemical fume hood.
Part 2: PPE & Engineering Controls Matrix
The following matrix defines the minimum protection standards based on the state of the matter.
| Protection Category | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Cell Culture) | Technical Rationale |
| Engineering Control | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Chemical Fume Hood (Required) | H₂S gas is heavier than air and accumulates in low spaces. Active ventilation is the primary defense. |
| Respiratory | N95 (if outside hood - Emergency only) | NIOSH-approved respirator with Acid Gas (AG) cartridges (Yellow/Olive band) | Standard organic vapor cartridges do not effectively capture H₂S. |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer) | Double Nitrile or Viton/Butyl (for large volumes) | Organosulfur compounds have high permeation rates. Double gloving allows the outer pair to be stripped immediately upon contamination. |
| Eye Protection | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield (if >100mL) | Brominated aromatics are lachrymators (tear-inducing agents) and severe eye irritants. |
| Body Protection | Lab Coat (Cotton/Flame Resistant) | Lab Coat + Chemical Apron | H₂S is flammable; synthetic fabrics (polyester) can melt into skin during a fire event. |
Part 3: Operational Protocols
3.1 Experimental Workflow & Safety Hierarchy
The following diagram illustrates the mandatory safety flow for handling this compound, emphasizing the containment of potential gas release.
Figure 1: Operational workflow emphasizing the "Critical Hazard Zone" where the solid precursor becomes an active gas donor.
3.2 Step-by-Step Handling Procedure
A. Weighing & Transfer
-
Static Control: Dithiole-thiones are often fine, electrostatic powders. Use an anti-static gun or polonium strip near the balance to prevent powder dispersal.
-
Tool Selection: Use plastic or ceramic spatulas . Avoid metal, as sulfur compounds can react with certain metal surfaces, potentially catalyzing decomposition.
-
Containment: If the balance is not in a hood, use a "balance enclosure" or weigh inside a tared, screw-top vial. Never weigh on an open weigh boat on an open bench.
B. Solubilization (The Activation Step)
-
Solvent Choice: The compound is typically soluble in DMSO or DMF.
-
Caution: DMSO enhances skin permeability. If a DMSO solution of this compound touches your skin, it will carry the toxic H₂S donor directly into your bloodstream.
-
-
Vessel: Use screw-cap vials with PTFE-lined septa . Avoid open beakers.
-
Gas Evolution: Once in solution (especially if water or biological media is added), H₂S release kinetics begin. Keep containers closed when not in use.
Part 4: Mechanism of Hazard (Why We Care)
Understanding the chemical mechanism is vital for safety compliance. The dithiole-thione ring is a "masked" H₂S source.
Figure 2: The activation pathway. The solid is stable; the hazard is generated upon interaction with solvents or biological thiols.
Part 5: Emergency & Disposal Protocols
5.1 Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with dilute bleach) to suppress dust, then wipe up.
-
Solution Spill: Cover immediately with absorbent pads. Place pads in a fume hood to off-gas before disposal.
5.2 Waste Disposal (Oxidative Quenching)
Do NOT pour dithiole-thione solutions directly into the organic waste carboy, as they can continue to release H₂S, pressurizing the container or creating a toxic headspace.
Quenching Protocol:
-
Prepare a 10% Sodium Hypochlorite (Bleach) solution in a beaker in the fume hood.
-
Slowly add the dithiole-thione waste to the bleach.
-
Chemistry: The hypochlorite oxidizes the sulfide (
) to sulfate ( ), which is non-toxic and non-volatile. -
Allow to stand for 30 minutes.
-
Check pH (ensure it is neutral/basic) and dispose of as aqueous chemical waste.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2025).[2] Hydrogen Sulfide: NIOSH Pocket Guide to Chemical Hazards.[2] Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Hydrogen Sulfide Hazards.[1][4][5][6][7][8][9] United States Department of Labor. [Link]
-
Zhang, Y., & Munday, R. (2015). Dithiolethiones for cancer chemoprevention: Where do we stand? Molecular Cancer Therapeutics.[10] (Discusses the hydrolysis and stability of the dithiole-thione class). [Link]
-
Wallace, J. L. (2007). Hydrogen sulfide-releasing anti-inflammatory drugs. Trends in Pharmacological Sciences. (Context on the use of this specific moiety in drug development). [Link]
Sources
- 1. airgas.com [airgas.com]
- 2. Hydrogen Sulfide - Hazards | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. waterandwastewater.com [waterandwastewater.com]
- 6. purdue.edu [purdue.edu]
- 7. chemicalproductsokc.com [chemicalproductsokc.com]
- 8. hsi.com [hsi.com]
- 9. The General Carbon Guide to Hydrogen Sulfide (H2S) Removal | General Carbon Corporation [generalcarbon.com]
- 10. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
